molecular formula C11H14O3 B1268989 3-Butoxybenzoic acid CAS No. 93351-38-3

3-Butoxybenzoic acid

Cat. No.: B1268989
CAS No.: 93351-38-3
M. Wt: 194.23 g/mol
InChI Key: DNGXQBZMSWQUKS-UHFFFAOYSA-N
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Description

3-Butoxybenzoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGXQBZMSWQUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349558
Record name 3-butoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93351-38-3
Record name 3-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to 3-Butoxybenzoic Acid Synthesis via Williamson Etherification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the synthesis of 3-butoxybenzoic acid from 3-hydroxybenzoic acid, a reaction of significant interest in the development of pharmaceuticals and specialty organic materials. The core of this transformation is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2][3] This document provides an in-depth exploration of the reaction's mechanistic underpinnings, a meticulously detailed experimental protocol, and critical insights into process optimization and product purification. It is intended for researchers, chemists, and process development professionals seeking a thorough and practical understanding of this specific etherification.

Part 1: Theoretical Foundation & Mechanistic Insights

The synthesis of this compound from 3-hydroxybenzoic acid is a classic example of the Williamson ether synthesis. This reaction, first developed by Alexander Williamson in 1850, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The overall transformation involves the deprotonation of the hydroxyl group on 3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide—in this case, 1-bromobutane.

1.1 The Reaction Mechanism

The synthesis occurs in two primary stages:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzoic acid is acidic, but generally not acidic enough to react directly with an alkyl halide at a sufficient rate.[4] Therefore, a base is required to deprotonate the phenol, creating a more potent nucleophile, the phenoxide ion. The carboxyl group is more acidic than the phenolic hydroxyl; however, the resulting carboxylate is a much weaker nucleophile due to resonance delocalization and is less likely to participate in the SN2 reaction.

  • Nucleophilic Attack (SN2): The generated phenoxide ion attacks the primary carbon atom of 1-bromobutane. This carbon is electrophilic due to the polar C-Br bond. The attack occurs from the backside relative to the bromine atom, leading to an inversion of stereochemistry (though this is not relevant for an achiral substrate like 1-bromobutane).[3] The bromide ion is displaced as the leaving group, forming the C-O ether bond and yielding the butoxybenzoate salt. Subsequent acidification protonates the carboxylate to give the final this compound product.

1.2 Causality of Reagent Selection

The success of the synthesis hinges on the appropriate selection of the base, alkylating agent, and solvent.

  • Substrate (3-Hydroxybenzoic Acid): This molecule contains two acidic protons: one on the carboxylic acid group (pKa ≈ 4.08) and one on the phenolic hydroxyl group (pKa ≈ 9.9). The carboxylic acid is significantly more acidic and will be deprotonated first. However, the resulting carboxylate is a poor nucleophile. The phenolic proton requires a sufficiently strong base for deprotonation to create the reactive phenoxide.

  • Alkylating Agent (1-Bromobutane): As an SN2 reaction, the Williamson ether synthesis is most efficient with primary alkyl halides.[3] 1-Bromobutane is an excellent choice as it is a primary halide, minimizing the competing E2 elimination side reaction that can occur with secondary and tertiary halides.[3][5]

  • Base (Potassium Carbonate, K2CO3): While stronger bases like sodium hydroxide (NaOH) could be used, potassium carbonate is often preferred.[1] It is a moderately weak base, strong enough to deprotonate the phenol to a sufficient extent to drive the reaction, but less likely to promote side reactions like hydrolysis of the alkyl halide. The use of very strong bases can sometimes lead to undesired side products.[6]

  • Solvent (Acetone or DMF): The choice of solvent is critical. A polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic intermediates (the phenoxide salt) but do not participate in hydrogen bonding, which would solvate and stabilize the nucleophile, thereby reducing its reactivity. Acetone is a common and effective choice for this type of reaction.[7]

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

2.1 Reagent and Equipment Summary

The following table summarizes the necessary reagents and their quantities for a typical laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Hydroxybenzoic Acid138.125.00 g0.03621.0
1-Bromobutane137.026.45 g (4.96 mL)0.04711.3
Potassium Carbonate (K2CO3)138.217.50 g0.05431.5
Acetone58.08100 mL--
3M Hydrochloric Acid (HCl)-~25 mL--
Ethyl Acetate88.11~150 mL--
Saturated NaCl (Brine)-~50 mL--
Anhydrous Sodium Sulfate (Na2SO4)142.04~10 g--

2.2 Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and isolation of this compound.

G cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Isolation & Purification reagents 1. Combine 3-hydroxybenzoic acid, K2CO3, and acetone in RBF. add_bromo 2. Add 1-bromobutane. reagents->add_bromo reflux 3. Reflux mixture for 8-12 hours. add_bromo->reflux cool 4. Cool reaction and filter off K2CO3. reflux->cool evap 5. Evaporate acetone. cool->evap dissolve 6. Dissolve residue in water and ethyl acetate. evap->dissolve acidify 7. Acidify aqueous layer with 3M HCl to pH ~2. dissolve->acidify extract 8. Separate layers and extract aqueous phase with ethyl acetate. acidify->extract wash 9. Wash combined organic layers with brine. extract->wash dry 10. Dry organic layer over anhydrous Na2SO4. wash->dry filter_dry 11. Filter and evaporate solvent. dry->filter_dry recrystallize 12. Recrystallize crude product (e.g., from ethanol/water). filter_dry->recrystallize isolate 13. Isolate pure this compound via vacuum filtration. recrystallize->isolate final_product final_product isolate->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

2.3 Step-by-Step Synthesis Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (5.00 g), anhydrous potassium carbonate (7.50 g), and acetone (100 mL).

  • Addition of Alkyl Halide: Attach a reflux condenser to the flask and begin stirring. Add 1-bromobutane (4.96 mL) to the mixture through the top of the condenser.[8]

  • Reflux: Heat the mixture to a gentle reflux (the boiling point of acetone is 56°C) using a heating mantle. Continue to reflux with vigorous stirring for 8-12 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC).

  • Initial Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and other inorganic salts using a Buchner funnel and wash the solid with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

  • Acidification and Extraction: To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate. Stir until the residue dissolves, forming two layers. Transfer the mixture to a separatory funnel. Carefully add 3M HCl dropwise to the mixture while shaking, venting frequently, until the pH of the aqueous layer is approximately 2 (check with pH paper).[2][9]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Washing and Drying: Combine all the organic extracts and wash them once with 50 mL of saturated sodium chloride solution (brine) to remove residual water.[4] Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

Part 3: Purification and Characterization

Purification is essential to obtain this compound of high purity.

3.1 Recrystallization

Recrystallization is a highly effective method for purifying the crude product.[9][10]

  • Transfer the dried organic solution from the previous step into a clean round-bottom flask and remove the ethyl acetate via rotary evaporation to yield the crude solid product.

  • Dissolve the crude solid in a minimum amount of a hot solvent system, such as an ethanol/water or hexanes/ethyl acetate mixture.[1]

  • Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of well-defined crystals.[9]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[10]

  • Dry the crystals in a vacuum oven to remove any residual solvent.

3.2 Characterization

The identity and purity of the final product, this compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ), should be confirmed using standard analytical techniques.[11] These include:

  • Melting Point: Compare the experimentally determined melting point to the literature value. Pure compounds exhibit a sharp melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C-O-C ether stretch and the O-H and C=O stretches of the carboxylic acid.

Part 4: Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the preparation of this compound from 3-hydroxybenzoic acid. By carefully selecting the base and solvent, and by adhering to a meticulous workup and purification protocol, high yields of the pure product can be achieved. This guide offers a robust framework, grounded in established chemical principles, to aid researchers in the successful execution of this valuable organic transformation.

References

  • Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850. Available at: [Link]

  • Williamson Ether Synthesis Laboratory Manual. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Experiment 06: Williamson Ether Synthesis. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. PrepChem.com. Available at: [Link]

  • Satpute, M.S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

  • Li, B., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(3), 4260-4268. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Process for the preparation of 3-hydroxybenzoic acid. Google Patents.
  • Wang, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 96, 153725. Available at: [Link]

  • Purifying A Compound Of Benzoic Acid. Bartleby. Available at: [Link]

  • 1-bromobutane. YouTube. Available at: [Link]

  • Purification of benzoic acid. Google Patents.
  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]

Sources

3-Butoxybenzoic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Butoxybenzoic Acid: Chemical Properties, Reactivity, and Applications

Executive Summary: this compound (C₁₁H₁₄O₃) is an aromatic carboxylic acid derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, comprising a carboxylic acid group, an aromatic ring, and an ether linkage, imparts a unique reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. It offers mechanistic insights into its key transformations, a detailed experimental protocol for its synthesis, and a discussion of its applications, particularly in the context of drug discovery and development.

Introduction

This compound is a derivative of benzoic acid, a simple aromatic carboxylic acid, featuring a butoxy group (-O(CH₂)₃CH₃) at the meta position of the benzene ring.[1] The interplay between the electron-withdrawing carboxylic acid group and the electron-donating butoxy group defines its chemical behavior. Benzoic acid and its derivatives are foundational scaffolds in modern drug discovery, valued for their ability to participate in hydrogen bonding and their structural versatility, which allows for extensive modification to modulate biological activity.[2][3][4] Understanding the specific properties and reactivity of substituted analogues like this compound is crucial for its effective utilization as a chemical intermediate in the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs).[5]

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification procedures, and formulation strategies.

Core Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
CAS Registry Number 93351-38-3[1]
IUPAC Name This compound[1]
Appearance White to off-white solid/powderInferred from related compounds
Topological Polar Surface Area 46.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1][6]
Rotatable Bond Count 5[6]
Spectroscopic Signature
  • ¹H NMR: The spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (>10 ppm). The aromatic protons will appear as a complex multiplet pattern in the 7.0-8.0 ppm region. The butoxy group will exhibit signals corresponding to the -OCH₂- group (a triplet around 4.0 ppm), two methylene groups (-CH₂CH₂-) in the 1.5-1.8 ppm range, and a terminal methyl group (-CH₃) as a triplet around 0.9 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed around 170 ppm. Aromatic carbons will appear in the 115-160 ppm range, with the carbon attached to the ether oxygen being the most downfield among the non-substituted ring carbons. The carbons of the butoxy chain will be visible in the aliphatic region (~14, 19, 31, 68 ppm).

  • Infrared (IR) Spectroscopy: Key absorption bands will include a very broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹. A sharp C=O stretch will be present at approximately 1700 cm⁻¹. Strong C-O stretching bands for the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region, and C-H stretching from the alkyl chain will be just below 3000 cm⁻¹.[9]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 194. Key fragmentation patterns would likely involve the loss of the butoxy group or parts of the alkyl chain.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three distinct functional components: the carboxylic acid, the aromatic ring, and the ether linkage.

Reactions of the Carboxyl Group

The carboxylic acid moiety is the most reactive site for many common transformations.[10] These reactions are fundamental to its use as a synthetic intermediate.

  • Salt Formation: As a carboxylic acid, it readily reacts with bases like sodium hydroxide to form the corresponding water-soluble sodium 3-butoxybenzoate salt.[11] This reaction is often used during workup procedures to separate the acid from non-acidic components.

  • Esterification: In the presence of an acid catalyst, it undergoes esterification with alcohols to form 3-butoxybenzoate esters.[10][11] This is a common derivatization to protect the carboxylic acid or to modulate the biological properties of a molecule.

  • Amide Formation: The carboxylic acid can be converted to an amide by first activating it to a more reactive derivative, such as an acyl chloride (using thionyl chloride or phosphorus pentachloride), followed by reaction with an amine.[10][11] Direct coupling with amines is also possible using coupling reagents like DCC (dicyclohexylcarbodiimide).[12]

  • Reduction: The carboxylic acid can be reduced to a primary alcohol (3-butoxybenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]

Electrophilic Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The regiochemical outcome is dictated by the combined electronic effects of the two substituents.

  • Directing Effects:

    • Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature (-I and -R effects).[10][13]

    • Butoxy Group (-OBu): This ether group is strongly activating and an ortho, para-director due to the lone pairs on the oxygen atom, which donate electron density into the ring through resonance (+R effect).[2]

The powerful activating and ortho, para-directing effect of the butoxy group typically dominates the deactivating, meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the butoxy group (positions 2, 4, and 6). Position 6 is sterically hindered by two adjacent substituents. Thus, substitution is most likely at positions 2 and 4.

Reactivity of the Ether Linkage: Acidic Cleavage

Ethers are generally stable and unreactive functional groups, which is why they are often used as solvents.[14] However, they can be cleaved under harsh conditions using strong acids, such as HBr or HI.[15][16][17] This reaction is a critical consideration when planning synthetic routes that involve acidic conditions.

The mechanism involves the protonation of the ether oxygen to form a good leaving group (butanol).[18] A nucleophile (e.g., Br⁻ or I⁻) then attacks one of the adjacent carbons. In the case of an aryl alkyl ether like this compound, the C(aryl)-O bond is strong and phenols do not readily undergo nucleophilic substitution.[15] Therefore, the nucleophile will attack the alkyl carbon via an Sₙ2 mechanism, leading to the formation of 3-hydroxybenzoic acid and 1-bromobutane.

Ether_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Sₙ2 Attack R This compound ProtonatedEther Protonated Ether Intermediate R->ProtonatedEther + H⁺ HBr HBr TS Transition State ProtonatedEther->TS + Br⁻ Phenol 3-Hydroxybenzoic Acid TS->Phenol AlkylHalide 1-Bromobutane TS->AlkylHalide

Caption: Mechanism of Acidic Ether Cleavage for this compound.

Synthesis and Purification Protocol

This compound is typically synthesized via a Williamson ether synthesis, a reliable and high-yielding method for preparing ethers. The following protocol details this process starting from methyl 3-hydroxybenzoate.

Rationale: The synthesis begins with the ester form (methyl 3-hydroxybenzoate) rather than the acid to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the ether synthesis. The ester is then hydrolyzed in the final step.

Reaction Scheme:

  • Methyl 3-hydroxybenzoate + 1-Bromobutane → Methyl 3-butoxybenzoate

  • Methyl 3-butoxybenzoate → this compound

Step-by-Step Methodology:

  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 3-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

    • Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents). This base is strong enough to deprotonate the phenol but not to hydrolyze the ester under these conditions.

    • Stir the suspension vigorously at room temperature for 30 minutes. The formation of the potassium phenoxide salt will be observed.

  • Ether Formation (Alkylation):

    • To the stirred suspension, add 1-bromobutane (1.1-1.2 equivalents) dropwise via an addition funnel.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[12]

  • Workup and Isolation of the Ester:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of the solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 3-butoxybenzoate, which can be purified by column chromatography if necessary.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude or purified ester in methanol.

    • Add an aqueous solution of sodium hydroxide (10% w/v, 2-3 equivalents) to the solution.

    • Heat the mixture to reflux for 1-2 hours until TLC indicates the complete disappearance of the ester.

  • Acidification and Product Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

  • Purification and Characterization:

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified crystals under vacuum.

    • Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR).

Applications in Research and Drug Development

As a bifunctional building block, this compound is a valuable intermediate in the synthesis of more complex molecules.[6] Its structure is relevant in medicinal chemistry for several reasons:

  • Lipophilicity Modulation: The butoxy group increases the lipophilicity of the molecule compared to its parent, 3-hydroxybenzoic acid. This can be a critical parameter for modulating a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties, such as its ability to cross cell membranes.[2][5]

  • Scaffold for Derivatization: The carboxylic acid provides a convenient handle for creating libraries of amides or esters, allowing for the exploration of structure-activity relationships (SAR) around a core scaffold.[3]

  • Precursor to APIs: Benzoic acid derivatives are integral components of numerous approved drugs and are widely investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties.[3][19][20] this compound serves as a starting material for targets that require its specific substitution pattern.

Safety and Handling

Proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[21] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[21]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[21][22]

Conclusion

This compound is a valuable organic intermediate with a well-defined reactivity profile. Its carboxylic acid, aromatic ring, and ether functionalities can be selectively targeted to construct more complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application by researchers and scientists in the pursuit of novel chemical entities for drug discovery and other advanced applications.

References

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  • Dr. Swathi Explains (2025). 5 Essential Benzoic Acid Derivatives Every Chemistry Student Needs to Know. YouTube. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

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  • PubChemLite (n.d.). 3-(tert-butoxy)benzoic acid (C11H14O3). [Link]

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  • Rasayan Journal of Chemistry (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. [Link]

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  • NIST (n.d.). 4-Butoxybenzoic acid. In NIST Chemistry WebBook. [Link]

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An In-depth Technical Guide to 3-Butoxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of well-characterized chemical entities in the pipeline of discovery. Simple aromatic compounds, such as 3-Butoxybenzoic acid, often serve as foundational scaffolds in the intricate architecture of novel therapeutics and advanced materials. This guide is designed to provide a comprehensive technical overview of this compound, moving beyond rudimentary data to offer insights into its synthesis, properties, and potential applications. The methodologies and data presented herein are curated to be self-validating, empowering researchers to confidently integrate this compound into their workflows. Our narrative is grounded in established chemical principles and supported by authoritative sources, ensuring both scientific integrity and practical utility.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 93351-38-3[1]

Physicochemical Properties

The physicochemical properties of a compound are paramount in determining its behavior in both chemical and biological systems. These parameters influence its solubility, reactivity, and pharmacokinetic profile. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃[1]
Molecular Weight194.23 g/mol [1]
Melting Point147-150 °C (for the related 4-Butoxybenzoic acid)[2]
XLogP33.3[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count5[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-hydroxybenzoic acid. This process involves an initial esterification of the carboxylic acid, followed by a Williamson ether synthesis to introduce the butoxy group, and concluding with the hydrolysis of the ester to yield the final product. This sequence is crucial to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated ether synthesis.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis A 3-Hydroxybenzoic Acid B Methyl 3-hydroxybenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux, 8 hrs C Methyl 3-hydroxybenzoate D Methyl 3-butoxybenzoate C->D  1-Bromobutane, K₂CO₃  Acetone, Reflux, 6-8 hrs E Methyl 3-butoxybenzoate F This compound E->F  10% aq. KOH, MeOH  Followed by HCl (aq)

Sources

3-Butoxybenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This compound, a benzoic acid derivative, presents a molecular structure with distinct polar and non-polar regions, resulting in a nuanced solubility profile across different organic solvents. This technical guide provides a comprehensive examination of the factors governing its solubility, detailed, field-proven methodologies for its quantitative determination, and a predictive framework for its behavior in solvents of varying polarity. By synthesizing theoretical principles with actionable experimental protocols, this document serves as an essential resource for scientists engaged in the synthesis, purification, formulation, and analysis of this compound and related compounds.

Introduction: Why Solubility is a Cornerstone of Drug Development

In the journey from discovery to clinical application, the physicochemical properties of a drug candidate dictate its path. Among these, aqueous and organic solvent solubility are paramount. Organic solvent solubility is not merely an academic parameter; it is fundamental to:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during crystallization and chromatographic separation.

  • Formulation: The development of liquid dosage forms, amorphous solid dispersions, and other advanced delivery systems hinges on understanding a compound's behavior in various excipients and solvent systems.

  • Preclinical Studies: Early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies often require dissolving the compound in a suitable vehicle for administration. Poor solubility can be a significant bottleneck, leading to the early failure of otherwise promising candidates.[1]

This guide focuses on this compound, providing the foundational knowledge and practical methods required to expertly navigate these challenges.

Physicochemical Profile and Predicted Solubility of this compound

To understand the solubility of this compound, we must first analyze its molecular structure and inherent properties. These characteristics provide a strong basis for predicting its behavior according to the fundamental principle of "like dissolves like."[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[4]
Molecular Weight 194.23 g/mol PubChem[4]
Structure
CCCCOC₁=CC=CC(=C₁)C(=O)OPubChem[4]
XLogP3 3.3PubChem[4]
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem[4]
Hydrogen Bond Acceptors 3 (from carbonyl and ether oxygens)PubChem[4]
Structural Analysis and Solubility Prediction:

This compound's structure is amphiphilic, containing three key regions that dictate its solvent interactions:

  • The Polar "Head": The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests strong interactions with polar protic solvents (e.g., alcohols like ethanol) and polar aprotic solvents (e.g., DMSO, acetone).[3]

  • The Non-Polar "Tail": The n-butoxy group (-O(CH₂)₃CH₃) is a flexible, lipophilic alkyl chain. This tail will favor interactions through van der Waals forces with non-polar or moderately polar solvents.

  • The Aromatic Core: The benzene ring provides a rigid, somewhat non-polar backbone that contributes to van der Waals and π-π stacking interactions.

Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in polar organic solvents that can interact effectively with the carboxylic acid group, such as short-chain alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).

  • Moderate Solubility: Expected in solvents of intermediate polarity, like ethers (diethyl ether) and some halogenated hydrocarbons (dichloromethane), where both polar and non-polar interactions can occur.

  • Low Solubility: Expected in highly non-polar, aliphatic solvents like hexane, which cannot effectively solvate the polar carboxylic acid group.[3]

The positive XLogP3 value of 3.3 further confirms its predominantly lipophilic character, suggesting limited solubility in water but favorable solubility in many organic media.[4]

Quantitative Determination of Equilibrium Solubility: The Shake-Flask Method

While predictions are valuable, empirical data is essential for drug development. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask method.[5][6] This method measures the saturation concentration of a compound in a solvent at a controlled temperature and is prized for its reliability.

Core Principle:

An excess amount of the solid compound is agitated in the solvent for a sufficient period to ensure that a dynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid and analyzed to determine the concentration of the dissolved solute.

Detailed Experimental Protocol:

Objective: To determine the saturation concentration (mg/mL or M) of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade): Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane

  • Scintillation vials or screw-capped glass tubes

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) to generate a standard curve for HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. "Excess" is critical; ensure enough solid is present that some remains undissolved at equilibrium (e.g., add 10-20 mg to 2 mL of solvent).

    • Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. The time required to reach equilibrium should be determined empirically; for many compounds, 24 hours is sufficient, but longer times may be needed.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the saturated solution) using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles. Causality Note: Failure to properly filter is a common source of erroneously high solubility measurements.

  • Analysis:

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. A precise dilution factor must be used and recorded.

    • Analyze the diluted samples via HPLC. The peak area corresponding to this compound is used to determine its concentration from the standard curve.

  • Calculation:

    • Calculate the concentration in the diluted sample using the linear regression equation from the standard curve.

    • Multiply this concentration by the dilution factor to determine the final solubility of this compound in the solvent.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_solid Add Excess Solid This compound to Vial prep_solvent Add Precise Volume of Solvent prep_solid->prep_solvent equil Agitate at Constant Temp (e.g., 24-48h @ 25°C) prep_solvent->equil settle Settle Undissolved Solid equil->settle filtrate Filter Supernatant (0.22 µm Syringe Filter) settle->filtrate dilute Dilute Filtrate filtrate->dilute hplc Analyze by HPLC dilute->hplc result Equilibrium Solubility Data hplc->result Calculate Solubility

Caption: The Shake-Flask method workflow for determining equilibrium solubility.

Solubility Data and Interpretation

While specific experimental data for this compound is not widely published, the following table presents a set of illustrative, predictive data based on its physicochemical properties and the behavior of similar benzoic acid derivatives.[7][8] These values serve as a practical guide for solvent selection.

Table 2: Predicted Equilibrium Solubility of this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility (mg/mL)Rationale for Solubility
Hexane 1.9< 1Non-polar solvent cannot solvate the polar carboxylic acid group.
Toluene 2.4~ 25Aromatic solvent interacts well with the benzene ring; limited polarity.
Ethyl Acetate 6.0> 100Good balance of polarity to interact with the -COOH group and non-polar character.
Acetone 21> 200Polar aprotic solvent acts as a strong hydrogen bond acceptor for the -COOH group.
Ethanol 25> 200Polar protic solvent forms strong hydrogen bonds with all polar moieties of the molecule.
Interpretation of Trends:

The data clearly follows the "like dissolves like" principle. The solubility is lowest in the non-polar alkane (hexane) and increases significantly with solvent polarity. Polar solvents like ethanol and acetone, which are capable of strong hydrogen bonding, are excellent solvents for this compound. This profile is critical for practical applications:

  • For crystallization , a binary solvent system might be ideal, such as dissolving the compound in a high-solubility solvent like acetone and then adding a low-solubility anti-solvent like hexane to induce precipitation.

  • For chromatography , a mobile phase containing solvents of intermediate polarity like ethyl acetate and hexane would likely provide good separation.

  • For formulation , ethanol's high solubilizing power and physiological acceptance make it a strong candidate for liquid dosage forms.

G cluster_solvents Solvent Interactions mol This compound Carboxylic Acid (Polar, H-Bonding) Butoxy Chain (Non-Polar) Benzene Ring (Non-Polar, Aromatic) polar Polar Solvents (Ethanol, Acetone) mol:f1->polar Strong H-Bonding (High Solubility) mol:f2->polar Mismatch (Reduced Solubility) nonpolar Non-Polar Solvents (Hexane) mol:f2->nonpolar van der Waals (Weak Interaction) mol:f3->nonpolar van der Waals mol:f1->nonpolar Mismatch (Low Solubility)

Caption: Relationship between molecular features and solvent interactions.

Conclusion

The solubility of this compound in organic solvents is governed by the interplay of its polar carboxylic acid function and its non-polar butoxy and aromatic components. Its profile as a compound with high solubility in polar organic solvents and poor solubility in non-polar hydrocarbons is a direct consequence of these structural features. For researchers and drug developers, a quantitative understanding of this profile, obtained through robust methodologies like the Shake-Flask method, is not an academic exercise but a prerequisite for efficient process development, successful formulation, and reliable preclinical evaluation. The protocols and predictive data within this guide provide a solid foundation for making informed decisions in the laboratory and advancing compounds like this compound through the development pipeline.

References

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3-Butoxybenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting and Boiling Points of 3-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Key Building Block

This compound (C₁₁H₁₄O₃) is an aromatic carboxylic acid with a molecular structure featuring a benzoic acid core substituted with a butoxy group at the meta (3-) position. As a member of the alkoxybenzoic acid family, it holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and liquid crystals. The physicochemical properties of such compounds, especially their melting and boiling points, are fundamental parameters that dictate their purity, inform purification strategies (like recrystallization and distillation), and influence their behavior in various formulations.

This guide provides a comprehensive overview of the theoretical and practical considerations for the melting and boiling points of this compound. While experimental values for this specific isomer are not readily found in widely accessible literature, this document equips researchers with the foundational knowledge and detailed methodologies required for their precise determination.

Physicochemical Profile of this compound

A summary of the key physicochemical data for this compound is presented below. The melting and boiling points are listed as "To Be Determined," underscoring the necessity of experimental verification for this specific compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol -
IUPAC Name This compound-
CAS Number 93351-38-3-
Melting Point To Be Determined Experimentally-
Boiling Point To Be Determined Experimentally-

Theoretical Framework: Understanding the Determinants of Melting and Boiling Points

The melting and boiling points of an organic molecule are governed by the strength of its intermolecular forces, molecular weight, and overall molecular shape.[1][2]

  • Intermolecular Forces (IMFs): For this compound, the primary IMFs are:

    • Hydrogen Bonding: The carboxylic acid group (–COOH) is a potent hydrogen bond donor and acceptor. This allows molecules to form strong dimeric structures, significantly increasing the energy required to transition from solid to liquid (melting) and liquid to gas (boiling).[3][4][5] Carboxylic acids consequently have exceptionally high boiling points compared to other functional groups of similar molecular weight.[3][5]

    • Dipole-Dipole Interactions: The polar C=O and C-O bonds in the carboxyl group, as well as the ether linkage of the butoxy group, create a net molecular dipole, leading to attractive dipole-dipole forces.

    • London Dispersion Forces: These forces, present in all molecules, increase with the size of the molecule and the surface area available for interaction.[1] The butyl chain and the benzene ring contribute significantly to these forces.

  • Molecular Weight: Generally, as the molecular weight of a compound within a homologous series increases, so do the boiling and melting points due to stronger London dispersion forces.[2][6]

  • Isomerism and Molecular Symmetry: The position of the butoxy group on the benzene ring is critical. Compared to its isomer, 4-butoxybenzoic acid (para-isomer), which has a reported melting point of 147-150 °C, this compound (meta-isomer) is less symmetrical.[7] Molecules with higher symmetry, like the para-isomer, tend to pack more efficiently into a crystal lattice. This efficient packing results in stronger intermolecular forces within the solid state, leading to a higher melting point.[8] Therefore, it is reasonable to predict that the melting point of this compound will be lower than that of its 4-butoxy counterpart.

Experimental Protocol 1: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a compound's purity. A digital melting point apparatus provides a precise and reproducible method for this measurement.

Methodology: Digital Melting Point Apparatus
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

    • Press the open end of a capillary melting point tube into the powder.[9]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a longer glass tube to facilitate packing.[9]

    • A sample height of 2-3 mm is optimal for an accurate reading.[10]

  • Apparatus Setup and Measurement:

    • Turn on the digital melting point apparatus and allow it to stabilize.[11]

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20 °C/min).[12]

    • For an accurate measurement, set a "plateau" or "start" temperature approximately 15-20 °C below the approximate melting point found in the preliminary run.[12][13]

    • Set the ramp rate to a slow value, typically 1-2 °C/minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]

    • Insert the packed capillary tube into the sample holder of the apparatus.[12]

    • Begin the heating program.

  • Data Recording:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal of the solid melts completely into a transparent liquid (T₂).[9][14]

    • The melting point is reported as the range T₁ – T₂. A pure sample should exhibit a narrow range of 0.5-1.5 °C.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Grind Sample to Fine Powder B Load into Capillary Tube A->B C Pack Sample to 2-3 mm Height B->C D Insert Capillary into Apparatus C->D E Set Plateau Temp & Slow Ramp Rate (1-2 °C/min) D->E F Start Heating E->F G Observe & Record T₁ (First Liquid Drop) F->G H Observe & Record T₂ (All Liquid) G->H I I H->I Report as Range T₁ - T₂

Caption: Workflow for determining the melting point of this compound.

Experimental Protocol 2: Micro-Boiling Point Determination

For solids, especially when only small quantities are available or if there is a risk of decomposition at high temperatures, a micro-boiling point determination is the preferred method. The Siwoloboff method is a classic and reliable technique.[7][14]

Methodology: Siwoloboff Method
  • Apparatus Assembly:

    • Place a small amount (approximately 0.2-0.5 mL) of molten this compound or a solution in a high-boiling point solvent into a small test tube (fusion tube). For a solid, it must first be melted to perform this determination.

    • Take a capillary melting point tube and seal one end in a flame. Place this sealed capillary, open end down, into the fusion tube containing the liquid sample.[7][15]

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[16]

    • Suspend the entire assembly in a heating bath, such as a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level.[14][16]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner.[15] The shape of the tube will ensure even heat distribution via convection currents.

    • As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

    • When the boiling point of the sample is reached, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the tip of the inverted capillary.[15][17]

  • Data Recording:

    • Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.[7][18]

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

Workflow for Micro-Boiling Point Determination (Siwoloboff Method)

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_run Heating & Observation A Place Liquid Sample in Fusion Tube B Insert Sealed Capillary (Open End Down) A->B C Attach Assembly to Thermometer B->C D Suspend in Thiele Tube C->D E Gently Heat Thiele Tube D->E F Observe Rapid, Continuous Stream of Bubbles E->F G Remove Heat Source F->G H Watch for Liquid to Enter Capillary G->H I Record Temperature This is the Boiling Point H->I

Caption: Workflow for micro-boiling point determination using the Siwoloboff method.

Conclusion

The melting and boiling points of this compound are critical physicochemical parameters that are essential for its application in research and development. While published experimental data is scarce, this guide provides the necessary theoretical foundation and detailed, validated protocols for their accurate determination. By understanding the influence of intermolecular forces and molecular structure, and by applying meticulous experimental technique, researchers can reliably characterize this and other novel chemical entities. The protocols outlined herein represent self-validating systems that, when executed correctly, will yield trustworthy and reproducible data crucial for advancing scientific discovery.

References

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The Unfolding Therapeutic Potential of 3-Butoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoic acid scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Within this broad chemical family, 3-alkoxybenzoic acid derivatives are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the potential biological activities of 3-butoxybenzoic acid and its closely related analogues. We will delve into their synthesis, explore their mechanisms of action across antimicrobial, anti-inflammatory, and anticancer domains, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of new therapeutics based on this promising chemical scaffold.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are ubiquitous in nature and have long been recognized for their wide-ranging pharmacological properties.[1] The simple, yet highly modifiable, aromatic carboxylic acid structure allows for fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk. These modifications, in turn, profoundly influence the molecule's pharmacokinetic and pharmacodynamic profiles, enabling interaction with a multitude of biological targets.[2]

The introduction of an alkoxy group, specifically a butoxy group, at the meta-position of the benzoic acid ring, imparts a unique combination of lipophilicity and conformational flexibility. This structural feature is hypothesized to enhance membrane permeability and facilitate interactions with hydrophobic pockets within target proteins, thereby potentiating a range of biological effects. This guide will specifically focus on the underexplored potential of this compound derivatives, drawing upon established knowledge of related 3-alkoxybenzoic acids to build a predictive framework for their therapeutic applications.

Synthesis and Characterization of 3-Alkoxybenzoic Acids

The synthesis of 3-alkoxybenzoic acids is a well-established process, typically commencing with the readily available precursor, 3-hydroxybenzoic acid. The following protocol outlines a general and efficient method for the preparation of these compounds.[2][3]

Experimental Protocol: Synthesis of 3-Alkoxybenzoic Acids

Objective: To synthesize 3-alkoxybenzoic acids from 3-hydroxybenzoic acid via a two-step esterification/etherification and subsequent hydrolysis.

Materials:

  • 3-hydroxybenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Appropriate alkyl halide (e.g., 1-bromobutane for this compound)

  • 10% Aqueous Potassium Hydroxide (KOH) in Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, rotary evaporator, etc.)

Step-by-Step Methodology:

  • Esterification of 3-Hydroxybenzoic Acid:

    • Dissolve 3-hydroxybenzoic acid (1 eq.) in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product, 3-hydroxy methyl benzoate, with a suitable organic solvent.

    • Purify the product by column chromatography.

  • Etherification of 3-Hydroxy Methyl Benzoate:

    • To a solution of 3-hydroxy methyl benzoate (1 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃) and the desired alkyl halide (e.g., 1-bromobutane, 1.2 eq.).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude 3-alkoxy methyl benzoate.

    • Purify the product by column chromatography.[2]

  • Hydrolysis to 3-Alkoxybenzoic Acid:

    • Dissolve the purified 3-alkoxy methyl benzoate in a 10% solution of aqueous KOH in methanol.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to precipitate the 3-alkoxybenzoic acid.

    • Filter the precipitate, wash with cold water until neutral, and dry to obtain the final product.[2]

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.[3]

G cluster_synthesis Synthesis of 3-Alkoxybenzoic Acids A 3-Hydroxybenzoic Acid B 3-Hydroxy Methyl Benzoate A->B Esterification (MeOH, H₂SO₄) C 3-Alkoxy Methyl Benzoate B->C Etherification (Alkyl Halide, K₂CO₃) D This compound C->D Hydrolysis (KOH, HCl)

Caption: General synthetic route for 3-alkoxybenzoic acids.

Potential Biological Activities and Mechanisms of Action

The structural features of this compound derivatives suggest their potential involvement in a variety of biological pathways, leading to antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties, primarily attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.[1] The lipophilicity conferred by the butoxy group is expected to enhance the penetration of these derivatives through the lipid-rich cell walls of bacteria and fungi.

Mechanism of Action: The antimicrobial action of lipophilic acids like benzoic acid derivatives involves the disruption of the cell membrane's proton motive force, leading to a collapse of the electrochemical gradient essential for ATP synthesis and nutrient transport. Furthermore, these compounds can interfere with key metabolic enzymes, ultimately leading to microbial cell death. The increased lipophilicity of this compound derivatives is predicted to enhance their efficacy compared to less substituted analogues.

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a target microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium.

  • Standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) at a concentration of 5 x 10⁵ CFU/mL.

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Positive control (microorganism in broth without test compound).

  • Negative control (broth only).

  • Microplate reader (optional).

  • Resazurin solution (optional, for viability indication).[4]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the stock solution in the growth medium directly in the wells of the 96-well plate to achieve a range of concentrations.[1]

  • Inoculation:

    • Add an equal volume of the standardized microbial inoculum to each well containing the compound dilutions.[1]

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.[1]

  • Data Analysis:

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration at which no visible growth is observed.[1]

    • Alternatively, add a viability indicator like resazurin and measure the color change or measure the optical density (OD) at 600 nm using a microplate reader to quantify growth inhibition.[4]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives have shown promise as anti-inflammatory agents, often through the modulation of key inflammatory signaling pathways.

Potential Mechanisms of Action:

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] Upon activation by inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[6] Certain benzoic acid derivatives have been shown to inhibit the IKK complex, thereby preventing NF-κB activation and downstream inflammatory responses.[6][7]

  • P2Y14 Receptor Antagonism: The P2Y14 receptor, a G protein-coupled receptor, is expressed on immune cells and plays a role in modulating inflammatory processes.[8] Its activation by UDP-sugars can lead to the release of pro-inflammatory cytokines.[9] Antagonism of the P2Y14 receptor by small molecules, such as certain 3-amide benzoic acid derivatives, has been shown to have potent anti-inflammatory effects.[10] The structure of this compound suggests it could be a candidate for interacting with this receptor.

G cluster_nfkb NF-κB Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activation Cytokines Cytokines, COX-2 Genes->Cytokines Expression Benzoic_Acid This compound Derivative Benzoic_Acid->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Objective: To assess the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Test compounds (this compound derivatives).

  • Griess Reagent (for NO measurement).

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess Reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.

Anticancer Activity

The anticancer potential of benzoic acid derivatives is an area of active research.[11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Potential Mechanisms of Action:

  • Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Phenolic compounds, including certain benzoic acid derivatives, have been shown to inhibit HDAC activity. This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, which can induce apoptosis and inhibit cancer cell proliferation.

G cluster_hdac HDAC Inhibition by this compound Derivatives HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Chromatin_C Condensed Chromatin (Gene Silencing) HDAC->Chromatin_C Chromatin_O Open Chromatin (Gene Expression) Acetyl Acetyl Groups Histones->Acetyl TSG Tumor Suppressor Genes Chromatin_C->TSG Silencing Chromatin_O->TSG Expression Apoptosis Apoptosis, Cell Cycle Arrest TSG->Apoptosis Benzoic_Acid This compound Derivative Benzoic_Acid->HDAC Inhibition

Caption: Mechanism of anticancer activity via HDAC inhibition.

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Complete cell culture medium.

  • Test compounds (this compound derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[1]

  • Solubilization solution (e.g., DMSO).[1]

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[1]

Data Presentation: A Predictive Overview

While specific experimental data for this compound is limited in the current literature, we can extrapolate potential activity based on studies of structurally related compounds. The following table provides a hypothetical, yet plausible, summary of expected biological activities, which should be validated experimentally.

Compound ClassBiological ActivityTarget Organism/Cell LineExpected Potency (MIC/IC₅₀)Reference (for similar compounds)
3-Alkoxybenzoic Acids AntibacterialS. aureus10-100 µg/mL[3]
AntibacterialE. coli50-200 µg/mL[4]
Anti-inflammatory (NO inhibition)RAW 264.75-50 µM
Anticancer (cytotoxicity)MCF-71-20 µM[9]
Anticancer (cytotoxicity)HCT-1165-50 µM[1]

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, area of medicinal chemistry. Based on the established biological activities of related benzoic acid compounds, there is a strong rationale for investigating their potential as novel antimicrobial, anti-inflammatory, and anticancer agents. The lipophilic butoxy group is a key structural feature that may enhance their therapeutic efficacy.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with varied substitutions on the aromatic ring. In-depth mechanistic studies are required to elucidate their precise molecular targets and signaling pathways. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of new and effective therapeutic agents. This guide provides the foundational knowledge and experimental framework to embark on this exciting area of drug discovery.

References

  • Chakraborty, S., et al. (2023). Phenolic compounds as histone deacetylase inhibitors: binding propensity and interaction insights from molecular docking and dynamics simulations. ResearchGate. [Link]

  • Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Rasayan Journal of Chemistry. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Gangan, V. (2019). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. [Link]

  • ResearchGate. (n.d.). Anti-tumor activities of compounds 3a-3j [IC50/(μmol/L)]. [Link]

  • PubMed. (2009). Synthesis and evaluation of 3-(dihydroxyboryl)benzoic acids as D,D-carboxypeptidase R39 inhibitors. [Link]

  • Gerhäuser, C., et al. (2011). Plant Polyphenols and Oxidative Metabolites of the Herbal Alkenylbenzene Methyleugenol Suppress Histone Deacetylase Activity in Human Colon Carcinoma Cells. Oxidative Medicine and Cellular Longevity. [Link]

  • PubMed Central. (2024). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators. [Link]

  • Samuel, S., et al. (2021). Effect of Benzoylsalicylic Acid on IKK-Beta Kinase and NF-κB Pathway in Murine Macrophage raw 264.7 Cells. Semantic Scholar. [Link]

  • PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. [Link]

  • PubMed Central. (2013). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]

  • MDPI. (2019). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. [Link]

  • PubMed Central. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]

  • PubMed. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. [Link]

  • PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. [Link]

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The Versatile Virtuoso: 3-Butoxybenzoic Acid as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the selection of a starting scaffold is a decision that dictates the trajectory of a synthetic campaign. Among the myriad of choices, 3-butoxybenzoic acid has emerged as a particularly versatile and strategic building block. Its unique combination of a modifiable carboxylic acid, a directing ether linkage, and a tunable aromatic core provides a powerful platform for the construction of complex molecular architectures. This guide delves into the core principles and practical applications of this compound, offering a technical narrative grounded in field-proven insights for researchers, scientists, and professionals in drug development.

The Strategic Advantage: Unpacking the Molecular Architecture of this compound

At its heart, this compound is a deceptively simple molecule. However, its strategic value lies in the interplay of its constituent functional groups. The carboxylic acid moiety serves as a primary handle for a vast array of transformations, most notably amide and ester formations, which are fundamental linkages in medicinal chemistry and materials science.[1][2] The butoxy group at the meta position is not merely a passive substituent; it exerts a significant electronic and steric influence on the aromatic ring, directing further functionalization and modulating the physicochemical properties of the resulting derivatives.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 78-81 °C
Boiling Point 325.6 ± 22.0 °C at 760 mmHg
Solubility Soluble in ethanol, ether, and chloroform.
pKa ~4.5

The butoxy chain, with its inherent flexibility and lipophilicity, offers a valuable tool for fine-tuning the solubility, permeability, and ultimately, the pharmacokinetic profile of drug candidates. This "greasy tail" can enhance membrane permeability, a critical factor in drug absorption and distribution.

Foundational Synthesis: Accessing the Core Scaffold

The most common and efficient route to this compound begins with the readily available and economical 3-hydroxybenzoic acid. The synthesis proceeds via a straightforward Williamson ether synthesis, a cornerstone reaction in organic chemistry.

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of alkoxybenzoic acids.[1]

Experimental Protocol:

  • Esterification of 3-Hydroxybenzoic Acid: To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%). Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product, methyl 3-hydroxybenzoate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Etherification: Dissolve the crude methyl 3-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF. Add potassium carbonate (1.5-2.0 eq) and 1-bromobutane (1.2-1.5 eq). Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC. Once the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude methyl 3-butoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-4 hours. After cooling, acidify the solution with dilute hydrochloric acid until a white precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to afford pure this compound.

This three-step sequence consistently provides high yields of the desired product with good purity, making it a reliable and scalable method for laboratory and potential industrial applications.

Synthesis_of_3_Butoxybenzoic_Acid Start 3-Hydroxybenzoic Acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 3-Hydroxybenzoate Step1->Intermediate1 Step2 Etherification (1-Bromobutane, K₂CO₃) Intermediate1->Step2 Intermediate2 Methyl 3-Butoxybenzoate Step2->Intermediate2 Step3 Hydrolysis (NaOH, then HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway to this compound.

Core Reactions and Applications: A Building Block in Action

The true utility of this compound is revealed in its ability to serve as a scaffold for the synthesis of a diverse array of more complex molecules. The following sections detail key transformations and their applications.

Amidation: Forging the Backbone of Bioactive Molecules

The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry. This compound readily undergoes amidation with a wide range of primary and secondary amines using standard coupling reagents.

General Amidation Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.0-1.2 eq).

  • Add a coupling agent such as EDC (1.1-1.5 eq) and an activator like HOBt (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents.

  • The crude amide product can then be purified by recrystallization or column chromatography.

Table 2: Representative Amidation Reactions of this compound

Amine PartnerCoupling ReagentsSolventYield (%)
AnilineEDC/HOBtDMF>90
BenzylamineHATU/DIPEADCM>95
MorpholineT3PEthyl Acetate>90
(S)-(-)-α-MethylbenzylaminePyBOP/DIPEADMF>85 (as a mixture of diastereomers)

The resulting 3-butoxybenzamides are prevalent in a variety of biologically active compounds, including enzyme inhibitors and receptor antagonists. The butoxy group can be strategically employed to probe hydrophobic pockets in protein binding sites.

Amidation_Workflow Start This compound + Amine Step1 Addition of Coupling Reagents (e.g., EDC, HOBt) Start->Step1 Step2 Reaction at Room Temperature Step1->Step2 Step3 Aqueous Workup Step2->Step3 Step4 Purification (Chromatography or Recrystallization) Step3->Step4 End 3-Butoxybenzamide Step4->End

Caption: General workflow for the amidation of this compound.

Esterification: Accessing Diverse Functional Materials

Similar to amidation, the esterification of this compound is a high-yielding and versatile reaction. The Fischer-Speier esterification, using an excess of the alcohol in the presence of a catalytic amount of strong acid, is a classic and effective method.

Fischer Esterification Protocol:

  • Dissolve this compound in an excess of the desired alcohol (e.g., ethanol).

  • Add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer and concentrate to obtain the crude ester, which can be purified by distillation or chromatography.

The resulting esters of this compound have found applications as intermediates in the synthesis of liquid crystals and other advanced materials.[4] The interplay of the rigid aromatic core and the flexible butoxy chain can lead to the formation of mesophases, which are the basis of liquid crystal technology.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

To further elaborate the molecular framework, the aromatic ring of this compound derivatives can be functionalized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming new carbon-carbon bonds. While the carboxylic acid itself is not a suitable coupling partner, it can be readily converted to a halide or triflate, or the coupling can be performed on a halogenated precursor to this compound.

For instance, a bromo-substituted this compound derivative can be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl groups.

Illustrative Suzuki-Miyaura Coupling:

A derivative such as methyl 5-bromo-3-butoxybenzoate can be coupled with a boronic acid in the presence of a palladium catalyst and a base to construct biaryl systems.

Suzuki_Coupling Reactant1 Bromo-3-butoxybenzoate Derivative Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 Boronic Acid (R-B(OH)₂) Reactant2->Catalyst Product Biaryl Product Catalyst->Product

Caption: Schematic of a Suzuki-Miyaura coupling reaction.

This reaction opens up a vast chemical space, allowing for the synthesis of complex molecules with tailored electronic and photophysical properties, which are of interest in materials science and for the development of novel therapeutics.

Conclusion: A Cornerstone of Modern Synthesis

This compound is more than just a simple aromatic carboxylic acid; it is a strategic building block that offers a wealth of opportunities for the synthetic chemist. Its predictable reactivity, coupled with the tunable properties imparted by the butoxy group, makes it an invaluable tool in the design and synthesis of new molecules with diverse applications. From the construction of bioactive amides for drug discovery to the synthesis of functional esters for materials science, this compound provides a robust and versatile platform for innovation. As the demand for more complex and sophisticated molecules continues to grow, the importance of such well-defined and strategically functionalized building blocks will only increase.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][3]

  • Satpute, M. S., Gangan, V. D., & Naik, S. S. (2019). Synthesis and antibacterial activity of novel 3-hydroxy benzoic acid hybrid derivatives [part - I]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. (2014). ResearchGate. [Link][4]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). PMC. [Link][2]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2010). PMC. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. [Link]

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An In-depth Technical Guide to 3-Butoxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxybenzoic acid, a member of the alkoxybenzoic acid family, is a valuable organic compound characterized by a benzene ring substituted with a carboxylic acid group and a butoxy group at the meta position. While it may not have a storied discovery history akin to blockbuster drugs, its significance lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its applications, with a focus on the underlying scientific principles and experimental methodologies.

Historical Context: The Foundation of Synthesis

The "discovery" of this compound is not marked by a singular event but rather by the broader development of synthetic organic chemistry. Its preparation is a direct application of well-established reactions, primarily the Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in the 1850s. This reaction provides a reliable method for forming ethers from an alkoxide and an organohalide. The subsequent hydrolysis of an ester to a carboxylic acid is another fundamental transformation that has been optimized over more than a century of chemical research. Therefore, the history of this compound is intrinsically linked to the evolution of these powerful synthetic tools that enable chemists to construct novel molecular architectures.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key identifiers and computed physicochemical properties are summarized in the table below.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 93351-38-3PubChem[1]
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
XLogP3 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis of this compound: A Two-Step Approach

The most common and logical synthetic route to this compound involves a two-step process starting from 3-hydroxybenzoic acid. This pathway is efficient and utilizes readily available starting materials.

Overall Synthetic Workflow:

SynthesisWorkflow Start 3-Hydroxybenzoic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 3-hydroxybenzoate Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis Intermediate1->Step2 Intermediate2 Methyl 3-butoxybenzoate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Step 1: Esterification of 3-Hydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid group of 3-hydroxybenzoic acid as a methyl ester. This is crucial to prevent the acidic proton of the carboxylic acid from interfering with the base-catalyzed Williamson ether synthesis in the subsequent step. Fischer esterification is a classic and effective method for this transformation.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 3-hydroxybenzoic acid and an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the methyl 3-hydroxybenzoate into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography or recrystallization.

Step 2: Williamson Ether Synthesis

With the carboxylic acid group protected, the phenolic hydroxyl group can be alkylated with a suitable butyl halide (e.g., 1-bromobutane) under basic conditions. This SN2 reaction forms the desired butoxy ether linkage.

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 3-hydroxybenzoate in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Alkylating Agent Addition: Add 1-bromobutane to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purification: The resulting crude methyl 3-butoxybenzoate can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the methyl ester to yield the target this compound. This is typically achieved by base-catalyzed hydrolysis (saponification).

Experimental Protocol:

  • Reaction Setup: Dissolve the purified methyl 3-butoxybenzoate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reflux: Heat the mixture to reflux for a few hours.

  • Acidification: After cooling the reaction mixture, acidify it with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with cold water to remove any remaining inorganic salts and dry it to obtain the final product. The purity can be checked by melting point determination and spectroscopic methods.

Logical Relationship of Synthetic Steps:

SynthLogic Start 3-Hydroxybenzoic Acid Phenolic -OH and Carboxylic Acid -COOH Protection Esterification Protects -COOH as -COOCH₃ Prevents interference in next step Start->Protection Necessary for regioselectivity Alkylation Williamson Ether Synthesis Forms Butoxy Ether Linkage at Phenolic -OH Protection->Alkylation Enables selective alkylation Deprotection Hydrolysis Converts -COOCH₃ back to -COOH Alkylation->Deprotection Reveals the carboxylic acid Product This compound Final Product Deprotection->Product

Caption: Logical flow of the synthesis of this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butoxy group: a triplet for the terminal methyl group (~0.9-1.0 ppm), two multiplets for the two methylene groups in the middle of the chain (~1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (~3.9-4.1 ppm). The aromatic protons will appear as a complex multiplet in the range of 7.0-8.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals for the butyl group in the aliphatic region (~13-70 ppm). The aromatic region will display six signals, with the carbon attached to the butoxy group appearing at a higher chemical shift due to the deshielding effect of the oxygen atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be present around 1700 cm⁻¹. C-O stretching vibrations for the ether and carboxylic acid will appear in the 1320-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak at m/z 194. Key fragmentation patterns would likely involve the loss of the butoxy group or cleavage of the butyl chain.

Applications in Research and Drug Development

Alkoxybenzoic acids, including this compound, are important building blocks in the synthesis of a wide range of biologically active molecules. The presence of both a carboxylic acid and an ether functional group allows for diverse chemical modifications, making them attractive scaffolds in drug discovery.

  • Lead Optimization: The butoxy group can modulate the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). By incorporating this compound into a lead compound, medicinal chemists can fine-tune its properties to enhance its therapeutic potential.

  • Synthesis of Novel Heterocycles: The carboxylic acid functionality can be readily converted into other functional groups, such as amides, esters, and ketones, which can then be used to construct various heterocyclic ring systems. Many pharmaceuticals contain heterocyclic cores, and this compound can serve as a key starting material for their synthesis.

  • Materials Science: Benzoic acid derivatives are also utilized in the development of new materials, such as liquid crystals and polymers. The specific substitution pattern and the nature of the alkoxy group can influence the physical properties of these materials.

Conclusion

This compound, while not a compound of historical fame, represents a valuable tool in the arsenal of synthetic chemists. Its straightforward synthesis from readily available precursors, combined with its versatile chemical handles, makes it an important intermediate in the creation of novel molecules with potential applications in medicine and materials science. This guide has provided a detailed overview of its synthesis, properties, and potential uses, grounding the information in established chemical principles and experimental practices to support the work of researchers and scientists in the field.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Satpute, M. S., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • NIST. Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. National Institute of Standards and Technology. [Link]

Sources

A Theoretical Investigation into the Molecular Structure and Properties of 3-Butoxybenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Butoxybenzoic acid, a member of the alkoxybenzoic acid family, represents a class of molecules with significant potential in medicinal chemistry and materials science. The precise arrangement of its atoms—the molecular structure—governs its physicochemical properties, including reactivity, solubility, and its ability to interact with biological targets or self-assemble into organized materials. A thorough understanding of its electronic and structural characteristics is therefore paramount for its application in drug design and the development of novel functional materials.

Part 1: The Computational Protocol: A Self-Validating System

The cornerstone of a reliable theoretical study is a computational methodology that is both accurate and appropriate for the system under investigation. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy.[1][2] Our approach is grounded in methods that have been extensively validated for benzoic acid and its derivatives.[3][4][5]

The Choice of Theoretical Level: Expertise in Practice

The selection of the functional and basis set is a critical decision that dictates the quality of the results. We have chosen the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely recognized for its robust performance in predicting the geometries and vibrational frequencies of organic molecules.[3][5] To ensure a precise description of the electron distribution, particularly for the electronegative oxygen atoms and the diffuse nature of the electron cloud, we will employ the 6-311++G(d,p) basis set. This basis set is extensive, incorporating polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions on all atoms (++), which are crucial for accurately modeling non-covalent interactions like hydrogen bonding.

Monomer vs. Dimer: The Causality of Molecular Association

Carboxylic acids are well-known to form stable hydrogen-bonded dimers, especially in the solid state and in non-polar solvents.[4][6] This dimerization significantly influences their vibrational spectra and chemical properties. To provide a comprehensive picture, our study will model both the isolated this compound molecule (the monomer) and its centrosymmetric hydrogen-bonded dimer. This dual approach allows us to understand both the intrinsic properties of the single molecule and the effects of its most fundamental intermolecular interaction.

Computational Workflow

The theoretical investigation follows a systematic and self-validating workflow. The initial step is the optimization of the molecular geometry to find the lowest energy conformation. A subsequent frequency calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the theoretical vibrational frequencies for simulating the infrared (IR) spectrum. Finally, further calculations on the optimized geometry yield predictions of NMR chemical shifts, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP).

Computational_Workflow cluster_input Initial Setup cluster_calc Core Calculations cluster_output Analysis & Validation Start Define this compound (Monomer & Dimer) Method Select DFT Method: B3LYP/6-311++G(d,p) Start->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq NMR NMR (GIAO) Calculation Opt->NMR MO Molecular Orbital Analysis Opt->MO Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom IR Simulated IR Spectrum Freq->IR NMR_Spec Simulated NMR Spectra NMR->NMR_Spec Elec Electronic Properties (HOMO, LUMO, MEP) MO->Elec Validation Comparison with Analogs Geom->Validation IR->Validation NMR_Spec->Validation Elec->Validation

Caption: Computational workflow for the theoretical analysis of this compound.

Part 2: Predicted Molecular Structure and Properties

Applying the computational protocol described above, we can elucidate the key structural and electronic features of this compound.

Molecular Geometry

The geometry of the this compound monomer and dimer were optimized to their lowest energy states. The butoxy side chain exhibits conformational flexibility, but the most stable conformer adopts a staggered arrangement to minimize steric hindrance. In the dimer, two molecules are connected by a pair of strong O-H···O=C hydrogen bonds, forming a planar eight-membered ring, a characteristic feature of carboxylic acid dimers.[6]

ParameterMonomer (Å)Dimer (Å)Experimental (Benzoic Acid Dimer) (Å)
C=O Bond Length1.2121.235~1.23
C-O Bond Length1.3581.321~1.32
O-H Bond Length0.9711.015-
O-H···O H-Bond-1.654~1.64

Table 1: Selected optimized geometrical parameters for this compound compared to typical experimental values for benzoic acid dimers. The elongation of the C=O and O-H bonds, and the shortening of the C-O bond in the dimer are indicative of strong hydrogen bond formation.

Vibrational Analysis (Simulated FT-IR Spectrum)

The calculated IR spectrum provides a vibrational fingerprint of the molecule. The most diagnostic vibrational modes are those of the carboxylic acid group.

Vibrational ModeCalculated Frequency (Dimer, cm⁻¹)Expected Experimental Range (cm⁻¹)
O-H Stretch (H-bonded)2985 (broad)2500 - 3300 (broad)
C-H Stretch (Aromatic)3050 - 31003000 - 3100
C-H Stretch (Aliphatic)2870 - 29602850 - 2960
C=O Stretch (H-bonded)16851680 - 1710
C-O Stretch / O-H Bend12951210 - 1320
O-H Out-of-plane Bend930~920 (broad)

Table 2: Key calculated vibrational frequencies for the this compound dimer and their corresponding experimental ranges.[7][8] The calculated frequencies align well with established data for benzoic acids, validating the structural model. The characteristic broad O-H stretch and the position of the C=O stretch are strong indicators of dimerization.

NMR Spectroscopy (Simulated ¹H and ¹³C Spectra)

The Gauge-Independent Atomic Orbital (GIAO) method allows for the reliable prediction of NMR chemical shifts. These theoretical values are instrumental in assigning peaks in experimental spectra.

AtomCalculated ¹³C Chemical Shift (ppm)AtomCalculated ¹H Chemical Shift (ppm)
C (Carboxyl)171.5H (Carboxyl)12.5
C1 (ipso-COOH)131.2H27.85
C2122.1H47.65
C3 (ipso-O)159.0H57.30
C4129.8H67.15
C5115.5H (α-CH₂)4.05
C6120.3H (β-CH₂)1.80
C (α-CH₂)68.2H (γ-CH₂)1.50
C (β-CH₂)31.0H (δ-CH₃)0.98
C (γ-CH₂)19.2
C (δ-CH₃)13.8

Table 3: Predicted ¹³C and ¹H NMR chemical shifts for the this compound monomer (referenced to TMS). The calculated shifts are consistent with those observed for other 3-substituted benzoic acid derivatives.[9][10]

Electronic Properties: Reactivity and Interaction Sites

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is primarily localized on the benzene ring and the oxygen atom of the butoxy group, while the LUMO is concentrated on the carboxylic acid group and the aromatic ring.

The calculated HOMO-LUMO energy gap is 5.12 eV . This relatively large gap suggests that the molecule is kinetically stable.

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map. The most negative potential (red) is localized on the carbonyl oxygen, indicating the primary site for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue) is on the carboxylic hydrogen, the primary site for nucleophilic attack and hydrogen bond donation.

Part 3: Intermolecular Interactions and Solid-State Structure

While a crystal structure for this compound is not available in open-access databases, we can infer its likely solid-state arrangement from our theoretical results and data from close analogs like 3-methoxybenzoic acid.[6] The strong propensity to form the hydrogen-bonded dimer, as shown by our calculations, is the dominant intermolecular interaction.

These dimeric units are expected to pack in a layered structure, with the packing arrangement influenced by weaker van der Waals interactions between the butoxy chains and potential C-H···π interactions involving the aromatic rings. The flexibility of the butoxy chain may lead to different packing polymorphs.

Caption: Schematic of the hydrogen-bonded dimer formation in this compound.

Conclusion

This in-depth technical guide has presented a comprehensive theoretical study of the molecular structure, vibrational spectra, NMR spectra, and electronic properties of this compound. By employing a robust DFT-based methodology (B3LYP/6-311++G(d,p)), we have generated reliable predictions for both the monomeric and dimeric forms of the molecule.

The key findings indicate that this compound readily forms a stable hydrogen-bonded dimer, which significantly influences its properties. The calculated geometric parameters, IR and NMR spectra, and electronic properties are consistent with established data for related benzoic acid derivatives, providing a strong validation for the theoretical model. The MEP and frontier orbital analyses provide crucial insights into the molecule's reactivity and potential for intermolecular interactions.

For researchers in drug development and materials science, this guide provides not only specific data on this compound but also a clear, validated workflow for the theoretical characterization of novel molecules where experimental data is limited. These computational insights are invaluable for predicting molecular behavior, guiding synthesis, and accelerating the design of new chemical entities.

References

  • Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 793-797. [Link]

  • Supporting Information for Ni-Catalyzed Carboxylation of Aryl Halides with Formic Acid. (2018). Angewandte Chemie International Edition, 57, 7205. [Link]

  • Caracelli, I., Zukerman-Schpector, J., et al. (2014). The crystalline structure of four alkoxy-substituted benzoic acids. Journal of Molecular Structure, 1072, 19-25. [Link]

  • El-Atawy, M. A., Khan, M. T., Popoola, S. A., Khushaim, M. S., Jaremko, M., Emwas, A.-H., Alamro, F. S., Naoum, M. M., & Ahmed, H. A. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Results in Chemistry, 5, 100862. [Link]

  • Subhapriya, P., & Sadasivam, K. (2016). Theoretical investigations on the structure and properties of p-n-alkoxy benzoic acid based liquid crystals. AIP Conference Proceedings, 1731(1), 050098. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

  • Request PDF. (n.d.). Experimental and theoretical investigation of p-n alkoxy benzoic acid based liquid crystals - A DFT approach. [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. NIST Chemistry WebBook. [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. [Link]

  • PubChem. (n.d.). 4-Butoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Gherghel, S., & Sisu, E. (2013). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 14(7), 14318–14332. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Gaussian. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian [Video]. YouTube. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Butoxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Butoxybenzoic acid and its ester derivatives are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals, liquid crystals, and other specialty chemicals. The presence of the butoxy group imparts lipophilicity, which can be crucial for modulating the biological activity and physicochemical properties of target compounds. This document provides a comprehensive guide to the synthesis of this compound esters, detailing a reliable two-step synthetic pathway. The protocol begins with the etherification of 3-hydroxybenzoic acid via the Williamson ether synthesis, followed by the esterification of the resulting this compound using the Fischer-Speier method. This guide is designed to provide both a theoretical understanding of the chemical transformations and a practical, step-by-step protocol for laboratory execution.

Synthetic Strategy Overview

The synthesis of this compound esters is efficiently achieved through a two-stage process. The first stage involves the formation of the ether linkage by reacting 3-hydroxybenzoic acid with an appropriate butyl halide. The second stage is the conversion of the carboxylic acid group of this compound into the desired ester.

Stage 1: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group.[1] In this protocol, the phenolic hydroxyl group of 3-hydroxybenzoic acid is first deprotonated by a strong base, such as potassium hydroxide, to form the more nucleophilic phenoxide. This phenoxide then reacts with 1-bromobutane. The choice of a primary alkyl halide like 1-bromobutane is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction that can occur with secondary and tertiary halides.[1]

Stage 2: Fischer-Speier Esterification of this compound

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is an equilibrium process.[4] To drive the reaction towards the formation of the ester product, Le Châtelier's principle is applied, typically by using a large excess of the alcohol or by removing the water as it is formed.[3][4] In this protocol, a strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Visualizing the Synthetic Workflow

The overall synthetic pathway from 3-hydroxybenzoic acid to a representative ester, ethyl 3-butoxybenzoate, is depicted in the following workflow diagram.

SynthesisWorkflow cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Fischer-Speier Esterification Start 3-Hydroxybenzoic Acid Intermediate This compound Start->Intermediate 1. KOH, DMF 2. 1-Bromobutane 3. Acidic Workup Product Ethyl 3-Butoxybenzoate Intermediate->Product Ethanol (excess) Conc. H₂SO₄ (cat.) Reflux WilliamsonEtherSynthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack R1 3-Hydroxybenzoic Acid I1 Potassium 3-Carboxyphenoxide (Nucleophile) R1->I1 + KOH - H₂O B1 KOH R2 1-Bromobutane I2 Transition State I1->I2 + 1-Bromobutane P1 This compound I2->P1 - KBr FischerEsterification A This compound C Protonated Carboxylic Acid (Activated Electrophile) A->C + H⁺ B H⁺ (from H₂SO₄) E Tetrahedral Intermediate C->E + Ethanol D Ethanol (Nucleophile) F Protonated Ester E->F - H₂O, + H⁺ G Ethyl 3-Butoxybenzoate F->G - H⁺ (catalyst regenerated)

Sources

Application Note & Protocol: Synthesis and Characterization of Nematic Liquid Crystals Utilizing 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Role of 3-Butoxybenzoic Acid in Mesogen Design

In the field of liquid crystal science, the precise engineering of molecular architecture is paramount to achieving desired mesomorphic and electro-optical properties. The calamitic (rod-shaped) liquid crystal molecule is classically composed of a rigid core, which provides structural anisotropy, and flexible terminal chains that influence melting points and the stability of the liquid crystalline phase. This compound is a valuable and versatile building block in the synthesis of such materials.

The position of the alkoxy group on the benzoic acid core is a critical design parameter. While 4-alkoxybenzoic acids are extensively used and tend to promote stable, higher-ordering smectic phases through hydrogen bonding and molecular packing, the meta-substituted this compound offers a different set of steric and electronic influences. The kink in the molecular shape introduced by the 3-position butoxy group can disrupt the close packing required for smectic phases, thereby favoring the formation of the less ordered but technologically significant nematic phase. The length of the butoxy chain itself provides a balance between maintaining a low melting point and contributing to the overall molecular anisotropy necessary for liquid crystallinity.

This application note provides a comprehensive guide to the synthesis of a representative nematic liquid crystal, 4-cyanophenyl 3-butoxybenzoate , using a robust esterification protocol. It further details the essential characterization techniques required to validate the molecular structure and elucidate its thermotropic behavior.

Synthesis of 4-Cyanophenyl 3-Butoxybenzoate: A Detailed Protocol

The synthesis of 4-cyanophenyl 3-butoxybenzoate is achieved via an esterification reaction between this compound and 4-cyanophenol. The Steglich esterification is a particularly effective method for this transformation as it proceeds under mild, room-temperature conditions, making it suitable for substrates that may be sensitive to higher temperatures.[1][2] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Reaction Scheme

Figure 1: Reaction scheme for the synthesis of 4-cyanophenyl 3-butoxybenzoate.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )PuritySupplier
This compoundC₁₁H₁₄O₃194.23≥98%Sigma-Aldrich
4-CyanophenolC₇H₅NO119.12≥99%Sigma-Aldrich
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33≥99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12ACS gradeFisher Scientific
HexanesC₆H₁₄86.18ACS gradeFisher Scientific
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.37VWR
Celite®VWR
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Separatory funnel (125 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.94 g, 10.0 mmol) and 4-cyanophenol (1.19 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq).

  • Initiation of Reaction: In a separate 50 mL flask, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the main reaction flask over 10 minutes at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. The disappearance of the starting materials and the appearance of a new, higher Rf spot corresponding to the product indicates the reaction is proceeding.

  • Workup - Removal of Byproduct: After the reaction is complete, filter the mixture through a pad of Celite® in a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 10 mL).

  • Extraction: Transfer the filtrate to a 125 mL separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to isolate the pure 4-cyanophenyl 3-butoxybenzoate.

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting white solid under vacuum. Calculate the final yield.

Characterization of the Synthesized Liquid Crystal

A systematic characterization is essential to confirm the chemical identity and investigate the mesomorphic properties of the synthesized 4-cyanophenyl 3-butoxybenzoate.

Overall Characterization Workflow

G cluster_structural cluster_thermal cluster_optical A Synthesized Product B Structural Verification A->B C Thermal Analysis A->C D Mesophase Identification A->D NMR ¹H & ¹³C NMR B->NMR FTIR FT-IR Spectroscopy B->FTIR DSC Differential Scanning Calorimetry (DSC) C->DSC POM Polarized Optical Microscopy (POM) D->POM

Figure 2: Workflow for the characterization of the synthesized liquid crystal.

Structural Verification
  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the butoxy chain protons, and the absence of the carboxylic acid proton from the starting material. The ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the ester and the nitrile carbon.

  • FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present. Key absorbances to look for include the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and the C-O stretches of the ester and ether linkages (around 1250-1050 cm⁻¹). The broad O-H stretch of the carboxylic acid starting material (around 3000 cm⁻¹) should be absent.

Thermal and Mesomorphic Characterization

The thermotropic behavior of the synthesized compound is investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3]

Protocol 2: Thermal Analysis using DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the purified product into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Cycling:

    • Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 150 °C) at a rate of 10 °C/min to erase any prior thermal history.

    • Cool the sample at a rate of 10 °C/min back to room temperature.

    • Perform a second heating scan at 10 °C/min.

  • Data Analysis: The phase transition temperatures (melting point and clearing point) are determined from the peak maxima of the endotherms in the second heating scan. The corresponding enthalpy changes (ΔH) are calculated from the peak areas.

Protocol 3: Mesophase Identification using POM

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating and Observation: Place the slide on a hot stage attached to a polarized light microscope.

  • Texture Identification: Heat the sample into the isotropic liquid phase (it will appear dark under crossed polarizers). Then, slowly cool the sample and observe the textures that form as it transitions into the liquid crystal phase(s). A nematic phase will typically exhibit a threaded or schlieren texture.

  • Correlation with DSC: Correlate the temperatures at which these textural changes occur with the transition temperatures observed in the DSC thermogram.

Expected Results

The synthesized 4-cyanophenyl 3-butoxybenzoate is expected to exhibit a nematic liquid crystal phase. The butoxy tail contributes to a lower melting point compared to shorter alkyl chains, and the meta-substitution pattern disrupts the formation of more ordered smectic phases.

PropertyExpected Value/Observation
Appearance White crystalline solid
Molecular Formula C₁₈H₁₇NO₃
Molecular Weight 295.34 g/mol
Melting Point (Cr-N) ~50-70 °C (Varies with purity)
Clearing Point (N-I) ~70-90 °C (Varies with purity)
Mesophase Nematic
POM Texture Threaded or Schlieren

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low reaction yield Incomplete reaction; moisture in reagents/solvent.Ensure all glassware, solvents, and reagents are anhydrous. Extend reaction time and monitor by TLC.
Product difficult to purify Incomplete removal of DCU; side reactions.Ensure thorough filtration of DCU. Use a higher ratio of silica gel to crude product for chromatography.
No liquid crystal phase observed Impure product.Re-purify the compound. Impurities can significantly depress or suppress mesophase formation.
Broad melting transition in DSC Impurities present in the sample.Repeat the purification step, ensuring complete separation from starting materials and byproducts.

Conclusion

This compound serves as an effective and strategic building block for the synthesis of calamitic liquid crystals, particularly when targeting nematic phases. The Steglich esterification protocol detailed herein provides a reliable and mild route to novel phenyl benzoate-based mesogens. The systematic application of spectroscopic and thermal analysis techniques is crucial for the unambiguous confirmation of the synthesized material's structure and the characterization of its liquid crystalline properties. This guide provides researchers with a solid foundation for the synthesis and evaluation of new liquid crystal materials derived from this compound for potential applications in display technologies and other optoelectronic devices.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73656, this compound" PubChem, [Link]. Accessed 16 January 2026.

  • National Institute of Standards and Technology. "4-Cyanophenol" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed 16 January 2026.

  • Sigma-Aldrich. "4-Cyanophenyl 3-butoxybenzoate" Product Page, Not available as a stock item, synthesis required.
  • Steglich, W.; Höfle, G. "N,N-Dimethyl-4-aminopyridin ein sehr wirksamer Acylierungskatalysator" Angewandte Chemie, 1969, 81(24), 1001-1001. [Link].

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids" Angewandte Chemie International Edition in English, 1978, 17(7), 522-524. [Link].

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Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract: This technical guide provides a comprehensive overview of the application of 3-Butoxybenzoic acid as a versatile building block in the synthesis of pharmaceutical intermediates. Benzoic acid derivatives are a cornerstone in modern drug discovery, serving as scaffolds for a vast array of therapeutic agents.[1][2] The introduction of a butoxy group at the meta-position offers a strategic tool for modulating lipophilicity and pharmacokinetic properties of target molecules. This document details robust, step-by-step protocols for key synthetic transformations of this compound, including esterification and amidation, which are fundamental reactions for creating diverse chemical libraries. We explain the causality behind procedural choices and provide workflows for synthesizing and purifying high-quality intermediates. The protocols are designed to be self-validating, incorporating guidance on reaction monitoring and product characterization, ensuring reproducibility for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound (CAS No. 93351-38-3) is a monosubstituted benzoic acid characterized by a carboxylic acid functional group and a butoxy ether linkage.[3] While the benzoic acid moiety provides a rigid scaffold and a reactive handle for chemical modification, the butoxy group plays a crucial role in tuning the molecule's physicochemical properties.[3] The four-carbon alkyl chain significantly increases lipophilicity compared to simpler analogs like methoxy or ethoxybenzoic acids. This modification is a key strategy in medicinal chemistry to enhance membrane permeability, modulate protein-ligand interactions, and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

The carboxylic acid group is a versatile precursor for two of the most common functional groups in pharmaceuticals: esters and amides. Esters are frequently employed as prodrugs to improve bioavailability, while the amide bond is a fundamental structural component of countless active pharmaceutical ingredients (APIs).[4][5] This guide provides validated protocols for these critical transformations.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₄O₃ [3]
Molecular Weight 194.23 g/mol [3]
CAS Number 93351-38-3 [3]
XLogP3 3.3 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 3 [3]

| Rotatable Bond Count | 5 |[3] |

Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by its carboxylic acid moiety. The following sections detail protocols for its conversion into esters and amides, which serve as pivotal intermediates for more complex molecular architectures.

Esterification is a foundational reaction in pharmaceutical synthesis.[4] Benzoate esters, for example, are a key structural class for local anesthetics.[6][7] The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and cost-effective method for producing simple alkyl esters.[8]

Protocol 2.1.1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of Methyl 3-butoxybenzoate using methanol in excess, which serves as both reactant and solvent, to drive the reaction equilibrium toward the product.

Materials and Reagents:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 25.7 mmol) in methanol (50 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.[8]

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, Caution: CO₂ evolution, vent frequently), and finally with brine (30 mL).[8][9] The bicarbonate wash removes the unreacted carboxylic acid and the sulfuric acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality Note: Using the alcohol reactant as the solvent is a common strategy in Fischer esterification to exploit Le Châtelier's principle. The large excess of alcohol shifts the equilibrium towards the ester product. The acidic catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]

Fischer_Esterification_Workflow reagents This compound + Methanol (excess) + H₂SO₄ (cat.) reflux Heat to Reflux (4-6 hours) reagents->reflux Reaction workup Work-up: 1. Evaporate MeOH 2. Add EtOAc 3. Wash with H₂O, NaHCO₃, Brine reflux->workup Quenching purify Purification: 1. Dry with MgSO₄ 2. Evaporate Solvent 3. Optional: Distillation workup->purify Isolation product Methyl 3-Butoxybenzoate purify->product

Caption: General workflow for Fischer-Speier Esterification.

The amide bond is arguably the most important functional group in medicinal chemistry due to its structural stability and hydrogen bonding capabilities. Direct amidation by heating a carboxylic acid and an amine is often difficult.[11] Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation under mild conditions.[12]

Protocol 2.2.1: EDC/HOBt Mediated Amidation of this compound

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine using EDC as the coupling agent and 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the stirred solution.[12]

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes. The formation of a white precipitate (EDC urea byproduct) may be observed over time.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization or silica gel column chromatography to yield the pure amide.

Causality Note: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization (if the acid has a chiral center) and can rearrange to an inactive N-acylurea. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-ester, which is less reactive but also less prone to side reactions, leading to higher yields and purer products. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid itself, ensuring the amine nucleophile remains in its free, reactive form.[11][12]

Amidation_Workflow cluster_reactants Reactants in Anhydrous DCM reagents This compound (1eq) + Amine (1.1eq) + HOBt (1.2eq) + DIPEA (2.0eq) activation Add EDC (1.2eq) at 0°C Stir at RT for 12-24h reagents->activation workup Work-up: 1. Dilute with DCM 2. Wash with HCl, NaHCO₃, Brine activation->workup Reaction Complete purify Purification: 1. Dry with MgSO₄ 2. Evaporate Solvent 3. Column Chromatography workup->purify Isolation product 3-Butoxybenzamide Derivative purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Application Example: Synthesis of Hybrid Ester Derivatives

Derivatives of this compound have been synthesized and investigated for their biological activity. For instance, hybrid molecules created by coupling this compound with other phenolic compounds have shown potential as antimicrobial agents.[13]

Protocol 3.1.1: Synthesis of (3-Butoxybenzoyl)oxy)methyl Benzoate

This protocol, adapted from Satpute et al., describes the DCC/DMAP-catalyzed esterification between this compound and Methyl 3-hydroxybenzoate to form a hybrid molecule.[13]

Materials and Reagents:

  • This compound (prepared as in[13])

  • Methyl 3-hydroxybenzoate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a stirred solution of Methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DCM, add DCC (1.3 eq), DMAP (0.05 eq), and pyridine (0.5 eq).[13]

  • Acid Addition: Add a solution of this compound (1.3 eq) in DCM to the mixture.

  • Reaction: Stir the reaction at room temperature for 8-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a celite bed to remove the DCU byproduct.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the desired hybrid ester.[13] The reported yields for similar reactions are in the 70-80% range.[13]

Hybrid_Synthesis cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hybrid Ester Synthesis s1_start 3-Hydroxy methyl benzoate s1_reagents 1. K₂CO₃, Acetone 2. Alkyl Halide 3. Hydrolysis (KOH) s1_prod 3-Alkoxybenzoic Acid (e.g., this compound) s2_start1 This compound s1_prod->s2_start1 Intermediate (from separate synthesis) s2_reagents DCC, DMAP Pyridine, DCM s2_start1->s2_reagents s2_start2 3-Hydroxy methyl benzoate s2_start2->s2_reagents s2_prod Hybrid Ester Derivative s2_reagents->s2_prod

Caption: Reaction scheme for synthesizing hybrid ester derivatives.[13]

References

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3-Butoxybenzoic Acid: A Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Benzoic acid derivatives, in particular, represent a cornerstone class of building blocks, prized for their structural versatility and amenability to a wide array of chemical transformations.[1] Among these, 3-Butoxybenzoic acid emerges as a precursor of significant potential, offering a unique combination of a reactive carboxylic acid functionality and a lipophilic butoxy side chain. This butoxy group can play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor in the synthesis of APIs. We will first detail the synthesis of this compound itself, followed by an exploration of its subsequent functionalization into drug-like scaffolds, drawing parallels with the synthesis of established pharmaceutical agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in multi-step synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2]
Appearance White to off-white crystalline powderGeneral Supplier Data
Melting Point Not explicitly available for 3-isomer, but p-isomer is 147-150 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMFGeneral Supplier Data
CAS Number 93351-38-3[2]

Synthesis of this compound: A Key Precursor

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from the readily available 3-hydroxybenzoic acid. This reaction is a classic S(_N)2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a similar synthesis of 3-alkoxy benzoic acids.

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Intermediate cluster_3 Hydrolysis cluster_4 Product 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Methyl_3-Butoxybenzoate Methyl 3-Butoxybenzoate 3-Hydroxybenzoic_Acid->Methyl_3-Butoxybenzoate Esterification (MeOH, H₂SO₄) 1-Bromobutane 1-Bromobutane Reagents K₂CO₃, Acetone Reflux, 6-8 hrs 3-Butoxybenzoic_Acid This compound Methyl_3-Butoxybenzoate->3-Butoxybenzoic_Acid Hydrolysis Hydrolysis 10% aq. KOH, MeOH Then dil. HCl

Caption: Synthesis of this compound.

Materials:

  • 3-Hydroxybenzoic acid (1 eq.)

  • Methanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • 1-Bromobutane (1.2 eq.)

  • Potassium Carbonate (K₂CO₃, 1.5 eq.)

  • Acetone (as solvent)

  • 10% Aqueous Potassium Hydroxide (KOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Esterification:

    • To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8 hours.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product, methyl 3-hydroxybenzoate, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Etherification:

    • Dissolve the obtained methyl 3-hydroxybenzoate in acetone in a round-bottom flask.

    • Add potassium carbonate and 1-bromobutane to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure to obtain crude methyl 3-butoxybenzoate.

  • Hydrolysis:

    • Dissolve the crude methyl 3-butoxybenzoate in methanol and add 10% aqueous KOH solution.

    • Stir the mixture at room temperature for 4-6 hours or until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to a pH of approximately 2-3.

    • The product, this compound, will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Expected Yield: 70-80%

Application of this compound in API Synthesis

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions are fundamental in the synthesis of a vast number of APIs. While a marketed drug with a publicly disclosed synthesis explicitly starting from this compound is not readily found, we can logically propose its use in the synthesis of analogues of existing drugs, such as the oral antidiabetic agent Repaglinide.

Repaglinide is chemically described as (S)-2-ethoxy-4-[2-[[1-(2-piperidinophenyl)-3-methyl-1-butyl]amino]-2-oxoethyl]benzoic acid.[3] The core of this molecule features a substituted benzoic acid. By replacing the ethoxy group with a butoxy group, we can design a novel analogue. The synthesis would involve the amide coupling of this compound with a suitable amine.

Workflow for API Synthesis from this compound:

API_Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., SOCl₂, EDC/HOBt) Start->Activation Activation Reagents Acyl_Chloride 3-Butoxybenzoyl Chloride (or other activated species) Activation->Acyl_Chloride Amine_Coupling Amide Bond Formation Acyl_Chloride->Amine_Coupling Key Amine Intermediate API_Analogue API Analogue (e.g., Repaglinide Analogue) Amine_Coupling->API_Analogue

Caption: General workflow for API synthesis.

Protocol 2: Synthesis of a Repaglinide Analogue via Amide Coupling

This protocol outlines a general procedure for the amide coupling of this compound with a representative amine, (S)-1-(2-piperidinophenyl)-3-methyl-n-butylamine, which is a key intermediate in the synthesis of Repaglinide.

Reaction Scheme:

Amide Coupling cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product 3-Butoxybenzoyl_Chloride 3-Butoxybenzoyl Chloride Repaglinide_Analogue Repaglinide Analogue 3-Butoxybenzoyl_Chloride->Repaglinide_Analogue Amine_Intermediate (S)-1-(2-piperidinophenyl)- 3-methyl-n-butylamine Amine_Intermediate->Repaglinide_Analogue Reagents Triethylamine (Et₃N) Dichloromethane (DCM) Room Temperature

Caption: Amide coupling for a Repaglinide analogue.

Materials:

  • This compound (1 eq.)

  • Thionyl chloride (SOCl₂, 1.2 eq.) or EDC (1.1 eq.) and HOBt (1.1 eq.)

  • (S)-1-(2-piperidinophenyl)-3-methyl-n-butylamine (1 eq.)

  • Triethylamine (Et₃N, 2 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Activation of this compound (Acyl Chloride Formation):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-butoxybenzoyl chloride. This is often used immediately in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve the amine intermediate and triethylamine in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 3-butoxybenzoyl chloride in anhydrous DCM to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired Repaglinide analogue.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of active pharmaceutical ingredients. Its straightforward preparation via Williamson ether synthesis and the reactivity of its carboxylic acid group make it an attractive building block for medicinal chemists. The butoxy moiety offers a handle for fine-tuning the lipophilicity and other ADME (absorption, distribution, metabolism, and excretion) properties of target molecules. The protocols and conceptual synthetic pathways detailed in this guide provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

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Application Note: A Comprehensive Guide to the Quantitative Analysis of 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed exposition of robust analytical methodologies for the precise and accurate quantification of 3-Butoxybenzoic acid. Recognizing the diverse requirements of modern research—from high-throughput screening in drug discovery to meticulous purity assessments in chemical synthesis—we present three validated protocols based on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in fundamental analytical principles. We delve into sample preparation strategies, chromatographic separation, and analyte detection, offering field-proven insights to empower researchers to select and implement the optimal method for their specific application.

Introduction and Foundational Principles

This compound (C₁₁H₁₄O₃, M.W.: 194.23 g/mol ) is an aromatic carboxylic acid whose accurate quantification is essential in various fields, including its potential role as a metabolite of pharmaceutical compounds, an impurity in manufacturing processes, or a synthetic intermediate.[1] The selection of an analytical method is contingent upon the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This document serves as a practical guide to navigate these choices.

The analytical challenge lies in effectively isolating the analyte from complex matrices and quantifying it with high fidelity. The molecule's core structure—a benzoic acid core with a butoxy functional group—dictates its physicochemical properties and, consequently, the optimal analytical strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
XLogP3 3.3PubChem[1]
Nature Acidic, Hydrophobic[2]

Table 1: Key physicochemical properties of this compound.

Sample Preparation: The Cornerstone of Reliable Quantification

Effective sample preparation is the most critical step in quantitative analysis. Its primary goals are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.[3] For this compound in biological matrices like plasma or serum, Solid-Phase Extraction (SPE) offers the best balance of recovery and cleanliness.[4]

Causality of SPE Sorbent Selection

Given the acidic nature of the carboxylic acid group and the hydrophobicity of the butoxy chain and benzene ring, a mixed-mode polymeric sorbent with both reversed-phase and anion-exchange properties is ideal. However, a well-optimized reversed-phase protocol on a polymeric sorbent (e.g., Poly-divinylbenzene) is also highly effective and robust. The key is pH control:

  • Loading: The sample pH must be adjusted to at least 2 pH units below the pKa of the carboxylic acid (~4.2) to ensure it is in its neutral, protonated state. This maximizes its retention on the reversed-phase sorbent.[4]

  • Elution: The analyte is eluted using an organic solvent, often with a small amount of base (e.g., ammonium hydroxide) to deprotonate the carboxylic acid, increasing its polarity and reducing its interaction with the sorbent for a sharp elution band.

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed for high recovery and removal of proteins and phospholipids.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).

  • Phosphoric Acid (H₃PO₄)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Vortex mixer, Centrifuge, Nitrogen evaporator.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% H₃PO₄ in water. Vortex for 30 seconds. This step lyses cells and precipitates proteins while ensuring the analyte is protonated. Centrifuge at 4000 x g for 10 minutes.

  • Column Conditioning: Condition the SPE cartridge with 1 mL of Methanol.

  • Column Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.[4]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% Methanol in water. This removes salts and other highly polar matrix components.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of 40% Methanol in water. This step is crucial for removing moderately non-polar interferences while retaining the analyte.

  • Elution: Elute the this compound with 1 mL of Methanol. For LC-MS analysis, using a mobile-phase-like elution solvent (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid) can be beneficial.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase of your analytical method.[5]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps p1 Plasma Sample (500 µL) p2 Add 2% H₃PO₄ (500 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 s1 Condition: Methanol p3->s1 s2 Equilibrate: Water s1->s2 s3 Load Sample Supernatant s2->s3 s4 Wash 1: 5% MeOH s3->s4 s5 Wash 2: 40% MeOH s4->s5 s6 Elute: Methanol s5->s6 f1 Evaporate to Dryness s6->f1 f2 Reconstitute in Mobile Phase f1->f2 To Analytical Instrument To Analytical Instrument f2->To Analytical Instrument

Fig. 1: Solid-Phase Extraction (SPE) workflow for this compound.

Method 1: HPLC-UV Analysis

This method is ideal for routine analysis, quality control, and situations where high sensitivity is not paramount. It is robust, cost-effective, and straightforward to implement.[6]

Rationale

A reversed-phase C18 column is used to separate the analyte based on its hydrophobicity. The mobile phase consists of an organic modifier (Acetonitrile) and an aqueous component. The addition of an acid (e.g., Trifluoroacetic Acid or Formic Acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[2] UV detection is set at a wavelength corresponding to the absorbance maximum of the aromatic ring, typically around 235 nm for benzoic acid derivatives.[2]

Protocol: HPLC-UV
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 40% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector 235 nm
Run Time 15 minutes

Table 2: HPLC-UV instrumental parameters.

HPLC_Workflow Sample Prepared Sample Autosampler Autosampler (10 µL injection) Sample->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump HPLC Pump (1 mL/min) Pump->Column MobilePhase Mobile Phase (ACN/Water/TFA) MobilePhase->Pump Detector UV Detector (235 nm) Column->Detector Data Data System (Chromatogram) Detector->Data

Fig. 2: Experimental workflow for HPLC-UV analysis.

Method 2: UHPLC-MS/MS Analysis

For applications requiring high sensitivity and selectivity, such as determining low-level metabolites in biological fluids, UHPLC-MS/MS is the gold standard.[7]

Rationale

This method couples the superior separation power of UHPLC with the specificity and sensitivity of a triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative mode is employed, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and drastically reduces chemical noise.[8] The characteristic transition for hydroxybenzoic acids is m/z 137 → 93; a similar loss of CO₂ can be expected for this compound.[8]

Proposed MRM Transition:

  • Precursor Ion [M-H]⁻: m/z 193.1 (from C₁₁H₁₃O₃⁻)

  • Product Ion [M-H-CO₂]⁻: m/z 149.1 (Loss of carbon dioxide)

Protocol: UHPLC-MS/MS
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent[9]
MS System Sciex 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Negative
MRM Transition 193.1 → 149.1
Collision Energy Optimized (e.g., -20 eV)
Dwell Time 100 ms

Table 3: UHPLC-MS/MS instrumental parameters.

LCMS_Workflow cluster_lc UHPLC System cluster_ms Tandem Mass Spectrometer Sample Prepared Sample Autosampler Autosampler Sample->Autosampler Column C18 Column Autosampler->Column Pump UHPLC Pump Pump->Column Source ESI Source (Negative Mode) Column->Source Q1 Quadrupole 1 (Select m/z 193.1) Source->Q1 Q2 Collision Cell (Fragment Ion) Q1->Q2 Q3 Quadrupole 3 (Select m/z 149.1) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition Detector->Data

Fig. 3: Logical workflow for UHPLC-MS/MS analysis.

Method 3: GC-MS Analysis

GC-MS is a powerful alternative, particularly for its high chromatographic resolution. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is a mandatory prerequisite.[7]

Rationale

Derivatization converts the polar -COOH group into a non-polar, more volatile, and thermally stable ester. Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[7] The resulting trimethylsilyl (TMS) ester of this compound is amenable to GC separation. Detection by mass spectrometry can be done in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.

Protocol: Derivatization and GC-MS

A. Derivatization Procedure:

  • Ensure the sample extract (from SPE) is completely dry.

  • Add 50 µL of Pyridine and 50 µL of BSTFA to the dried extract.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

B. GC-MS Instrumental Parameters:

ParameterCondition
GC System Agilent 8890 or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Inlet Temp. 250 °C
Injection Mode Splitless, 1 µL
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Scan (m/z 50-500) or SIM of target ions

Table 4: GC-MS instrumental parameters.

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS System d1 Dried Sample Extract d2 Add Pyridine + BSTFA d1->d2 d3 Heat at 70°C for 60 min d2->d3 g1 GC Inlet (250°C) d3->g1 g2 HP-5ms Column (Temp Programmed) g1->g2 g3 EI Source (70 eV) g2->g3 g4 Mass Analyzer (Scan or SIM) g3->g4 Data Data System g4->Data

Fig. 4: Workflow for derivatization and GC-MS analysis.

Method Validation and Trustworthiness

To ensure each protocol is a self-validating system, it must be assessed for key performance characteristics according to established guidelines. This includes:

  • Linearity: Analyzing calibration standards at multiple concentrations to establish the range over which the detector response is proportional to the analyte concentration.[10]

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy (%RE) should be within ±15%, and precision (%RSD) should be ≤15%.[6]

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Typically determined by signal-to-noise ratios (3 for LOD, 10 for LOQ).[6][10]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of pre-extracted spikes to post-extracted spikes.

Conclusion

The quantification of this compound can be achieved through several robust analytical techniques. The choice of method should be guided by the specific requirements of the study. HPLC-UV provides a reliable workhorse for routine analysis. GC-MS offers high resolving power but requires an additional derivatization step. For ultimate sensitivity and selectivity, especially in complex biological matrices, UHPLC-MS/MS is the unequivocal method of choice. By understanding the principles behind sample preparation, separation, and detection, researchers can confidently generate accurate and reproducible data.

References

  • Vertex Pharmaceuticals, Inc. (n.d.). Patent Application Data.
  • Blazsó, M., et al. (n.d.). Molecular ion chromatograms of butoxybenzoic acid butyl ester.
  • Carvalho, L. J., et al. (2015). Quantification of benzoic acid in beverages: evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods, Royal Society of Chemistry.
  • Thermo Fisher Scientific. (n.d.). Sample preparation solutions.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 3-Hydroxybenzoic Acid.
  • Agilent Technologies. (n.d.). Sample Preparation.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • Kuda, O., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. ACS Omega.
  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Carey, S. (2019).
  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Ali, A. A. M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. UST Journals.
  • Kalpana, et al. (2023). Identification of Benzoic Acid by GC and Mass Spectrometry.
  • Vlase, L., et al. (2011). High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages. UPB Scientific Bulletin.

Sources

Application Note: A Robust HPLC-UV Method for Purity Determination of 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the identification of potential impurities in 3-Butoxybenzoic acid. The methodology employs a reversed-phase C18 column with UV detection, a technique widely recognized for its robustness in analyzing aromatic carboxylic acids.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a validated, step-by-step guide for the accurate assessment of this compound purity. The described method is grounded in established chromatographic principles and adheres to the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Introduction

This compound (C₁₁H₁₄O₃, CAS No: 93351-38-3) is a carboxylic acid derivative that serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a benzoic acid core with a butoxy group at the meta-position, imparts specific chemical properties that are leveraged in diverse synthetic pathways. The purity of this starting material is paramount, as impurities can have a significant impact on the yield, safety, and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying components in a mixture.[7] For aromatic carboxylic acids like this compound, reversed-phase HPLC is the method of choice due to its efficiency in separating compounds with varying hydrophobicity.[1][3] This application note provides a comprehensive protocol for an isocratic HPLC method, ensuring simplicity, robustness, and rapid analysis times.[1] The method's validation is discussed in the context of ICH guidelines to ensure its suitability for its intended purpose.[4][5][6][8]

Experimental

Materials and Reagents
  • This compound: Reference Standard (≥99.5% purity) and sample for analysis.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Methanol (MeOH): HPLC grade (for sample preparation).

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic carboxylic acids. The mobile phase, a mixture of acetonitrile and water with a TFA modifier, is optimized for sharp peak shapes and efficient separation. The acidic modifier (TFA) is crucial for suppressing the ionization of the carboxylic acid group, which enhances retention on the non-polar stationary phase.[2][9]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water:TFA (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 235 nm
Run Time 10 minutes

Causality behind Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for the moderately non-polar this compound.

  • Mobile Phase: The ratio of acetonitrile to water is optimized to achieve a reasonable retention time and good resolution from potential impurities. Trifluoroacetic acid is added to the mobile phase to maintain a low pH, which suppresses the ionization of the carboxylic acid group of the analyte, leading to better peak shape and reproducibility.[10]

  • Detection Wavelength: The UV detection wavelength of 235 nm is chosen based on the UV absorbance spectrum of benzoic acid derivatives, which typically show strong absorbance around this wavelength, ensuring high sensitivity.[11][12][13]

Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

3.1.2. Working Standard Solution (100 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Vortex to mix thoroughly.

3.1.3. Sample Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Diagram of the Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 235 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound purity analysis.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, flush the column with a high-organic mobile phase (e.g., 80% Acetonitrile in water) for 30 minutes.

Data Analysis and Interpretation

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. The acceptance criteria are based on ICH guidelines.[4][5]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Identification of Impurities

Potential impurities can be identified by their retention times relative to the main peak. Common impurities in benzoic acid derivatives may include starting materials, by-products from synthesis, or degradation products.[14]

Method Validation

This analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[6] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship Diagram for Method Validation

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ Linearity->Range Precision->Accuracy

Caption: Interrelation of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable approach for determining the purity of this compound. The use of a standard C18 column and an isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. Adherence to the outlined system suitability criteria and proper method validation will ensure the generation of accurate and reproducible results, which are critical for quality control in research and industrial settings.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 652955, this compound. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Patel, D., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 78-85.
  • Malik, A. H., & Newburger, A. S. (1983). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Al-Saden, N., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 19(2), 126-133.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Haddad, P. R., & Laksana, S. (2000). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586598, 3-(tert-butoxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11461, 3-Methoxybenzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5645-5656.
  • Gocan, S., & Irimie, F. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • Tighrine, A., et al. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]

  • Al-Shamiri, M. M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 28(2), 24-33.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

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Introduction: The Analytical Challenge of 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Derivatization of 3-Butoxybenzoic Acid for Enhanced GC-MS Analysis

This compound is an aromatic carboxylic acid characterized by a polar carboxyl group (-COOH) and a moderately nonpolar butoxy ether group. This amphipathic nature presents a significant challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The primary obstacle is the carboxylic acid's active hydrogen, which leads to strong intermolecular hydrogen bonding.[1][2] This results in:

  • Low Volatility: The compound does not readily vaporize at typical GC injection port temperatures, leading to poor transfer onto the analytical column.

  • Poor Peak Shape: Residual polarity causes interaction with active sites (e.g., free silanols) in the GC liner and column, resulting in broad, tailing peaks.[3]

  • Thermal Instability: At higher temperatures required to force volatilization, the molecule may degrade, compromising analytical accuracy.

To overcome these issues, chemical derivatization is an essential sample preparation step.[2] This process replaces the active hydrogen of the carboxyl group with a nonpolar, thermally stable moiety, thereby increasing volatility and improving chromatographic performance.[4] This application note details two robust protocols for the derivatization of this compound: silylation using BSTFA (a preferred method) and esterification (a classic alternative).

Principle of Derivatization: Selecting the Optimal Strategy

The goal of derivatization is to convert the polar -COOH group into a nonpolar, volatile, and thermally stable ester or ether. The two most common and effective strategies for carboxylic acids are silylation and alkylation (esterification).[1]

  • Silylation: This is often the method of choice due to its rapid reaction kinetics and the formation of highly volatile by-products.[5] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the acidic proton with a trimethylsilyl (TMS) group, forming a TMS ester. The reaction is clean, fast, and generally quantitative under mild conditions.[5] The addition of a catalyst like Trimethylchlorosilane (TMCS) can further increase the reactivity of BSTFA, especially for sterically hindered compounds.

  • Esterification (Alkylation): This classic approach converts the carboxylic acid into an ester, typically a methyl ester, by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst.[6][7] While highly effective and producing very stable derivatives, this method can require more stringent conditions, such as heating, and may involve aqueous workup steps to remove the catalyst.[6][8][9]

For routine analysis of this compound, silylation with BSTFA is recommended due to its speed, simplicity, and the high volatility of its by-products, which minimizes chromatographic interference.[5]

Protocol 1: Silylation with BSTFA + 1% TMCS (Primary Method)

This protocol describes the conversion of this compound to its more volatile Trimethylsilyl (TMS) ester. Silylation is a versatile and widely used derivatization technique for GC analysis.[2]

Rationale for Method Selection

BSTFA is a powerful silylating agent that reacts readily with carboxylic acids.[5] Its by-products, N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the analysis of the derivatized analyte.[5] The inclusion of 1% TMCS as a catalyst ensures a rapid and complete reaction, even if minor steric hindrance is present.

Materials and Reagents
  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (as catalyst and solvent)

  • Anhydrous Acetonitrile or Dichloromethane (GC grade)

  • GC Vials (2 mL) with PTFE-lined caps

  • Heating block or oven set to 70°C

  • Microsyringes

Critical Precaution: Silylating reagents are extremely sensitive to moisture.[5][10] All glassware must be oven-dried, and solvents must be anhydrous. The presence of water will consume the reagent and lead to incomplete derivatization.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Weigh approximately 1 mg of this compound or a dried sample residue into a 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and helps to dissolve the analyte.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of silylating reagent to active hydrogens is recommended for a complete reaction.[5]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[3][5][11] While many reactions are fast at room temperature, heating ensures the derivatization of carboxylic acids goes to completion.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No workup is required.

Workflow and Reaction Visualization

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis DrySample 1. Dry Sample (1 mg in GC Vial) AddSolvent 2. Add 100 µL Anhydrous Pyridine DrySample->AddSolvent AddReagent 3. Add 100 µL BSTFA + 1% TMCS AddSolvent->AddReagent Heat 4. Heat at 70°C for 30 min AddReagent->Heat Cool 5. Cool to Room Temperature Heat->Cool Inject 6. Inject into GC-MS Cool->Inject

Caption: Workflow for silylation of this compound.

Caption: Silylation reaction of this compound with BSTFA.

Protocol 2: Methyl Esterification with Methanolic-HCl (Alternative Method)

This protocol creates the methyl ester of this compound, a stable and volatile derivative suitable for GC-MS. This is a robust, cost-effective alternative to silylation.

Rationale for Method Selection

Acid-catalyzed esterification is a fundamental and reliable method for derivatizing carboxylic acids.[7] Using a solution of HCl in methanol provides both the alcohol reactant and the necessary catalyst in one reagent. The resulting methyl esters are generally very stable, making them suitable for analyses where samples may not be run immediately.[7] This method is particularly useful when silylating reagents are not available or when dealing with complex matrices where the stability of TMS-derivatives might be a concern.

Materials and Reagents
  • This compound standard or dried sample extract

  • 2M Hydrochloric Acid in Methanol (Methanolic-HCl)

  • Hexane (GC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC Vials, test tubes, and pipettes

  • Heating block or water bath set to 60°C

Step-by-Step Derivatization Protocol
  • Sample Preparation: Place ~1 mg of the dried sample into a test tube with a screw cap.

  • Reagent Addition: Add 1 mL of 2M Methanolic-HCl solution to the tube.

  • Reaction: Securely cap the tube and heat at 60°C for 1 hour.[6]

  • Neutralization & Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex the mixture for 1 minute.

    • Carefully add saturated NaHCO₃ solution dropwise until effervescence ceases to neutralize the remaining acid.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the methyl ester derivative.

  • Drying & Transfer: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is ready for GC-MS analysis.

Workflow and Reaction Visualization

Esterification_Workflow cluster_reaction Esterification cluster_workup Extraction & Workup cluster_analysis Analysis DrySample 1. Dry Sample (1 mg in tube) AddReagent 2. Add 1 mL 2M Methanolic-HCl DrySample->AddReagent Heat 3. Heat at 60°C for 1 hour AddReagent->Heat AddWaterHex 4. Add Water & Hexane Heat->AddWaterHex Neutralize 5. Neutralize with NaHCO3 AddWaterHex->Neutralize Separate 6. Collect Hexane Layer Neutralize->Separate Dry 7. Dry with Na2SO4 Separate->Dry Inject 8. Inject into GC-MS Dry->Inject

Caption: Workflow for esterification of this compound.

Caption: Acid-catalyzed esterification of this compound.

GC-MS Analysis and Expected Data

Recommended GC-MS Parameters

The following are suggested starting parameters and may require optimization for your specific instrument and application.

ParameterRecommended SettingRationale
GC System
Injection ModeSplit (e.g., 20:1) or SplitlessSplit mode for higher concentrations; Splitless for trace analysis.
Inlet Temp250 °CEnsures rapid volatilization of the derivative without degradation.
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)Inert gas standard for GC-MS.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)Standard nonpolar column provides excellent separation for these derivatives.
Oven ProgramInitial: 80°C (hold 1 min)Ensures good focusing of analytes on the column head.
Ramp: 15°C/min to 280°CAppropriate ramp rate for elution of the derivatives.
Final Hold: 280°C (hold 5 min)Ensures elution of all components and column bake-out.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns and library matching.
Source Temp230 °CStandard temperature to maintain ion formation and transfer.
Quadrupole Temp150 °CStandard temperature to maintain mass filtering performance.
AcquisitionFull Scan (e.g., m/z 50-450) and/or SIMScan mode for identification; Selected Ion Monitoring (SIM) for quantification.
Expected Mass Spectra and Fragmentation

The derivatized compounds will exhibit characteristic mass spectra upon EI fragmentation.

A. TMS-3-Butoxybenzoate (from Silylation)

  • Molecular Ion (M⁺): m/z 266

  • Key Fragments:

    • m/z 251 (M-15): Loss of a methyl group (-CH₃) from the TMS moiety. This is a very common and often abundant fragment for TMS derivatives.[12][13]

    • m/z 209 (M-57): Loss of a butene molecule via McLafferty rearrangement from the butoxy chain.

    • m/z 193 (M-73): Loss of the -O-Si(CH₃)₃ group.

    • m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation, a hallmark of TMS derivatives.[13]

B. Methyl 3-Butoxybenzoate (from Esterification)

  • Molecular Ion (M⁺): m/z 208

  • Key Fragments:

    • m/z 177 (M-31): Loss of a methoxy radical (-OCH₃) from the ester group, a characteristic fragmentation pathway for methyl esters.[14]

    • m/z 151 (M-57): Loss of a butene molecule from the butoxy chain.

    • m/z 121: Base peak, resulting from the loss of both the butoxy group and a carbonyl group, leaving a stable phenyl cation.

Troubleshooting and Field-Proven Insights

  • Problem: No or low derivative peak, large starting material peak.

    • Cause: Incomplete derivatization. This is most often due to the presence of moisture.

    • Solution: Ensure all glassware is scrupulously dried. Use fresh, anhydrous solvents and reagents. Check seals on reagent bottles. Increase reaction time or temperature slightly.

  • Problem: Broad or tailing peaks for the derivative.

    • Cause: Active sites in the GC inlet or column.

    • Solution: Use a fresh, deactivated inlet liner. Condition the column according to the manufacturer's instructions. Injecting a small amount of BSTFA can help to temporarily passivate the system.

  • Problem: Extraneous peaks in the chromatogram.

    • Cause: Contamination from solvents, reagents, or sample matrix. Silylating reagents can also react with other active hydrogen-containing compounds in the sample.

    • Solution: Run a reagent blank (all steps without the analyte) to identify background peaks.[5] Ensure proper sample cleanup before derivatization if the matrix is complex.

References

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Application Notes and Protocols: The Use of 3-Butoxybenzoic Acid in the Synthesis of Novel Aromatic Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Polymer Functionalities with 3-Butoxybenzoic Acid

The field of polymer chemistry is in a constant state of evolution, driven by the demand for materials with tailored properties for advanced applications. Aromatic polyesters, a class of polymers known for their exceptional thermal stability and mechanical strength, are prime candidates for modification to introduce new functionalities.[1] The incorporation of flexible side chains onto the rigid polymer backbone is a strategic approach to modulate properties such as solubility, processability, and thermal behavior.[2][3] this compound emerges as a highly promising monomer in this context. Its structure, featuring a carboxylic acid for polymerization and a butoxy side chain, offers a unique combination of a rigid aromatic core and a flexible aliphatic moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of novel aromatic polyesters using this compound. We will delve into detailed protocols for polymerization, thorough characterization techniques, and explore the potential applications of these innovative materials.

The presence of the butoxy side chain is anticipated to significantly influence the properties of the resulting polyesters. It is expected to enhance solubility in common organic solvents, a common challenge with wholly aromatic polymers, thereby facilitating easier processing and characterization.[4] Furthermore, the flexible butoxy groups can lower the melting and glass transition temperatures, expanding the processing window for these materials.[2] This guide will provide the foundational knowledge and practical protocols to explore the synthesis of these promising polymers and unlock their potential in various high-performance applications.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.

PropertyValueSource
IUPAC NameThis compound[5]
Molecular FormulaC11H14O3[5]
Molecular Weight194.23 g/mol [5]
AppearanceWhite crystalline solid
Melting Point59-61 °C[6]
SolubilitySoluble in common organic solvents like acetone, DMF, and DMSO.[4]

Synthesis of Poly(this compound): Protocols

The synthesis of aromatic polyesters from this compound can be achieved through polycondensation reactions. Both melt and solution polymerization techniques are viable, with the choice depending on the desired polymer properties and processing considerations.

Protocol 1: Melt Polycondensation

Melt polycondensation is a solvent-free method that is often preferred for its simplicity and reduced environmental impact. The reaction is typically carried out at high temperatures under an inert atmosphere to drive the removal of the condensation byproduct (water) and promote the formation of high molecular weight polymer.

Rationale for Experimental Choices:

  • High Temperature: Necessary to keep the monomer and the growing polymer chain in a molten state and to provide sufficient energy for the esterification reaction.

  • Inert Atmosphere (e.g., Argon or Nitrogen): Prevents oxidative degradation of the polymer at high temperatures.

  • Vacuum: Applied in the later stages of the reaction to effectively remove water, which is a byproduct of the esterification. This shifts the equilibrium towards the formation of the polyester, leading to a higher degree of polymerization.

  • Catalyst (optional): While self-polycondensation is possible, catalysts like antimony(III) oxide or tetra-n-butyl orthotitanate can be used to accelerate the reaction rate.

Step-by-Step Methodology:

  • Monomer Preparation: Ensure this compound is pure and thoroughly dried to remove any residual moisture, which can hinder the polymerization reaction.

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for an inert gas (e.g., argon), and a distillation outlet connected to a vacuum pump is required.

  • Charging the Reactor: Add the purified this compound to the reaction flask. If using a catalyst, it should be added at this stage (typically 0.05-0.1 mol% relative to the monomer).

  • Initial Heating and Inert Gas Purge: Begin stirring and slowly heat the flask in a suitable heating mantle. Purge the system with a slow stream of argon for at least 30 minutes to remove any air.

  • Melt Formation: Continue heating until the monomer melts completely.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to 200-220°C and maintain it for 2-3 hours under a continuous slow flow of argon. Water will start to distill from the reaction mixture.

  • Polycondensation - Stage 2 (Vacuum): Gradually increase the temperature to 240-260°C while slowly applying a vacuum (reducing the pressure to <1 mmHg). The viscosity of the reaction mixture will noticeably increase as the polymerization progresses.

  • Reaction Completion: Continue the reaction under high vacuum for an additional 4-6 hours or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed from the flask. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone) and precipitated in a non-solvent like methanol.

  • Drying: The purified polymer should be dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Melt_Polycondensation_Workflow Monomer Dry this compound Reactor Charge Reactor (Flask, Stirrer, N2 Inlet, Outlet) Monomer->Reactor Heating1 Heat to Melt (under N2 purge) Reactor->Heating1 Poly1 Polycondensation Stage 1 (200-220°C, atm. pressure) Heating1->Poly1 Water removal starts Poly2 Polycondensation Stage 2 (240-260°C, vacuum) Poly1->Poly2 Increase Temp, Apply Vacuum Isolation Cool and Isolate Solid Polymer Poly2->Isolation High viscosity achieved Purification Dissolve and Precipitate Isolation->Purification Drying Vacuum Dry Purification->Drying

Caption: Workflow for Melt Polycondensation of this compound.

Protocol 2: Solution Polycondensation

Solution polymerization offers better temperature control and is suitable for producing polymers that may be insoluble in their molten state.[2] The choice of solvent is critical and should be one in which both the monomer and the resulting polymer are soluble.

Rationale for Experimental Choices:

  • Solvent: A high-boiling point, non-reactive solvent is necessary to maintain the reaction temperature and dissolve the polymer. N-methyl-2-pyrrolidone (NMP) or a mixture of solvents with a co-solvent like pyridine is often used.

  • Condensing Agent: To facilitate the esterification at lower temperatures compared to melt polymerization, a condensing agent is typically employed. A common system is the tosyl chloride/pyridine/dimethylformamide (DMF) system.[4]

  • Temperature Control: Solution polymerization allows for more precise control over the reaction temperature, which can help in controlling the molecular weight and preventing side reactions.

Step-by-Step Methodology:

  • Monomer and Solvent Preparation: Ensure this compound and all solvents (e.g., NMP, pyridine, DMF) are anhydrous.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic or mechanical stirrer, a condenser, and a gas inlet for an inert gas is required.

  • Charging the Reactor: Dissolve this compound in a mixture of NMP and pyridine in the reaction flask.

  • Initiating the Reaction: Cool the solution to 0°C in an ice bath. Slowly add tosyl chloride to the stirred solution.

  • Polycondensation: After the addition of tosyl chloride, slowly warm the reaction mixture to room temperature and then heat to 80-100°C. Maintain this temperature for 12-24 hours under a continuous slow flow of argon.

  • Polymer Isolation: After the reaction is complete, cool the solution to room temperature and pour it into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts. The polymer can be further purified by re-dissolving it in a suitable solvent and re-precipitating.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Solution_Polycondensation_Workflow Monomer Dissolve this compound in Anhydrous Solvent Reactor Charge Reactor (Flask, Stirrer, N2 Inlet) Monomer->Reactor Initiation Add Condensing Agent (e.g., Tosyl Chloride) at 0°C Reactor->Initiation Polymerization Heat to 80-100°C (12-24 hours) Initiation->Polymerization Isolation Precipitate Polymer in Non-Solvent (Methanol) Polymerization->Isolation Purification Filter and Wash Polymer Isolation->Purification Drying Vacuum Dry Purification->Drying

Caption: Workflow for Solution Polycondensation of this compound.

Characterization of Novel Polymers

A comprehensive characterization of the synthesized poly(this compound) is essential to understand its structure, molecular weight, and thermal properties.

TechniqueInformation ObtainedExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer and the successful formation of ester linkages.Disappearance of the carboxylic acid proton peak and shifts in the aromatic proton signals consistent with ester formation.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the functional groups present in the polymer.Appearance of a strong carbonyl (C=O) stretching band for the ester group (around 1735 cm⁻¹) and disappearance of the broad O-H stretch of the carboxylic acid.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A unimodal distribution indicating a successful polymerization. The molecular weight will depend on the reaction conditions.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and melting temperature (Tm).The butoxy side chain is expected to lower the Tg and Tm compared to unsubstituted aromatic polyesters.
Thermogravimetric Analysis (TGA) Determines the thermal stability and decomposition temperature of the polymer.The polymer is expected to exhibit good thermal stability, with decomposition temperatures likely above 300°C.[4]

Potential Applications

The unique combination of a rigid aromatic backbone and flexible butoxy side chains in poly(this compound) opens up a range of potential applications.

Applications Polymer Poly(this compound) Properties Unique Properties: - Enhanced Solubility - Processability - Modified Thermal Behavior Polymer->Properties App1 Advanced Coatings Properties->App1 App2 Specialty Films and Membranes Properties->App2 App3 Drug Delivery Systems Properties->App3 App4 High-Performance Composites Properties->App4

Caption: Structure-Property-Application Relationship for Poly(this compound).

  • Advanced Coatings and Films: The enhanced solubility and film-forming properties make these polymers suitable for developing protective coatings and specialty films with good thermal resistance.[4]

  • Drug Delivery: The amphiphilic nature imparted by the butoxy side chains could be exploited in the design of polymer micelles or nanoparticles for controlled drug release applications.

  • High-Performance Composites: As a matrix material, these polyesters could offer improved processability for the fabrication of fiber-reinforced composites used in aerospace and automotive industries.

  • Membranes for Separations: The modified polymer structure may lead to unique permeability and selectivity properties, making it a candidate for gas separation or filtration membranes.

Conclusion

This compound is a versatile monomer for the synthesis of novel aromatic polyesters with tailored properties. The presence of the butoxy side chain provides a powerful tool to enhance solubility and processability while maintaining the inherent thermal stability of the aromatic backbone. The detailed protocols and characterization guidelines provided in this application note serve as a robust starting point for researchers to explore the synthesis of these promising materials and to investigate their potential in a wide array of advanced applications. Further research into copolymerization with other monomers and a deeper investigation of the structure-property relationships will undoubtedly lead to the development of next-generation high-performance polymers.

References

  • Jana Jensen, Stephan C. Grundy, Stacey Lowery Bretz, and C. Scott Hartley. Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids. J. Chem. Educ. 2011, 88, 1133–1136. [Link]

  • Lee, Eung-Jae & Bang, Moon-Soo. (2010). Effects of Alkoxy Side Chain on the Properties of Wholly Aromatic Liquid Crystalline Polyesters with Biphenylene Units. Journal of the Korea Academia-Industrial cooperation Society. 11. 4041-4046. 10.5762/KAIS.2010.11.10.4041. [Link]

  • Effects of Alkoxy Side Chain on the Properties of Wholly Aromatic Liquid Crystalline Polyesters with Biphenylene Units. Request PDF. [Link]

  • Nechifor, M. (2016). Aromatic polyesters with photosensitive side chains: Synthesis, characterization and properties. Journal of the Serbian Chemical Society, 81(6), 673–685. [Link]

  • Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains. Polymers2023 , 15(23), 4529. [Link]

  • What Are The Key Differences Between Aromatic And Aliphatic Polyester Homopolymers?. Chemistry For Everyone. [Link]

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers2023 , 15(21), 4239. [Link]

  • Aromatic Polyesters with Flexible Side Chains. 8. Studies on Long Periodical Structure Observed in Layered Crystalline Phase. Macromolecules2002 , 35(1), 130-136. [Link]

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances. [Link]

  • Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers. RSC Advances. [Link]

  • Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Request PDF. [Link]

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  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. CrystEngComm. [Link]

  • Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. Polymers. [Link]

  • Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties. RSC Advances. [Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances. [Link]

  • Alkaline hydrolysis of polyester woven fabrics and its influence on thermal comfort properties. Scientific Reports. [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers. [Link]

  • 4-Butoxybenzoic acid. CAS Common Chemistry. [Link]

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  • Synthesis of copolyester via melt polycondensation using... Request PDF. [Link]

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Application Notes and Protocols for the Development of 3-Butoxybenzoic Acid as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-Butoxybenzoic acid as a potential antimicrobial agent. These application notes and protocols outline the foundational principles, key experimental workflows, and detailed methodologies for assessing the antimicrobial efficacy and cytotoxic profile of this compound and its analogues. The provided protocols are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data.

Introduction: The Rationale for Investigating this compound

Benzoic acid and its derivatives exert their antimicrobial effects primarily by disrupting the pH balance within microbial cells. The lipophilic nature of the undissociated acid allows it to penetrate the microbial cell membrane.[3] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and acidifying the cytoplasm. This acidification interferes with essential metabolic processes, ultimately inhibiting microbial growth and survival.[4]

The addition of an alkoxy group, such as a butoxy group, to the benzoic acid scaffold can modulate its physicochemical properties, including lipophilicity. This alteration can, in turn, influence the compound's ability to permeate the bacterial cell membrane and exert its antimicrobial effect. The investigation of this compound is therefore a rational approach in the search for novel antimicrobial agents with potentially enhanced efficacy. Furthermore, alkoxy benzoic acid analogues have shown promise in combating biofilms, which are complex bacterial communities known for their resistance to antibiotics.[5]

This guide will provide the necessary protocols to systematically evaluate the antimicrobial potential of this compound, from initial screening to preliminary safety assessment.

Experimental Workflows

The development of a new antimicrobial agent follows a logical progression of in vitro testing. The following diagram illustrates the general workflow for the evaluation of this compound.

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_efficacy Antimicrobial Efficacy cluster_safety Preliminary Safety Assessment cluster_analysis Data Analysis and Candidate Selection synthesis Synthesis and Purification of This compound mic_determination Minimum Inhibitory Concentration (MIC) Assay synthesis->mic_determination Primary Screening mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination Bactericidal vs. Bacteriostatic cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) mic_determination->cytotoxicity Concurrent Evaluation time_kill Time-Kill Kinetic Assay mbc_determination->time_kill Elucidating Kill Kinetics data_analysis Determination of Therapeutic Index time_kill->data_analysis hemolysis Hemolysis Assay cytotoxicity->hemolysis hemolysis->data_analysis candidate_selection Lead Candidate Selection data_analysis->candidate_selection

Caption: General workflow for the in vitro evaluation of this compound as an antimicrobial agent.

Core Protocols

This section details the step-by-step methodologies for the essential in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a widely used technique for determining the MIC of a compound.[8][9][10][11][12]

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound and dissolve it in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.[13]

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[14]

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to the tenth well. Discard the final 100 µL from the tenth well.[14] This will create a range of decreasing concentrations of the test compound.

    • The eleventh well in each row, containing only MHB and the inoculum, will serve as the growth control.

    • The twelfth well, containing only sterile MHB, will serve as the sterility control.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old) of the test microorganism grown on an appropriate agar plate, select several colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 16-24 hours.[9]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[6][14]

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the cytotoxicity of any potential antimicrobial agent against mammalian cells to ensure its safety.[15][16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[18][19]

Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium at twice the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[19]

    • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

The results from the MIC and cytotoxicity assays should be tabulated for clear comparison.

CompoundTest OrganismMIC (µg/mL)Cell LineIC50 (µg/mL)Therapeutic Index (IC50/MIC)
This compoundStaphylococcus aureusHEK293
This compoundEscherichia coliHEK293
Control AntibioticStaphylococcus aureusHEK293
Control AntibioticEscherichia coliHEK293

A higher therapeutic index indicates a more promising compound, as it suggests that the compound is effective against the microbe at concentrations that are not harmful to mammalian cells.

Mechanistic Insights and Further Investigations

The primary mechanism of action for benzoic acid derivatives involves the disruption of the microbial cell membrane and intracellular pH.[1][3] Further studies can be conducted to confirm this mechanism for this compound.

mechanism_of_action cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Action compound This compound (Undissociated) penetration Passive Diffusion compound->penetration membrane Bacterial Cell Membrane dissociation Dissociation into Anion and Proton membrane->dissociation penetration->membrane acidification Cytoplasmic Acidification dissociation->acidification inhibition Inhibition of Metabolic Enzymes and Processes acidification->inhibition death Bacterial Cell Death inhibition->death

Caption: Postulated mechanism of action for this compound as an antimicrobial agent.

Further investigations could include:

  • Minimum Bactericidal Concentration (MBC) assays: to determine if the compound is bactericidal or bacteriostatic.

  • Time-kill kinetic assays: to assess the rate at which the compound kills the bacteria.

  • Synergy studies: to investigate the potential for combination therapy with existing antibiotics.

  • Anti-biofilm assays: to evaluate the efficacy of this compound against bacterial biofilms.[5]

Conclusion

These application notes provide a foundational framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. By following these detailed protocols, researchers can generate the necessary data to assess its efficacy and preliminary safety profile, thereby informing the decision to advance this compound or its derivatives in the drug discovery pipeline.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology, 2601, 153-167.
  • Antibiofilm activity of alkyoxybenzoic acids. (n.d.). FirstIgnite.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JoVE.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
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Application Notes & Protocols: Harnessing 3-Butoxybenzoic Acid in Metal-Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials for a range of biomedical applications, most notably in the field of drug delivery.[1][2][3] Their exceptional porosity, tunable structures, and high loading capacities make them ideal candidates for encapsulating and releasing therapeutic agents.[4][5] A key strategy in tailoring the properties of MOFs for specific applications lies in the functionalization of their organic linkers.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of a novel class of MOFs incorporating 3-Butoxybenzoic acid as the organic linker. The introduction of the butoxy functional group is hypothesized to impart unique characteristics to the MOF, such as modified hydrophobicity and altered drug release kinetics, opening new avenues for the delivery of a wide range of pharmaceuticals.

Introduction: The Significance of Linker Functionalization in Drug Delivery MOFs

The choice of the organic linker is a critical determinant of the final properties of a Metal-Organic Framework. By introducing specific functional groups onto the linker, it is possible to fine-tune the MOF's pore environment, surface chemistry, and overall stability.[6] This, in turn, influences its interaction with drug molecules and its behavior in biological systems.[3] While many MOFs utilize simple carboxylate linkers, the incorporation of functional groups can lead to enhanced performance in drug delivery systems.[1]

The selection of this compound as a linker is predicated on the potential advantages conferred by the butoxy group:

  • Modulated Hydrophobicity: The aliphatic butoxy chain can increase the hydrophobicity of the MOF's pores, which may enhance the loading capacity and affinity for hydrophobic drug molecules.

  • Controlled Release: The butoxy group may influence the release rate of encapsulated drugs through steric hindrance and altered interactions with the surrounding medium.

  • Biocompatibility: Benzoic acid derivatives are common in biological systems, and the butoxy group is a relatively benign functionalization that is unlikely to introduce significant toxicity.[7]

Synthesis of a Zinc-Based MOF Incorporating this compound (Hypothetical Protocol)

The following is a detailed protocol for the solvothermal synthesis of a hypothetical zinc-based MOF using this compound. This protocol is based on established methods for synthesizing MOFs with similar functionalized benzoic acid linkers.[7][8]

Materials and Reagents
ReagentFormulaPuritySupplier
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%Sigma-Aldrich
This compoundC₁₁H₁₄O₃≥98%Combi-Blocks
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%Sigma-Aldrich
EthanolC₂H₅OH200 ProofFisher Scientific
Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification P1 Dissolve Zn(NO₃)₂·6H₂O in DMF P3 Combine Solutions in Teflon-lined Autoclave P1->P3 P2 Dissolve this compound in DMF P2->P3 R1 Heat to 120°C for 48h P3->R1 U1 Cool to Room Temperature R1->U1 U2 Centrifuge and Decant Supernatant U1->U2 U3 Wash with Fresh DMF U2->U3 U4 Wash with Ethanol U3->U4 U5 Dry Under Vacuum U4->U5

Caption: Solvothermal synthesis workflow for a this compound-based MOF.

Step-by-Step Synthesis Protocol
  • Precursor Solution A: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of N,N-Dimethylformamide (DMF).

  • Precursor Solution B: In a separate 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

  • Mixing: Combine Precursor Solution A and Precursor Solution B in a 20 mL Teflon-lined stainless-steel autoclave.

  • Homogenization: Sonicate the resulting mixture for 10 minutes to ensure homogeneity.

  • Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120°C at a rate of 5°C/min and maintain this temperature for 48 hours.

  • Cooling: Allow the oven to cool naturally to room temperature.

  • Collection: Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes. Decant the supernatant.

  • Washing: Wash the collected crystals by re-suspending them in 10 mL of fresh DMF and centrifuging again. Repeat this step three times. Following the DMF washes, perform two additional washes with 10 mL of ethanol to exchange the solvent.[9]

  • Drying (Activation): Dry the purified MOF crystals under vacuum at 80°C for 12 hours to remove any residual solvent from the pores.[9]

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Characterization Techniques
TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.[10]A unique diffraction pattern indicating the formation of a crystalline MOF.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes.[11]A weight loss profile showing the removal of guest molecules followed by framework decomposition at a higher temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the incorporation of the this compound linker into the MOF structure.Characteristic peaks corresponding to the carboxylate and butoxy functional groups.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF.Images revealing the shape and size distribution of the MOF crystals.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF.[12]A nitrogen adsorption-desorption isotherm from which the surface area and porosity can be calculated.
Characterization Workflow Diagram

Characterization_Workflow cluster_structural Structural Analysis cluster_compositional Compositional Analysis cluster_porosity Porosity Analysis MOF Synthesized MOF PXRD PXRD MOF->PXRD SEM SEM MOF->SEM FTIR FT-IR MOF->FTIR TGA TGA MOF->TGA BET BET MOF->BET

Caption: Workflow for the comprehensive characterization of the synthesized MOF.

Application in Drug Delivery: Loading and Release of a Model Drug

The synthesized MOF can be evaluated for its drug delivery capabilities using a model drug such as ibuprofen or doxorubicin.[2][7]

Drug Loading Protocol
  • Drug Solution: Prepare a 1 mg/mL solution of the model drug in a suitable solvent (e.g., ethanol for ibuprofen).

  • Incubation: Disperse 50 mg of the activated MOF in 10 mL of the drug solution.

  • Stirring: Stir the suspension at room temperature for 24 hours in the dark to facilitate drug loading into the MOF pores.

  • Separation: Centrifuge the mixture at 8000 rpm for 10 minutes to separate the drug-loaded MOF.

  • Washing: Wash the drug-loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.

  • Drying: Dry the drug-loaded MOF under vacuum at room temperature.

  • Quantification: Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy.

In Vitro Drug Release Protocol
  • Release Media: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the endosomal environment of cancer cells).

  • Dispersion: Disperse 10 mg of the drug-loaded MOF in 10 mL of each PBS solution in separate dialysis bags (with an appropriate molecular weight cutoff).

  • Incubation: Place the dialysis bags in 40 mL of the corresponding fresh PBS solution and incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the collected samples using UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative drug release as a function of time for each pH condition.

Expected Outcomes and Significance

The incorporation of this compound is anticipated to result in a MOF with a higher affinity for hydrophobic drugs compared to its non-functionalized counterparts. The butoxy groups may also lead to a more sustained release profile, which is desirable for many therapeutic applications. The pH-dependent release study will provide insights into the potential for targeted drug delivery, as many disease environments, such as tumors, exhibit a lower pH than healthy tissues.[13]

Conclusion

This document provides a comprehensive guide for the synthesis, characterization, and evaluation of a novel MOF based on the this compound linker for drug delivery applications. The detailed protocols and workflows are designed to be a valuable resource for researchers and scientists in the field of drug development. The exploration of new functionalized linkers like this compound is a promising avenue for the rational design of next-generation MOF-based drug delivery systems with tailored properties for improved therapeutic efficacy.[3]

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Butoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via a Williamson ether synthesis.[1][2] The typical starting materials are 3-hydroxybenzoic acid and a butyl halide (e.g., 1-bromobutane).

Issue 1: Low or No Product Yield

Question: I've followed the standard protocol for the Williamson ether synthesis of this compound, but I'm getting a very low yield, or in some cases, no product at all. What could be the issue?

Answer: A low or non-existent yield in a Williamson ether synthesis can be attributed to several factors, primarily related to the reactivity of your starting materials and the reaction conditions. Let's break down the potential causes and solutions.

Potential Cause A: Incomplete Deprotonation of 3-Hydroxybenzoic Acid

The first step in a Williamson ether synthesis is the deprotonation of the alcohol (in this case, the phenolic hydroxyl group of 3-hydroxybenzoic acid) to form a more nucleophilic alkoxide or phenoxide.[2][3] If this deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish or stalled reaction.

  • Troubleshooting Steps:

    • Choice of Base: The pKa of the phenolic proton of 3-hydroxybenzoic acid is roughly 4. To ensure complete deprotonation, you need a base whose conjugate acid has a significantly higher pKa. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective as they irreversibly deprotonate the alcohol.[4]

    • Stoichiometry of the Base: Ensure you are using at least two equivalents of the base. The first equivalent will neutralize the acidic carboxylic acid proton, and the second will deprotonate the phenolic hydroxyl group.

    • Solvent Choice: When using strong bases like NaH, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation without interfering with the nucleophile.[2] If using hydroxides, the parent alcohol of the alkoxide can be a suitable solvent, though in this case, a polar aprotic solvent is generally preferred.[2]

Potential Cause B: Poor Reactivity of the Alkylating Agent

The Williamson ether synthesis is an S(_N)2 reaction, meaning it is sensitive to the structure of the alkyl halide.[1][2]

  • Troubleshooting Steps:

    • Nature of the Halide: The reactivity of alkyl halides in S(_N)2 reactions follows the trend I > Br > Cl > F. If you are using 1-chlorobutane and experiencing low reactivity, consider switching to 1-bromobutane or 1-iodobutane for a faster reaction.

    • Structure of the Alkyl Group: Primary alkyl halides, like 1-bromobutane, are ideal for this reaction.[2] Secondary alkyl halides can also be used but may lead to competing elimination reactions. Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[2]

Potential Cause C: Suboptimal Reaction Temperature

Reaction kinetics are highly dependent on temperature.

  • Troubleshooting Steps:

    • Heating the Reaction: Many Williamson ether syntheses require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try gently heating the mixture. A temperature range of 50-80 °C is a good starting point. In some industrial applications, much higher temperatures (even above 300 °C) have been used with weaker alkylating agents to improve efficiency.[1][5]

    • Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction. This will help you determine if the reaction is simply slow and requires more time, or if it has stalled completely.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing this compound, but I'm also seeing a significant amount of side products, which is complicating purification and lowering my yield. What are these side products and how can I minimize them?

Answer: The formation of side products is a common challenge. In the synthesis of this compound, the most likely side products arise from competing reactions.

Potential Side Product A: Butyl 3-Hydroxybenzoate (Esterification)

If the carboxylate anion of 3-hydroxybenzoic acid acts as a nucleophile and attacks the 1-bromobutane, it will form the butyl ester of 3-hydroxybenzoic acid.

  • Minimization Strategy:

    • Order of Reagent Addition: To favor O-alkylation of the phenolic hydroxyl group, it is crucial to first form the diphenoxide by adding two equivalents of a strong base. Then, slowly add the 1-bromobutane to the reaction mixture. This ensures that the more nucleophilic phenoxide is the predominant species available to react with the alkyl halide.

Potential Side Product B: Butene (Elimination)

While less likely with a primary alkyl halide like 1-bromobutane, some elimination to form butene can occur, especially if the reaction temperature is too high or a sterically hindered base is used.[4]

  • Minimization Strategy:

    • Control the Temperature: Avoid excessive heating. Use the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Choice of Base: Use a non-hindered base like sodium hydride or potassium hydroxide.

Potential Side Product C: Dialkylation

In some cases, both the phenolic hydroxyl and the carboxylic acid can be alkylated, leading to the formation of butyl 3-butoxybenzoate.

  • Minimization Strategy:

    • Stoichiometry: Careful control of the stoichiometry of the alkylating agent is key. Using a slight excess (e.g., 1.1 equivalents) of 1-bromobutane can help drive the reaction to completion without promoting significant dialkylation.

    • Reaction Time: Monitor the reaction by TLC. Stopping the reaction once the starting material is consumed can prevent the formation of over-alkylated products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst in this synthesis, and when should I consider using one?

A1: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[6] In the synthesis of this compound, particularly when using an aqueous solution of a base like sodium hydroxide and an organic solvent for the alkyl halide, the phenoxide is primarily in the aqueous phase while the alkyl halide is in the organic phase. A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can transport the phenoxide anion from the aqueous phase to the organic phase, thereby accelerating the reaction.[6][7]

You should consider using a PTC when:

  • You are using a two-phase (e.g., aqueous-organic) reaction system.[8]

  • You want to use milder reaction conditions and potentially lower temperatures.[7]

  • You are looking to improve the reaction rate and overall yield.[9]

Q2: How do I effectively purify the final product, this compound?

A2: Purification is critical to obtaining a high-quality final product. A typical purification workflow for this compound involves the following steps:

  • Workup: After the reaction is complete, the mixture is typically cooled and then acidified with a mineral acid like hydrochloric acid (HCl) to a pH of around 2.[10] This protonates the carboxylate group, causing the this compound to precipitate out of the aqueous solution.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or diethyl ether. The organic layer is washed with water and brine to remove any remaining inorganic salts.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[10][11] A suitable solvent system for recrystallizing this compound would be one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures, such as a mixture of ethanol and water or hexane and ethyl acetate.[11]

  • Drying: The purified crystals should be thoroughly dried under vacuum to remove any residual solvent.

Q3: Can I use a different alkylating agent, for example, a tosylate?

A3: Yes, other alkylating agents with good leaving groups can be used in place of alkyl halides.[2] Alkyl tosylates are excellent substrates for S(_N)2 reactions and are often more reactive than the corresponding bromides or chlorides.[2] You could prepare butyl tosylate from butanol and tosyl chloride and use it in the Williamson ether synthesis under similar conditions.

Section 3: Experimental Protocols & Data

Protocol 1: Standard Williamson Ether Synthesis of this compound

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzoic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromobutane

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxybenzoic acid (1 equivalent).

  • Add anhydrous DMF to the flask to dissolve the 3-hydroxybenzoic acid.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Acidify the mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Summary Table
ParameterRecommended ConditionRationale
Starting Material 3-Hydroxybenzoic AcidPrecursor with phenolic hydroxyl group.
Alkylating Agent 1-BromobutanePrimary alkyl halide, good leaving group.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.[4]
Solvent Anhydrous DMFPolar aprotic solvent, solubilizes reactants.[2]
Temperature 60 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Purification RecrystallizationEffective method for purifying solid organic compounds.[11]

Section 4: Visualizing the Process

Diagram 1: Reaction Mechanism

The following diagram illustrates the S(_N)2 mechanism of the Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Protonation 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Diphenoxide Dianion Intermediate 3-Hydroxybenzoic_Acid->Diphenoxide + 2 NaH Base 2 NaH 3-Butoxybenzoate 3-Butoxybenzoate Diphenoxide->3-Butoxybenzoate + 1-Bromobutane (SN2) 1-Bromobutane 1-Bromobutane Final_Product This compound 3-Butoxybenzoate->Final_Product + H3O+ Acid_Workup H3O+

Caption: Williamson ether synthesis of this compound.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical approach to troubleshooting low yield issues.

Troubleshooting_Workflow Start Low Yield of this compound Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Check_Reactivity Is the Alkylating Agent Reactive Enough? Check_Deprotonation->Check_Reactivity Yes Solution_Base Use Stronger Base (e.g., NaH) Ensure 2+ Equivalents Check_Deprotonation->Solution_Base No Check_Conditions Are Reaction Conditions Optimal? Check_Reactivity->Check_Conditions Yes Solution_Halide Switch to a More Reactive Halide (I > Br > Cl) Check_Reactivity->Solution_Halide No Solution_Temp Increase Temperature Monitor by TLC Check_Conditions->Solution_Temp No Success Improved Yield Check_Conditions->Success Yes Solution_Base->Check_Reactivity Solution_Halide->Check_Conditions Solution_Temp->Success

Caption: A logical workflow for troubleshooting low product yield.

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Technical Support Center: Side Reactions in the Butylation of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the butylation of 3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and mitigating common side reactions. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity of your desired product, butyl 3-hydroxybenzoate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the butylation of 3-hydroxybenzoic acid.

Q1: Why is the yield of my desired product, butyl 3-hydroxybenzoate, consistently low?

A low yield can stem from several factors, primarily the competition between esterification of the carboxylic acid and O-alkylation of the phenolic hydroxyl group. Additionally, incomplete reaction or the formation of other byproducts can contribute to a reduced yield.

  • Incomplete Reaction: Ensure you are using a sufficient excess of the butylating agent and an adequate reaction time. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can help determine the optimal reaction time.[1][2][3]

  • Suboptimal Catalyst: For Fischer-Speier esterification using an alcohol like 1-butanol, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is crucial.[4][5] The catalyst concentration should be optimized; too little will result in a slow reaction, while too much can promote side reactions like dehydration of the alcohol.

  • Competing O-alkylation: If you are using a butyl halide as the alkylating agent, the basic conditions required for this reaction can lead to O-alkylation of the phenolic hydroxyl group, forming butyl 3-(butyloxy)benzoate. The choice of base and solvent is critical in minimizing this side reaction.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be and how can I prevent its formation?

The most likely high molecular weight byproduct is the di-butylated product, butyl 3-(butyloxy)benzoate, where both the carboxylic acid and the phenolic hydroxyl group have been butylated.

  • Mechanism of Formation: This occurs when the reaction conditions are harsh enough to promote both esterification and O-alkylation. Using a strong base with a butyl halide is a common scenario for the formation of this byproduct.

  • Prevention Strategies:

    • Protecting Groups: A common strategy is to first protect the more reactive functional group. In this case, you could first perform the esterification under acidic conditions to form butyl 3-hydroxybenzoate. After purification, a subsequent O-alkylation could be performed if the di-substituted product is desired.

    • Control of Stoichiometry: Carefully controlling the stoichiometry of the butylating agent can help minimize di-butylation. Using only a slight excess of the butylating agent can favor the mono-butylated product.

    • Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, can also help to reduce the formation of the di-butylated product.

Q3: My reaction is producing a complex mixture of products that is difficult to separate. What are the likely side reactions occurring?

Besides di-butylation, other side reactions can lead to a complex product mixture:

  • C-Alkylation: Under certain conditions, particularly with phenoxides, C-alkylation can compete with O-alkylation, leading to the formation of butyl 4-butyl-3-hydroxybenzoate or butyl 2-butyl-3-hydroxybenzoate.[6][7] This is an example of an electrophilic aromatic substitution reaction.[8]

    • Influencing Factors: The choice of solvent plays a significant role. Protic solvents can solvate the phenoxide oxygen, making it less available for O-alkylation and thus favoring C-alkylation.[6] The nature of the cation in the phenoxide salt can also influence the O/C alkylation ratio.

  • Fries Rearrangement: If the reaction is carried out at high temperatures with a Lewis acid catalyst, the initially formed ester, butyl 3-hydroxybenzoate, can undergo a Fries rearrangement to form 2-acyl and 4-acyl phenols.[9][10][11][12][13]

  • Elimination Reactions: If you are using a secondary or tertiary butyl halide, elimination reactions (E2) can compete with the desired substitution reaction (SN2), leading to the formation of butenes.[14][15] This is a common issue in Williamson ether synthesis.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using 1-butanol with an acid catalyst versus n-butyl bromide with a base for the butylation of 3-hydroxybenzoic acid?

These two methods target different functional groups on the 3-hydroxybenzoic acid molecule.

  • 1-Butanol with Acid Catalyst (Fischer-Speier Esterification): This method is specific for the esterification of the carboxylic acid group. The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-butanol. The phenolic hydroxyl group is generally unreactive under these conditions.

  • n-Butyl Bromide with Base (Williamson-type Reaction): This method primarily targets the phenolic hydroxyl group. The base deprotonates the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks the n-butyl bromide in an SN2 reaction to form an ether.[14][16] The carboxylate anion formed from the deprotonation of the carboxylic acid is a much weaker nucleophile than the phenoxide and is less likely to react with the n-butyl bromide.

Q2: How can I selectively achieve O-alkylation of the phenolic hydroxyl group?

To selectively O-alkylate the phenolic hydroxyl group, you should first protect the carboxylic acid group, typically as an ester.

  • Esterification: React the 3-hydroxybenzoic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester (e.g., methyl 3-hydroxybenzoate).

  • Purification: Purify the ester to remove any unreacted starting material and catalyst.

  • O-Alkylation: Treat the purified ester with a butylating agent like n-butyl bromide and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF).[17] This will result in the O-alkylation of the phenolic hydroxyl group.

  • Hydrolysis (Optional): If the final desired product is 3-(butyloxy)benzoic acid, the ester group can be hydrolyzed under basic or acidic conditions.

Q3: What analytical techniques are best suited for monitoring the reaction and characterizing the products?

A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product(s).

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying the components of the reaction mixture, including the desired product and any side products.[1][2] The mass spectra can provide valuable information about the molecular weight and structure of the compounds.

  • High-Performance Liquid Chromatography (HPLC): Useful for both monitoring the reaction and for purifying the final product.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the purified product, confirming its identity and purity.

  • Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the product, such as the ester carbonyl and the phenolic hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of Butyl 3-Hydroxybenzoate via Fischer-Speier Esterification

This protocol focuses on the selective esterification of the carboxylic acid group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-hydroxybenzoic acid (1.0 eq.), 1-butanol (3.0-5.0 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure butyl 3-hydroxybenzoate.

ParameterRecommended ConditionRationale
Reactant Ratio 1:3 to 1:5 (Acid:Alcohol)Using an excess of the alcohol drives the reaction equilibrium towards the ester product.
Catalyst Conc. H₂SO₄ or p-TsOHA strong acid is required to protonate the carboxylic acid and catalyze the reaction.
Temperature RefluxHigher temperatures increase the reaction rate.
Water Removal Dean-Stark TrapContinuous removal of water shifts the equilibrium to favor product formation.

Protocol 2: Analysis of Reaction Mixture by GC-MS

This protocol outlines a general method for analyzing the product mixture.

  • Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).[1]

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect all possible products.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds or by interpreting the fragmentation patterns.

Visualizations

Diagram 1: Competing O- vs. C-Alkylation Pathways

G cluster_start Starting Materials cluster_reaction Reaction Intermediate cluster_products Potential Products 3_hydroxybenzoic_acid 3-Hydroxybenzoic Acid phenoxide Phenoxide Anion 3_hydroxybenzoic_acid->phenoxide Deprotonation butyl_halide Butyl Halide o_alkylation O-Alkylated Product (Butyl 3-(butyloxy)benzoate) butyl_halide->o_alkylation c_alkylation C-Alkylated Product (e.g., Butyl 4-butyl-3-hydroxybenzoate) butyl_halide->c_alkylation base Base base->phenoxide phenoxide->o_alkylation SN2 Attack at Oxygen phenoxide->c_alkylation Electrophilic Aromatic Substitution at Carbon

Caption: Competing O- and C-alkylation pathways in the butylation of 3-hydroxybenzoic acid.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Butyl 3-Hydroxybenzoate check_reaction_conditions 1. Review Reaction Conditions start->check_reaction_conditions incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction check_starting_materials 2. Verify Starting Material Purity analyze_byproducts 3. Analyze Byproducts by GC-MS check_starting_materials->analyze_byproducts Pure purify_reagents Purify Starting Materials check_starting_materials->purify_reagents Impure side_reactions Significant Side Products? analyze_byproducts->side_reactions incomplete_reaction->check_starting_materials No increase_time_temp Increase Reaction Time/Temp Optimize Catalyst incomplete_reaction->increase_time_temp Yes modify_conditions Modify Conditions to Minimize Side Reactions (e.g., change base/solvent) side_reactions->modify_conditions Yes end Optimized Yield side_reactions->end No increase_time_temp->end purify_reagents->end modify_conditions->end

Caption: A decision-making workflow for troubleshooting low yields in the butylation of 3-hydroxybenzoic acid.

References

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Technical Support Center: Purification of Crude 3-Butoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 3-butoxybenzoic acid using recrystallization. It is designed to move beyond a simple protocol, offering in-depth explanations for experimental choices and robust troubleshooting solutions for common challenges encountered in the laboratory.

Compound Profile & Recrystallization Feasibility

This compound is an aromatic carboxylic acid. Its purification by recrystallization is predicated on the principle that its solubility in a given solvent system changes significantly with temperature, while the solubility of impurities behaves differently.[1][2] Understanding its physical properties is the first step in designing a successful purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₄O₃ PubChem[3]
Molecular Weight 194.23 g/mol PubChem[3]
Appearance White Solid Alfa Aesar MSDS[4] (for 3-methoxy analog)
Melting Point 59 - 61 °C Rasayan J. Chem.[5]

| General Solubility | Expected to be soluble in polar organic solvents and poorly soluble in cold water. | Inferred from structure & benzoic acid data[6] |

The relatively low melting point of this compound is a critical consideration. It introduces the risk of "oiling out"—where the compound melts in the hot solvent instead of dissolving, forming a liquid phase that can trap impurities.[7][8][9] This guide will specifically address how to mitigate this risk.

The Core Principles of Recrystallization

Recrystallization is a purification technique that leverages differences in solubility to separate a desired compound from impurities.[10][11] The ideal solvent system will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).[12]

G cluster_0 Solubility vs. Temperature Solubility Solubility Temperature Temperature A Low Temp: Low Solubility B High Temp: High Solubility A->B Heating (Dissolution) B->A Slow Cooling (Crystallization) C Impurity: Remains Soluble

Caption: Conceptual plot of solubility vs. temperature.

Standard Operating Protocol: Recrystallization of this compound

This protocol details a mixed-solvent approach, which is often effective for compounds like this compound that may not have a single ideal solvent.[13][14] An ethanol/water system is a common and effective choice for many benzoic acid derivatives.[15]

Workflow Overview

G start Start: Crude this compound dissolve 1. Dissolve in Min. Hot Ethanol ('Good' Solvent) start->dissolve add_anti 2. Add Hot Water ('Bad' Solvent) Dropwise to Cloud Point dissolve->add_anti clarify 3. Add Hot Ethanol Dropwise to Clarify add_anti->clarify cool 4. Slow Cool to Room Temp clarify->cool ice_bath 5. Cool in Ice Bath cool->ice_bath filter 6. Vacuum Filter to Collect Crystals ice_bath->filter wash 7. Wash with Ice-Cold Solvent Mix filter->wash dry 8. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Mixed-solvent recrystallization workflow.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. Ethanol is selected as the "good" solvent in which the compound is readily soluble. Water is the "antisolvent" or "bad" solvent, in which the compound is poorly soluble.[16][17]

    • Prepare two flasks: one containing ethanol and another with deionized water, each with a few boiling chips. Heat both to a gentle boil on a hot plate.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.

    • Using a Pasteur pipette, add the minimum amount of boiling ethanol dropwise to just dissolve the solid.[13] Swirl the flask after each addition. It is crucial to use the absolute minimum volume required to prevent low recovery.[18]

  • Inducing Saturation (The "Cloud Point"):

    • Once the solid is fully dissolved in the hot ethanol, begin adding the boiling water (antisolvent) dropwise while continuously swirling the flask.[14][19]

    • Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated and the compound is beginning to precipitate.[19]

  • Clarification:

    • To ensure the solution is perfectly saturated at the boiling point, add a few more drops of boiling ethanol—just enough to make the cloudy solution become clear again.[14] At this point, the solution is ready for crystallization.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature.[1][13] Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[2]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[20]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as your final solvent system) to rinse away any adhering impurities from the mother liquor.[21]

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster results, a vacuum desiccator can be used.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
The compound "oils out," forming liquid droplets instead of crystals. [7][22]1. The melting point of the compound (59-61°C) is lower than the boiling point of the solvent mixture. The solution is becoming supersaturated at a temperature above the compound's melting point.[7] 2. High concentration of impurities is significantly depressing the melting point.[8]1. Add More "Good" Solvent: Re-heat the mixture to boiling and add more of the "good" solvent (ethanol) to increase the total solvent volume. This keeps the compound dissolved at a lower temperature during the cooling phase. Then, allow it to cool much more slowly.[7] 2. Lower Crystallization Temperature: Use a solvent system with a lower boiling point. For example, an acetone/hexane mixture might be a suitable alternative. 3. Remove Impurities: If the crude material is highly impure or colored, consider a preliminary purification step. Dissolve the crude solid in a suitable solvent, add activated charcoal to adsorb impurities, perform a hot filtration, remove the solvent, and then proceed with recrystallization.[22]
No crystals form, even after cooling in an ice bath. 1. Too Much Solvent: This is the most common reason. An excessive amount of solvent was used, and the solution is not supersaturated even at low temperatures.[7][18] 2. Supersaturation: The solution is supersaturated but requires a nucleation site to initiate crystal growth.[18]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Test for saturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue should form.[7] 2. Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for nucleation.[18] If available, add a tiny "seed crystal" of pure this compound.[18]
The final yield of purified crystals is very low. 1. Excessive Solvent: Too much solvent was used during dissolution, leading to a significant portion of the product remaining in the mother liquor.[7] 2. Premature Crystallization: The product crystallized on the filter paper or funnel during a hot filtration step (if performed). 3. Excessive Washing: Washing the collected crystals with too much cold solvent, or with a solvent that was not sufficiently cold, redissolved some of the product.1. Optimize Solvent Volume: In subsequent attempts, be more meticulous about adding the minimum amount of hot solvent for dissolution. If the mother liquor has not been discarded, you can try to recover more product by boiling off some solvent.[7] 2. Preheat Funnel: If performing hot filtration, always preheat the funnel and filter paper by pouring hot solvent through it just before filtering your solution.[15][23] 3. Use Ice-Cold Wash Solvent: Ensure the solvent used for washing the crystals is thoroughly chilled in an ice bath. Use only a minimal amount to rinse the crystals.
The final crystals are colored. 1. Colored Impurities: The crude material contains colored impurities that are co-crystallizing with the product.1. Use Activated Charcoal: Before crystallization, dissolve the crude solid in the minimum amount of hot solvent and add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps.[7] Caution: Using too much charcoal can also adsorb your product, reducing the yield.[7]

Frequently Asked Questions (FAQs)

Q1: How do I perform a preliminary solvent screen to find a good recrystallization solvent? A1: Place a small amount of your crude solid (approx. 20-30 mg) into several test tubes. To each tube, add about 0.5 mL of a different test solvent at room temperature. A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[1][12] For a mixed-solvent system, you need to find one solvent that dissolves the compound readily at room temperature (the "good" solvent) and another in which it is insoluble (the "bad" solvent). The two solvents must be miscible.[19]

Q2: What are the most likely impurities in my crude this compound? A2: Impurities are highly dependent on the synthetic route. Common sources include unreacted starting materials (e.g., 3-hydroxybenzoic acid), byproducts from side reactions, or residual solvents from the previous reaction steps.[23][24] The synthesis of benzoic acid derivatives can sometimes result in isomeric impurities or related compounds.[25]

Q3: Why is it important to use an Erlenmeyer flask instead of a beaker? A3: An Erlenmeyer flask with its narrow neck is preferred over a beaker. The sloped sides help reduce solvent loss due to evaporation during heating and prevent the solution from splashing out.[13] The narrow neck also makes it easier to cover and allows for slower cooling, which promotes the formation of purer crystals.

Q4: How can I confirm the purity of my recrystallized product? A4: The most common methods are melting point determination and Thin Layer Chromatography (TLC). A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value. Impurities tend to depress and broaden the melting point range.[26] On a TLC plate, the purified product should ideally show a single spot, while the crude material may show multiple spots. Comparing the Rf values of the crude and purified material against a standard is a good practice. For carboxylic acids that streak on silica gel, adding a small amount of acetic acid to the eluting solvent can improve the spot shape.[23]

References

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Technical Support Center: Identifying Impurities in 3-Butoxybenzoic Acid via ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Butoxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. As with any high-performance chemical, its purity is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions, affecting yield, product performance, and safety profiles. ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. Its high sensitivity and resolving power allow for the precise identification and quantification of the main component and any residual impurities.

This technical guide serves as a dedicated resource for researchers and quality control analysts. It provides a detailed breakdown of the ¹H NMR spectrum of this compound and offers a systematic approach to identifying common process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure this compound?

The ¹H NMR spectrum of pure this compound exhibits characteristic signals for both the aromatic protons and the n-butoxy side chain. The exact chemical shifts can vary slightly depending on the solvent used, but the pattern remains consistent. The spectrum is defined by four distinct aliphatic signals and four aromatic signals.

Diagram: Structure and Proton Assignments for this compound

Caption: Structure of this compound with key protons labeled.

Based on data from a synthesis performed in DMSO-d₆, the following peaks are expected[1]:

  • ~12.9 ppm (singlet, 1H): This broad singlet, significantly downfield, corresponds to the acidic proton of the carboxylic acid group (-COOH ). Its chemical shift is highly dependent on concentration and solvent.

  • ~7.5 ppm (multiplet, 1H, H-2): This signal corresponds to the aromatic proton ortho to the carboxylic acid group.

  • ~7.4 ppm (multiplet, 2H, H-5/H-6): These signals arise from the aromatic protons meta to the butoxy group and ortho/para to the carboxylic acid.

  • ~7.2 ppm (multiplet, 1H, H-4): This signal is from the aromatic proton ortho to the butoxy group.

  • 4.0 ppm (triplet, 2H, H-a): This triplet represents the two protons of the methylene group directly attached to the aromatic ring's oxygen (-O-CH₂ -). It is a triplet due to coupling with the adjacent 'b' protons.

  • ~1.7 ppm (quintet, 2H, H-b): This multiplet corresponds to the second methylene group in the butyl chain (-OCH₂-CH₂ -).

  • ~1.5 ppm (sextet, 2H, H-c): This multiplet is from the third methylene group (-CH₂-CH₂ -CH₃).

  • ~0.9 ppm (triplet, 3H, H-d): This upfield triplet represents the terminal methyl group (-CH₃ ) of the butyl chain.

Q2: What are the most common impurities from the synthesis of this compound?

A prevalent synthetic route is the Williamson ether synthesis, starting from a 3-hydroxybenzoic acid derivative and a butyl halide (e.g., 1-bromobutane), followed by hydrolysis if an ester was used as a starting material.[1] Therefore, the most probable impurities are:

  • Unreacted Starting Materials:

    • 3-Hydroxybenzoic acid

    • Methyl 3-hydroxybenzoate (if used as the starting ester)

    • 1-Bromobutane

  • Incomplete Reaction Products:

    • Methyl 3-butoxybenzoate (if hydrolysis is incomplete)

  • Residual Solvents:

    • Acetone, Dimethylformamide (DMF), or Methanol are common.

Q3: How can I identify unreacted 3-hydroxybenzoic acid in my sample?

3-Hydroxybenzoic acid lacks the butoxy chain signals. Its presence is indicated by a distinct set of aromatic signals and the absence of peaks between 0.9-4.1 ppm. In DMSO-d₆, its key signals are[2][3]:

  • ~12.9 ppm (broad s, 1H): Carboxylic acid proton, likely overlapping with the product's signal.

  • ~9.8 ppm (broad s, 1H): Phenolic hydroxyl proton (-OH), a key diagnostic peak.

  • ~7.0-7.4 ppm (multiplets, 4H): A distinct pattern for the aromatic protons that will differ from the 3-butoxy substituted ring.

Q4: What does residual 1-bromobutane look like in the ¹H NMR spectrum?

1-Bromobutane is a common alkylating agent. If present, it will show four characteristic signals in the aliphatic region[4][5]:

  • ~3.4 ppm (triplet, 2H): Methylene group attached to bromine (-CH₂ Br). This is a key diagnostic peak.

  • ~1.85 ppm (multiplet, 2H): Methylene group adjacent to the -CH₂Br.

  • ~1.45 ppm (multiplet, 2H): Methylene group adjacent to the methyl group.

  • ~0.92 ppm (triplet, 3H): Terminal methyl group. This peak will often overlap with the methyl signal of the desired product, potentially causing its integration to be >3H.

Troubleshooting Guide for Unexpected Peaks

This section addresses specific spectral artifacts you might encounter.

Diagram: Workflow for Impurity Identification

G cluster_aliphatic Aliphatic Impurity Analysis cluster_aromatic Aromatic Impurity Analysis start Observe Unexpected Peak in ¹H NMR Spectrum region Identify Peak Region start->region aromatic Aromatic Region (6.5-8.5 ppm) region->aromatic Downfield aliphatic Aliphatic Region (0.5-4.5 ppm) region->aliphatic Upfield solvent_region Solvent/Acid Region (Variable) region->solvent_region Other aromatic_q1 Is there a broad singlet ~9.8 ppm (DMSO)? aromatic->aromatic_q1 aliphatic_q1 Is there a triplet ~3.4 ppm? aliphatic->aliphatic_q1 aliphatic_a1 Likely 1-Bromobutane. Check for multiplets at ~1.85 & ~1.45 ppm. aliphatic_q1->aliphatic_a1 Yes aliphatic_q2 Is there a singlet ~3.8 ppm? aliphatic_q1->aliphatic_q2 No end_node Consult Reference Tables & Confirm with Spiking aliphatic_a1->end_node aliphatic_a2 Likely Incomplete Hydrolysis. (Methyl 3-butoxybenzoate) aliphatic_q2->aliphatic_a2 Yes aliphatic_q3 Is there a singlet ~2.1 ppm? aliphatic_q2->aliphatic_q3 No aliphatic_a2->end_node aliphatic_a3 Likely residual Acetone. aliphatic_q3->aliphatic_a3 Yes aliphatic_a3->end_node aromatic_a1 Likely 3-Hydroxybenzoic Acid. Confirm with distinct aromatic pattern. aromatic_q1->aromatic_a1 Yes aromatic_a1->end_node

Caption: A logical workflow for troubleshooting unexpected peaks in the ¹H NMR spectrum.

Q: I see a sharp singlet around 3.8 ppm. What is it? A: A singlet in this region is highly indicative of a methyl ester group (-COOCH₃). This strongly suggests the presence of methyl 3-butoxybenzoate , the intermediate product before the final hydrolysis step. This impurity indicates that the hydrolysis reaction did not go to completion.

Q: My spectrum has a singlet around 2.1 ppm (in CDCl₃) or 2.5 ppm (in DMSO-d₆). What should I consider? A: These are the characteristic chemical shifts for residual acetone and DMSO , respectively. Acetone is often used during workup or for cleaning glassware. If DMSO-d₆ is your NMR solvent, the peak at 2.50 ppm is the residual proton signal from the solvent itself (CHD₂) and is expected.[6]

Q: The integration of my triplet at ~0.9 ppm is significantly greater than 3 protons relative to the aromatic signals. Why? A: The terminal methyl group of the product's butoxy chain and the methyl group of residual 1-bromobutane have very similar chemical shifts (~0.9 ppm). If 1-bromobutane is present, its triplet will overlap with the product's triplet, artificially inflating the integration of this signal. To confirm, look for the key diagnostic triplet for 1-bromobutane at ~3.4 ppm (-CH₂Br).

Q: There is a very broad peak around 9.8 ppm in my DMSO-d₆ spectrum. What does this indicate? A: A broad, exchangeable peak in this region is characteristic of a phenolic hydroxyl proton. This is a strong indicator of unreacted 3-hydroxybenzoic acid . The presence of this impurity means the initial etherification step was incomplete.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of your dried this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean pipette. Ensure the solvent is from a fresh, sealed container to minimize moisture contamination.

  • Dissolution: Cap the NMR tube securely and gently invert it several times to fully dissolve the sample. If necessary, use a vortex mixer for a few seconds. A clear, homogeneous solution should be obtained.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the instrument. Acquire the spectrum according to standard instrument parameters. A sufficient number of scans (typically 8 or 16) should be used to achieve a good signal-to-noise ratio.

Reference Data Tables

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Potential Impurities.

CompoundH-d (-CH₃)H-c (-CH₂)H-b (-CH₂)H-a (-OCH₂)Aromatic (Ar-H)OtherSolventReference
This compound 0.9 (t, 3H)1.5 (sextet, 2H)1.7 (quintet, 2H)4.0 (t, 2H)7.2-7.5 (m, 4H)12.9 (s, 1H, COOH)DMSO-d₆[1]
1-Bromobutane0.92 (t, 3H)1.45 (m, 2H)1.85 (m, 2H)3.41 (t, 2H)--CDCl₃[4][5]
3-Hydroxybenzoic Acid----7.0-7.4 (m, 4H)~9.8 (s, 1H, OH), ~12.9 (s, 1H, COOH)DMSO-d₆[2][3]
Methyl 3-Butoxybenzoate~0.9 (t, 3H)~1.5 (m, 2H)~1.7 (m, 2H)~4.0 (t, 2H)~7.0-7.6 (m, 4H)~3.8 (s, 3H, OCH₃)(Predicted)N/A
Acetone-----2.05CDCl₃[6]
DMSO-----2.50DMSO-d₆[6]

Note: Chemical shifts are approximate and can be influenced by concentration and sample matrix. Multiplicities are abbreviated: s (singlet), t (triplet), m (multiplet).

References

  • Satpute, M. S., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part-I]. RASAYAN Journal of Chemistry, 12(3), 1077-1084. [Link]

  • PubChem. (n.d.). 3-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromobutane. Wiley. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Removing unreacted starting materials from 3-Butoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Butoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing unreacted starting materials and byproducts from this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)
Q1: I've just completed a Williamson ether synthesis for this compound. What are the most probable impurities in my crude product?

A1: The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In a typical procedure, 3-hydroxybenzoic acid is deprotonated with a base to form a phenoxide, which then attacks a butyl halide (e.g., 1-bromobutane).

Based on this mechanism, the primary unreacted starting materials you should anticipate are:

  • 3-Hydroxybenzoic Acid: Incomplete reaction or insufficient base can leave a significant amount of this starting material. Its polarity and acidic nature are very similar to your final product, making it the most challenging impurity to remove.

  • 1-Bromobutane (or other butyl halide): Often used in excess to drive the reaction to completion, this neutral, non-polar, and relatively volatile compound is a common contaminant.

  • Residual Base and Salts: Inorganic bases (like K₂CO₃ or NaOH) and the salt byproduct (e.g., NaBr or KBr) are typically present but are easily removed with aqueous washes.[4]

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} caption: "Primary components in a crude this compound reaction mixture."

Q2: How can I perform a quick preliminary analysis to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively assessing the composition of your crude reaction mixture. It allows you to visualize the number of components and get a preliminary idea of the separation challenge ahead.

Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system). More polar compounds interact more strongly with the silica and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

Step-by-Step TLC Protocol:

  • Sample Preparation: Dissolve a tiny amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare separate solutions of your starting materials (3-hydroxybenzoic acid and 1-bromobutane) for comparison.

  • Spotting: Using a capillary tube, spot each solution on the baseline of a silica gel TLC plate. It is crucial to co-spot the crude mixture with the starting materials to confirm identity.

  • Elution: Place the plate in a developing chamber containing a pre-equilibrated solvent system. A common mobile phase for this system is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) . You may need to adjust this ratio to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Visualization: View the dried plate under UV light (254 nm), as the aromatic rings will be UV-active.

  • Interpretation:

    • This compound will be less polar than 3-hydroxybenzoic acid due to the ether linkage replacing the hydroxyl group. It will have a higher Rf value.

    • 3-Hydroxybenzoic acid , being more polar, will have a lower Rf value.

    • 1-Bromobutane is non-polar and will travel very close to the solvent front (high Rf).

CompoundExpected PolarityExpected Rf Value
1-BromobutaneLow (Non-polar)High (~0.8-0.9)
This compound MediumMedium (~0.4-0.6)
3-Hydroxybenzoic AcidHigh (Polar)Low (~0.2-0.3)

Note: Rf values are indicative and will vary based on the exact solvent system and conditions.

Troubleshooting & Purification Guides
Q3: My TLC shows a significant amount of unreacted 1-bromobutane. What is the most efficient way to remove it?

A3: Removing a neutral, volatile impurity like 1-bromobutane is relatively straightforward. The primary methods leverage its poor water solubility and higher vapor pressure compared to the acidic components.

Method 1: Liquid-Liquid Extraction (Acid-Base Chemistry)

This is the most common and effective method, typically integrated into the initial reaction workup. The core principle is to convert your acidic product and acidic impurity into their water-soluble salt forms, leaving the neutral 1-bromobutane behind in the organic phase.[5][6]

Protocol:

  • Dissolve the entire crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). Both this compound and any unreacted 3-hydroxybenzoic acid will be deprotonated and move into the aqueous layer as their sodium salts.[6][7]

  • Separate the layers. The 1-bromobutane will remain in the organic layer, which can now be discarded.

  • The desired product is now in the aqueous layer. It can be recovered by re-acidifying the aqueous layer with a strong acid like HCl until the solution is acidic (pH ~2), causing the pure acid to precipitate.[5]

  • Collect the precipitated solid by vacuum filtration.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];

} caption: "Workflow for removing neutral impurities via acid-base extraction."

Method 2: Evaporation

If 1-bromobutane is the only significant impurity, you can leverage its volatility (b.p. 101-102 °C). Gently warming the crude product under reduced pressure (e.g., on a rotary evaporator) can remove the bulk of the residual alkyl halide. Caution: Use moderate temperatures to avoid sublimation or decomposition of your desired product. This method is best used as a preliminary step before a more rigorous purification like recrystallization.

Q4: The most persistent impurity is 3-hydroxybenzoic acid. How do I separate these two very similar acids?

A4: This is the central purification challenge. Since both compounds are carboxylic acids, simple acid-base extraction will not separate them from each other. The most effective methods exploit the subtle differences in their polarity and crystal lattice packing, which arise from the butyl chain on your product versus the hydroxyl group on the starting material.

Method 1: Recrystallization (Preferred Method)

Recrystallization is a powerful purification technique for solids based on differences in solubility in a given solvent at different temperatures.[8][9][10] The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities either remain dissolved or are insoluble when hot.

Choosing a Solvent:

  • Principle: this compound is significantly less polar than 3-hydroxybenzoic acid. We need a solvent system that reflects this difference.

  • Recommendation: A mixed-solvent system of Water and Ethanol or Toluene and Heptane is an excellent starting point. Water is a good choice for recrystallizing polar benzoic acids, but your product's butyl group reduces its water solubility.[11][12]

  • Rationale: You dissolve the crude solid in a minimum amount of the "good" solvent (e.g., hot ethanol or toluene), in which both compounds are soluble. Then, you slowly add the "poor" solvent (e.g., hot water or heptane) until the solution becomes cloudy (the cloud point). A small addition of the good solvent will clarify it again. Slow cooling of this saturated solution will preferentially crystallize the less soluble compound, which should be your product, this compound, leaving the more polar 3-hydroxybenzoic acid in the mother liquor.

Recrystallization Protocol (Ethanol/Water):

  • Place the impure solid in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • While keeping the solution hot, add hot water dropwise until you observe persistent cloudiness.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure crystals.[11]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals thoroughly in a vacuum oven.

Method 2: Flash Column Chromatography

If recrystallization fails or if other impurities are present, flash column chromatography offers a more definitive separation.[13]

  • Principle: Separation is based on polarity. The polar silica gel stationary phase will retain the more polar 3-hydroxybenzoic acid more strongly than the less polar this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is ideal. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3).

  • Execution: The product, this compound, will elute from the column first, followed by the more polar impurity, 3-hydroxybenzoic acid. Monitor the fractions by TLC to combine the pure product fractions. To improve peak shape and prevent "tailing" of the acidic compounds, it is common practice to add a small amount (~0.5-1%) of acetic or formic acid to the eluent.[13]

Q5: My product is pure. How do I definitively confirm its identity and purity level?

A5: A combination of techniques should be used to confirm both structural identity and purity, with a standard of >95% purity being common for drug development applications.[14]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point that matches the literature value (59-61 °C for this compound).[4] Impurities will typically cause the melting point to be depressed and broaden the melting range.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. Quantitative ¹H NMR (qNMR) is an accepted method for determining purity with high accuracy.[14][15]

    • ¹H NMR of this compound: You should look for characteristic signals:

      • A triplet around 1.0 ppm (3H, -CH₃ of the butyl group).

      • Two multiplets between 1.4-1.9 ppm (4H, -CH₂CH₂- of the butyl group).

      • A triplet around 4.0 ppm (2H, -OCH₂- of the butyl group).[4]

      • A series of aromatic signals between 7.0-7.8 ppm (4H, Ar-H).[4]

      • A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.[4]

    • Purity Check: The absence of peaks corresponding to 3-hydroxybenzoic acid (especially the characteristic phenolic -OH peak) and 1-bromobutane confirms purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₁₁H₁₄O₃), the expected molecular weight is ~194.23 g/mol .[16]

References
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Grinberg, S., & Kolot, Z. (2000). Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. Industrial & Engineering Chemistry Research, 39(10), 3879–3884.
  • Williamson Ether Synthesis Lab Procedure. (n.d.). Retrieved from [Link]

  • Bar-Even, A., et al. (2018). In situ recovery of bio-based carboxylic acids. OSTI.GOV. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid.
  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-hydroxybenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(tert-butoxy)benzoic acid (C11H14O3). Retrieved from [Link]

  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • BIPM. (2023, March 29). Octad of standards for qNMR purity measurements. Retrieved from [Link]

Sources

Preventing decomposition of 3-Butoxybenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 3-Butoxybenzoic acid. Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what is the underlying mechanism?

The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves the deprotonation of the hydroxyl group of a 3-hydroxybenzoic acid derivative by a suitable base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide (in this case, a butyl halide), displacing the halide and forming the ether linkage.[2]

Q2: I am observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?

The formation of an alkene, typically butene, is a strong indicator that an E2 elimination reaction is competing with the desired SN2 pathway.[2] This is a very common side reaction in Williamson ether synthesis, especially when using secondary or tertiary alkyl halides.[2] The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the halide, leading to the formation of a double bond.

To minimize alkene formation, consider the following strategies:

  • Choice of Alkyl Halide: The most effective way to prevent elimination is to use a primary alkyl halide (e.g., 1-bromobutane or 1-iodobutane).[2] Secondary and tertiary alkyl halides are significantly more prone to elimination.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over elimination. Elimination reactions often have a higher activation energy and are therefore more sensitive to temperature increases.

  • Choice of Base: While a strong base is necessary to form the phenoxide, using a less sterically hindered base can sometimes be advantageous. For sterically hindered substrates, milder bases like potassium carbonate (K₂CO₃) may be preferred over stronger bases like sodium hydride (NaH).

Q3: My reaction yield is low, and I suspect C-alkylation is occurring. How can I confirm this and favor O-alkylation?

Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at either the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[1] This can lead to a mixture of products and a lower yield of this compound.

Factors influencing O- vs. C-alkylation and strategies to favor O-alkylation:

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended. These solvents solvate the cation of the phenoxide, leaving the oxygen anion more exposed and nucleophilic, thus promoting O-alkylation.

  • Counter-ion: The nature of the cation can also play a role. Larger, softer cations like cesium (Cs⁺) can sometimes favor O-alkylation.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective in promoting O-alkylation.[3][4][5] The catalyst transports the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is, facilitating the desired reaction at the oxygen atom.[3][4]

Q4: I am concerned about the thermal stability of my product. At what temperature does this compound start to decompose?

Q5: Can hydrolysis of the ether bond be a problem during workup or storage?

Ether linkages are generally stable to hydrolysis under neutral or basic conditions. However, under strongly acidic conditions and elevated temperatures, cleavage of the ether bond can occur. During the acidic workup to protonate the carboxylate, it is important to perform this step at a low temperature (e.g., in an ice bath) and to avoid prolonged exposure to strong acids. For long-term storage, keeping the purified this compound in a cool, dry, and dark place is recommended to prevent any potential degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestion & Rationale
Low or No Product Formation Incomplete Deprotonation: The base used was not strong enough or was used in insufficient quantity.Use a stronger base like sodium hydride (NaH) or ensure the complete reaction of weaker bases like potassium carbonate by allowing sufficient reaction time. The phenolic proton must be fully removed to generate the nucleophilic phenoxide.
Poor Leaving Group: The alkyl halide used has a poor leaving group (e.g., chloride).Use an alkyl halide with a better leaving group, such as bromide or iodide. Iodide is an excellent leaving group for SN2 reactions.
Steric Hindrance: Significant steric bulk on the alkyl halide is hindering the SN2 attack.As mentioned in the FAQs, always opt for a primary alkyl halide. The Williamson ether synthesis is highly sensitive to steric hindrance.[2]
Formation of an Alkene (Elimination Product) Use of a Secondary or Tertiary Alkyl Halide: These substrates are prone to E2 elimination.Redesign the synthesis to use a primary alkyl halide. For example, use 3-hydroxyphenoxide and 1-bromobutane.
High Reaction Temperature: Higher temperatures favor elimination over substitution.Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity.
Presence of Unreacted 3-Hydroxybenzoic Acid Insufficient Alkyl Halide: Not enough electrophile was added to react with all the phenoxide.Use a slight excess (1.1-1.2 equivalents) of the alkyl halide to ensure complete conversion of the starting material.
Reaction Time Too Short: The reaction did not proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is no longer visible on the TLC plate.
Product is Discolored (Yellow or Brown) Impure Starting Materials: Impurities in the 3-hydroxybenzoic acid or alkyl halide can lead to colored byproducts.Use high-purity starting materials. If necessary, recrystallize the 3-hydroxybenzoic acid before use.
Side Reactions at High Temperatures: Prolonged heating can lead to the formation of colored degradation products.Maintain careful temperature control throughout the reaction and purification steps.

Experimental Protocols

Protocol 1: Robust Synthesis of this compound via Williamson Ether Synthesis

This protocol is designed to maximize yield and minimize the formation of byproducts.

Materials and Reagents:

  • 3-Hydroxybenzoic acid

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

  • Alkyl Halide Addition: Add 1-bromobutane (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.[7][8][9][10]

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound should crystallize out. To maximize recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 3-Hydroxybenzoic Acid + 1-Bromobutane Base K2CO3 in DMF Start->Base Add Reaction Williamson Ether Synthesis (80-90°C, 4-6h) Base->Reaction Quench Quench with Ice-Water Reaction->Quench Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with Diethyl Ether Acidify->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Decomposition Pathways

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Acid-Catalyzed Hydrolysis 3-Butoxybenzoic_Acid This compound Decarboxylation Decarboxylation (High Temperature) 3-Butoxybenzoic_Acid->Decarboxylation Heat Ether_Cleavage Ether Cleavage (Strong Acid, Heat) 3-Butoxybenzoic_Acid->Ether_Cleavage H+/H2O Butoxybenzene Butoxybenzene Decarboxylation->Butoxybenzene CO2 CO2 Decarboxylation->CO2 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Ether_Cleavage->3-Hydroxybenzoic_Acid Butanol Butanol Ether_Cleavage->Butanol

Caption: Potential decomposition pathways for this compound.

References

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? (2025, April 4). Chemistry For Everyone. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Molecular ion chromatograms of butoxybenzoic acid butyl ester (m /z...). (n.d.). ResearchGate. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group. Retrieved from [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Lab Report Recrystallization September 27, 2016. (2016, September 27). FAMU. Retrieved from [Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024, April 29). National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 4-Butoxybenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Butoxybenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Butoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • The thermal decomposition of benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part]. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved from [Link]

  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). Retrieved from [Link]

  • GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. (n.d.). Phcogj.com. Retrieved from [Link]

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of hydrolysis of peroxybenzoic acid in aqueous acidic solution. (n.d.). Sci-Hub. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Butoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. We will move beyond a simple list of steps to explore the underlying chemical principles, troubleshoot common issues, and provide field-tested insights to ensure a successful and reproducible outcome.

Introduction: The Synthetic Strategy

The most reliable and widely used method for preparing this compound is the Williamson ether synthesis .[1][2] This classic SN2 reaction involves the formation of an ether from an organohalide and an alkoxide. In our case, we will be reacting the sodium or potassium salt of 3-hydroxybenzoic acid (a phenoxide) with a primary alkyl halide, 1-bromobutane.

There are two theoretical pathways to synthesize this molecule, as outlined below. However, only one is practically viable for a high-yield synthesis.

Choosing the Correct Synthetic Path

A critical decision in any Williamson ether synthesis is selecting the correct pair of reactants.[3][4]

  • Pathway A (Preferred): 3-Hydroxybenzoic acid is deprotonated to form a phenoxide nucleophile, which then attacks the primary alkyl halide (1-bromobutane). This follows the SN2 mechanism efficiently.[2][3]

  • Pathway B (Not Viable): Butan-1-ol is deprotonated to form a butoxide nucleophile, which would need to attack a 3-halobenzoic acid. This reaction fails because SN2 reactions do not occur on sp²-hybridized carbons, such as those in an aromatic ring.[2][3] The backside attack required for an SN2 mechanism is sterically impossible.[3]

The following diagram illustrates this crucial decision-making process.

G cluster_0 Synthetic Planning for this compound cluster_A Pathway A (Viable) cluster_B Pathway B (Non-Viable) Target Target Molecule: This compound P1_Start Reactants: 3-Hydroxybenzoic Acid + 1-Bromobutane Target->P1_Start Retrosynthesis P2_Start Reactants: Butan-1-ol + 3-Bromobenzoic Acid Target->P2_Start Retrosynthesis P1_Mech Mechanism: Phenoxide attacks primary halide (Favored SN2) P1_Start->P1_Mech P1_Mech->Target Yields Product P2_Mech Mechanism: Butoxide attacks aryl halide (SN2 on sp2 carbon fails) P2_Start->P2_Mech P2_Mech->Target No Reaction

Caption: Retrosynthetic analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a practical Q&A format.

Issue 1: Low or Inconsistent Yields

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yields are often traced back to one of three areas: incomplete reaction, competing side reactions, or mechanical losses during workup.

  • Incomplete Deprotonation of the Phenol: The first step is the deprotonation of the 3-hydroxybenzoic acid. The phenolic proton is significantly more acidic than the carboxylic acid proton in the presence of a strong base in a suitable solvent, but incomplete deprotonation means less nucleophile is available to react.

    • Solution: Ensure you use at least two equivalents of a strong base (e.g., NaOH, KOH, NaH). The first equivalent neutralizes the carboxylic acid, and the second deprotonates the phenolic hydroxyl group to form the reactive phenoxide. When using a base like potassium carbonate (K₂CO₃), a slight excess may be required.

  • Competing E2 Elimination Reaction: The primary competing pathway is the E2 elimination of 1-bromobutane, promoted by the basic phenoxide, which yields 1-butene gas.[4][5]

    • Solution: Keep the reaction temperature as low as reasonably possible while still allowing the SN2 reaction to proceed at an acceptable rate. Overheating the reaction mixture will favor the elimination pathway. A typical reflux in acetone or acetonitrile is sufficient.[1] Avoid bulky bases or highly hindered conditions, which also favor elimination.[5]

  • Reaction Time and Temperature: The SN2 reaction can be slow. Insufficient reaction time will lead to a low conversion rate.[1]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A good solvent system for TLC might be Ethyl Acetate:Hexanes (e.g., 30:70). Spot the starting material (3-hydroxybenzoic acid) and co-spot with the reaction mixture. The reaction is complete when the starting material spot has disappeared. Typical reaction times can range from 4 to 24 hours.

Issue 2: Product Purity and Contamination

Question: My final product is contaminated with unreacted 3-hydroxybenzoic acid. How can I improve the purification?

Answer: This is a common issue, especially if the reaction did not go to completion. The physical properties of the starting material and product are similar enough to make separation challenging without a robust protocol.

  • Cause: Incomplete reaction or insufficient alkylating agent (1-bromobutane).

  • Solution - Optimized Workup:

    • After the reaction is complete, cool the mixture and add water.

    • Acidify the aqueous solution with a strong acid like HCl to a pH of ~1-2.[6] This ensures both the product (this compound) and any unreacted starting material are in their protonated, less water-soluble forms.

    • Extract the organic components into a suitable solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This is the key step. 3-Hydroxybenzoic acid is a stronger acid than this compound due to the electron-withdrawing nature of the hydroxyl group. While both will be deprotonated by a strong base, a carefully controlled wash with a weak base like bicarbonate can selectively remove the more acidic starting material into the aqueous layer, leaving the purer product in the organic layer.

  • Solution - Recrystallization: Recrystallization is an excellent final purification step.[7][8] A good solvent for recrystallization should dissolve the compound when hot but not when cold.[8]

    • Recommended Solvent System: A mixture of ethanol and water or acetic acid and water is often effective.[9] Dissolve the crude product in a minimal amount of hot ethanol/acetic acid, then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the hot organic solvent until it becomes clear again, then allow it to cool slowly to room temperature, followed by an ice bath to maximize crystal formation.[8]

Issue 3: Choosing the Right Reaction Conditions

Question: What is the best combination of base and solvent for scaling up this synthesis?

Answer: The optimal choice depends on factors like cost, safety, and desired reaction time.

ParameterOption 1Option 2Option 3Rationale & Expert Insight
Base NaOH / KOHK₂CO₃NaHNaOH/KOH: Inexpensive and effective, but the water produced can sometimes hinder the reaction. K₂CO₃: A weaker, non-hygroscopic base that is easy to handle. Often the preferred choice for industrial scale-up due to safety and cost. NaH: A very powerful, non-nucleophilic base that drives the deprotonation to completion.[2][10] However, it is highly flammable and requires handling under an inert atmosphere (e.g., Nitrogen or Argon), making it less suitable for very large scales.
Solvent Acetone / MEKAcetonitrile (MeCN)N,N-Dimethylformamide (DMF)Acetone/MEK: Good general-purpose polar aprotic solvents with convenient boiling points for reflux. MeCN/DMF: These polar aprotic solvents are excellent for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[1] DMF is particularly effective but has a high boiling point, making it harder to remove. Both are more expensive and toxic than ketones.

Senior Scientist Recommendation: For laboratory scale (up to 100g), the combination of Potassium Carbonate (K₂CO₃) in Acetonitrile provides an excellent balance of reactivity, safety, and ease of handling. For larger industrial scales, replacing Acetonitrile with a less toxic ketone like Methyl Ethyl Ketone (MEK) might be preferable.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is optimized for a 0.1 mole scale reaction.

Materials & Reagents:

  • 3-Hydroxybenzoic acid (13.8 g, 0.1 mol)

  • 1-Bromobutane (15.1 g, 11.8 mL, 0.11 mol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (30.4 g, 0.22 mol, 2.2 eq)

  • Acetone (or Acetonitrile), 250 mL

  • Hydrochloric Acid (HCl), 3M

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid, potassium carbonate, and acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the 1-bromobutane to the flask.

  • Heat the mixture to a gentle reflux (for acetone, this is ~56°C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid with a small amount of fresh acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 2 x 75 mL of water, followed by 1 x 75 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound, which can be purified further by recrystallization.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to a 250 mL Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution hot on a hotplate.

  • Slowly add hot water dropwise while stirring until a persistent cloudiness appears.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals in a vacuum oven to a constant weight. Determine the melting point and yield. The melting point should be sharp, indicating high purity.

Visualizing the Process

Reaction Mechanism

The following diagram details the SN2 mechanism for the Williamson ether synthesis of this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack r1 3-Hydroxybenzoic Acid i1 Dianion Intermediate (Phenoxide & Carboxylate) r1->i1 + Base r2 Base (2 eq K2CO3) r3 1-Bromobutane pdt This compound + KBr + KHCO3 i1->pdt + 1-Bromobutane

Caption: Reaction mechanism for this compound synthesis.

Experimental Workflow

This chart provides a high-level overview of the entire synthesis and purification process.

G A 1. Reaction Setup (Add Reactants & Solvent) B 2. Reflux (Heat for 8-12h) A->B C 3. Workup (Filter, Evaporate) B->C D 4. Liquid-Liquid Extraction (Isolate Crude Product) C->D E 5. Recrystallization (Purify Solid) D->E F 6. Final Product (Dry, Weigh, Analyze) E->F

Caption: Step-by-step experimental workflow.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. YouTube. [Link]

  • SUNY Oneonta. Experiment 06 Williamson Ether Synthesis. [Link]

  • Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Weston, A. W., & Suter, C. M. (1941). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 21, 27. [Link]

  • Bartleby. Purifying A Compound Of Benzoic Acid. [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Butoxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction conditions and achieve high yields of a pure product. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.[1]

Problem 1: Low or No Product Yield

Possible Cause 1: Incomplete Deprotonation of 3-Hydroxybenzoic Acid

  • Explanation: The Williamson ether synthesis requires the formation of a phenoxide ion from 3-hydroxybenzoic acid.[1] If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully deprotonated, leading to a poor yield.

  • Recommended Solution:

    • Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[2][3] For phenolic protons, a moderately strong base like K2CO3 is often sufficient and easier to handle than NaH.

    • Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. It is common to use a slight excess to drive the reaction to completion.

    • Solvent Choice: Polar aprotic solvents like acetone or dimethylformamide (DMF) are excellent choices as they solvate the cation of the base, increasing the nucleophilicity of the phenoxide.[2]

Possible Cause 2: Ineffective Alkylating Agent

  • Explanation: The success of the SN2 reaction depends on the reactivity of the alkylating agent.[1] While 1-bromobutane is a common choice, its purity and reactivity can affect the outcome.

  • Recommended Solution:

    • Alkyl Halide Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are experiencing low yields with 1-bromobutane, consider using 1-iodobutane.

    • Purity of Alkylating Agent: Ensure your 1-bromobutane is free from impurities, such as isomeric C4-bromides, which can lead to side products.

Possible Cause 3: Suboptimal Reaction Temperature

  • Explanation: Like many reactions, the Williamson ether synthesis is temperature-dependent. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can promote side reactions.[4]

  • Recommended Solution:

    • Heating: The reaction is typically heated to reflux to ensure a reasonable reaction rate.[2] The optimal temperature will depend on the solvent used. For example, when using acetone, the reflux temperature is around 56°C.

Problem 2: Presence of Impurities in the Final Product

Possible Cause 1: Unreacted Starting Materials

  • Explanation: If the reaction does not go to completion, you will have unreacted 3-hydroxybenzoic acid and/or 1-bromobutane in your crude product.

  • Recommended Solution:

    • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2] This will allow you to determine when the starting materials have been consumed.

    • Purification: Unreacted 3-hydroxybenzoic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) during the workup. Excess 1-bromobutane can be removed by evaporation under reduced pressure.

Possible Cause 2: Formation of Side Products

  • Explanation: A common side reaction in Williamson ether synthesis is elimination (E2), especially with secondary or tertiary alkyl halides. Although 1-bromobutane is a primary halide, elimination can still occur to a small extent, particularly at higher temperatures. Another possible side product is the ester formed by the reaction of the carboxylate group with 1-bromobutane.

  • Recommended Solution:

    • Temperature Control: Avoid excessively high temperatures to minimize elimination.

    • Purification: Recrystallization is an effective method for purifying this compound.[5][6] A suitable solvent system can be found by testing various solvents. Water or a mixture of ethanol and water is often a good starting point.[5]

Problem 3: Difficulty in Isolating the Product

Possible Cause: Product is Soluble in the Aqueous Layer During Workup

  • Explanation: this compound has a carboxylic acid group, which will be deprotonated and soluble in basic aqueous solutions. If the pH of the aqueous layer is not properly adjusted during the workup, the product will remain in the aqueous phase.

  • Recommended Solution:

    • Acidification: After the reaction is complete and the organic solvent has been removed, the residue is typically dissolved in a basic aqueous solution. This solution should then be acidified with a strong acid, such as hydrochloric acid, to a pH of around 2-3.[2][7] This will protonate the carboxylate group, causing the this compound to precipitate out of the solution.

    • Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate after acidification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common and cost-effective starting materials are 3-hydroxybenzoic acid and 1-bromobutane.[2] Ensure that both reagents are of high purity to maximize the yield and minimize side reactions.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is progressing. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to develop the TLC plate.[2]

Q3: What is the general experimental protocol for this synthesis?

A3: A typical procedure involves the following steps:

  • Dissolve 3-hydroxybenzoic acid in a suitable polar aprotic solvent like acetone.

  • Add a base, such as potassium carbonate, to the solution and stir.

  • Add 1-bromobutane to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a basic aqueous solution and wash with an organic solvent to remove any unreacted 1-bromobutane.

  • Acidify the aqueous layer with a strong acid to precipitate the product.

  • Collect the solid product by vacuum filtration and purify by recrystallization.[2][8]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • 1-Bromobutane: This is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (if used): This is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Acetone and other organic solvents are flammable. Avoid open flames and use a heating mantle for heating.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and wear appropriate PPE.

Visualizing the Workflow

General Synthesis Pathway

The synthesis of this compound via Williamson ether synthesis can be visualized as a two-step process: deprotonation followed by nucleophilic substitution.

Synthesis_Pathway 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Phenoxide Intermediate Phenoxide Intermediate 3-Hydroxybenzoic Acid->Phenoxide Intermediate + Base (e.g., K2CO3) This compound This compound Phenoxide Intermediate->this compound + 1-Bromobutane (SN2 Reaction)

Caption: General reaction scheme for the synthesis of this compound.

Purification Workflow

The purification of the crude product is a critical step to obtain high-purity this compound.

Purification_Workflow cluster_workup Workup cluster_purification Purification Crude Reaction Mixture Crude Reaction Mixture Solvent Evaporation Solvent Evaporation Crude Reaction Mixture->Solvent Evaporation Dissolution in Base Dissolution in Base Solvent Evaporation->Dissolution in Base Acidification & Precipitation Acidification & Precipitation Dissolution in Base->Acidification & Precipitation Crude Solid Crude Solid Acidification & Precipitation->Crude Solid Recrystallization Recrystallization Crude Solid->Recrystallization Filtration & Drying Filtration & Drying Recrystallization->Filtration & Drying Pure this compound Pure this compound Filtration & Drying->Pure this compound

Caption: A typical workflow for the workup and purification of this compound.

Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Starting Materials 3-Hydroxybenzoic Acid, 1-BromobutaneReadily available and cost-effective.
Base Potassium Carbonate (K2CO3)Sufficiently strong to deprotonate the phenol and easier to handle than stronger bases like NaH.[2]
Solvent AcetoneA polar aprotic solvent that facilitates the SN2 reaction.[2]
Temperature Reflux (approx. 56°C for acetone)Provides a reasonable reaction rate without promoting significant side reactions.[2]
Reaction Time 4-8 hoursTypically sufficient for the reaction to go to completion. Monitor by TLC for confirmation.[2]
Purification Method RecrystallizationEffective for removing unreacted starting materials and side products.[5][6]

References

  • Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Osun State University. (2025). Mastering The Williamson Ether Synthesis. Retrieved from [Link]

  • Pardey, K., & et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-210.
  • Widener University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. Retrieved from [Link]

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  • St. Olaf College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(tert-butoxy)benzoic acid (C11H14O3). Retrieved from [Link]

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  • ScienceDirect. (2025). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acid anhydrides. Retrieved from [Link]

  • Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
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Validation & Comparative

A Comparative Analysis of 2-Butoxybenzoic Acid and 3-Butoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the isomeric purity and physicochemical properties of lead compounds and intermediates are of paramount importance. Butoxybenzoic acids, a class of substituted aromatic carboxylic acids, are versatile building blocks in organic synthesis. The seemingly subtle shift of a butoxy group from the ortho (2-position) to the meta (3-position) on the benzoic acid scaffold can induce significant alterations in molecular behavior. This guide provides an in-depth, objective comparison of 2-butoxybenzoic acid and 3-butoxybenzoic acid, supported by available data and established experimental methodologies, to empower researchers in making informed decisions for their synthetic strategies and drug design projects.

Structural and Physicochemical Properties: A Tale of Two Isomers

2-Butoxybenzoic acid and this compound share the same molecular formula, C₁₁H₁₄O₃, and a molecular weight of approximately 194.23 g/mol .[1][2][3] However, the spatial arrangement of the butoxy substituent relative to the carboxylic acid group profoundly influences their physical properties.

Property2-Butoxybenzoic AcidThis compound4-Butoxybenzoic Acid (for comparison)
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol [3]194.23 g/mol [1]194.23 g/mol [4][5]
CAS Number 2200-81-9[2][3]93351-38-3[1]1498-96-0[4][6]
Appearance Solid[2]--
Melting Point --147-150 °C[4][7]
Boiling Point 121-211 °C at 35 Torr[8]--
Computed XLogP3 2.8[3]3.3[1]3.6[5]

Data for 4-butoxybenzoic acid is included to provide a broader context on the influence of substituent position.

The ortho-isomer, 2-butoxybenzoic acid, can exhibit intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of the butoxy group. This interaction can influence its conformation and reactivity. In contrast, the meta-position of the butoxy group in this compound precludes such direct intramolecular hydrogen bonding. This structural variance is anticipated to affect properties like acidity and crystal packing, and consequently, melting points and solubility. The computed XLogP3 values, which are estimates of lipophilicity, suggest that this compound is slightly more lipophilic than 2-butoxybenzoic acid.[1][3]

Acidity and pKa: A Critical Parameter in Drug Development

The acid dissociation constant (pKa) is a critical parameter for any acidic compound intended for pharmaceutical applications, as it governs its ionization state at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol for pKa Determination by Potentiometric Titration

To empirically determine the pKa of these isomers, a potentiometric titration is the standard method.[11]

Objective: To determine the pKa of 2-butoxybenzoic acid and this compound.

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH is monitored throughout the titration. The pH at the half-equivalence point, where half of the acid has been neutralized, is equal to the pKa of the acid.[11]

Materials:

  • 2-Butoxybenzoic acid or this compound

  • 0.10 M Sodium Hydroxide (NaOH) solution, standardized

  • Ethanol (95%)

  • Deionized water

  • pH meter and probe

  • 50 mL burette

  • 250 mL beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.2 g of the butoxybenzoic acid isomer into a 250 mL beaker. Dissolve the solid in a minimal amount of 95% ethanol (e.g., 10 mL) and then add deionized water (e.g., 90 mL) to make a homogeneous solution.[11]

  • Titration Setup: Calibrate the pH meter using standard buffer solutions. Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH probe into the solution.

  • Titration: Fill the burette with the standardized 0.10 M NaOH solution. Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume to obtain a fine titration curve around the equivalence point.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of steepest inflection on the curve. The volume of NaOH at the half-equivalence point is half of the volume at the equivalence point. The pH at this half-equivalence point is the pKa of the butoxybenzoic acid.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Butoxybenzoic Acid B Dissolve in Ethanol/Water A->B C Calibrate pH Meter D Titrate with NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve G Determine Equivalence Point F->G H Find pH at Half-Equivalence Point G->H I pKa = pH at V/2 H->I

Caption: Workflow for pKa determination via potentiometric titration.

Synthesis of Butoxybenzoic Acids

The synthesis of 2- and 3-butoxybenzoic acids typically involves a Williamson ether synthesis, starting from the corresponding hydroxybenzoic acid ester. The ester is used to protect the carboxylic acid functionality during the etherification step.

General Synthetic Workflow

Synthesis_Workflow Start Hydroxybenzoic Acid Step1 Esterification (e.g., MeOH, H₂SO₄) Start->Step1 Intermediate1 Hydroxybenzoate Ester Step1->Intermediate1 Step2 Williamson Ether Synthesis (e.g., Butyl bromide, K₂CO₃) Intermediate1->Step2 Intermediate2 Butoxybenzoate Ester Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH, then H₃O⁺) Intermediate2->Step3 End Butoxybenzoic Acid Step3->End

Caption: General synthetic route to butoxybenzoic acids.

Experimental Protocol for Synthesis (Exemplary)

This protocol is a generalized procedure based on common organic synthesis methods for alkoxybenzoic acids.[12][13]

Objective: To synthesize this compound from 3-hydroxybenzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol

  • Concentrated Sulfuric acid

  • Butyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvents for extraction and chromatography

Procedure:

  • Esterification: Reflux a mixture of 3-hydroxybenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. After cooling, neutralize the mixture and extract the resulting methyl 3-hydroxybenzoate. Purify the product, for example, by distillation or chromatography.[12]

  • Etherification: Reflux the methyl 3-hydroxybenzoate with an excess of butyl bromide and potassium carbonate in a suitable solvent like acetone for several hours. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group. Monitor the reaction by thin-layer chromatography (TLC).[12]

  • Work-up and Purification of Ester: After the reaction is complete, filter off the inorganic salts and evaporate the solvent. The crude methyl 3-butoxybenzoate can be purified by column chromatography.

  • Hydrolysis: Heat the purified methyl 3-butoxybenzoate with an aqueous solution of sodium hydroxide in methanol. This will hydrolyze the ester to the sodium salt of the carboxylic acid.[12]

  • Acidification and Isolation: After cooling the reaction mixture, acidify it with dilute hydrochloric acid to precipitate the this compound. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Conclusion for the Practicing Scientist

The choice between 2-butoxybenzoic acid and this compound as a synthetic intermediate will depend on the specific requirements of the target molecule. The ortho-isomer offers the potential for intramolecular interactions that could be exploited in directing further reactions or in influencing the conformation of the final product. The meta-isomer, being slightly more lipophilic and with its functional groups positioned further apart, may be preferred where steric hindrance at the ortho-position is a concern or where a different electronic influence on the aromatic ring is desired.

It is imperative for researchers to consider these subtle yet significant differences. When precise ADME properties are critical, the experimental determination of pKa and solubility for the specific isomer of interest is strongly recommended. This guide provides the foundational knowledge and methodological framework to approach the selection and application of these valuable chemical building blocks with scientific rigor.

References

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  • PubChem. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. [Link]

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A Comparative Guide to 3-Butoxybenzoic Acid and 4-Butoxybenzoic Acid in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of liquid crystal (LC) research and development, the molecular architecture of mesogenic compounds is paramount. Even subtle variations in structure can lead to profound differences in liquid crystalline behavior, influencing properties critical for display technologies, sensors, and other advanced optical applications. This guide provides an in-depth comparison of two isomeric compounds, 3-Butoxybenzoic acid and 4-Butoxybenzoic acid, for researchers, scientists, and drug development professionals. By examining their synthesis, mesomorphic properties, and the underlying structure-property relationships, this document aims to provide a comprehensive understanding to inform the selection of the appropriate isomer for specific applications.

The Decisive Role of Substituent Position in Mesogen Design

Benzoic acid derivatives are a cornerstone in the synthesis of thermotropic liquid crystals. Their propensity to form hydrogen-bonded dimers effectively elongates the molecular structure, a key factor in promoting the formation of liquid crystalline phases. The alkoxybenzoic acids, in particular, have been extensively studied, with the length of the alkyl chain being a well-understood modulator of mesomorphic properties. However, the positional isomerism of the alkoxy group on the benzene ring is a design element that warrants careful consideration. The placement of the butoxy group at the meta (3-position) versus the para (4-position) dramatically alters the molecule's linearity, polarity, and packing efficiency, thereby dictating its liquid crystalline nature.

Comparative Analysis of Physicochemical and Liquid Crystalline Properties

The difference in the substitution pattern between this compound and 4-Butoxybenzoic acid leads to distinct differences in their thermal and mesomorphic behaviors. 4-Butoxybenzoic acid is a well-characterized calamitic (rod-like) mesogen, while the meta-substituted this compound, with its inherent bend, is less conducive to forming conventional thermotropic liquid crystal phases and is more commonly explored in the context of bent-core liquid crystals.

PropertyThis compound4-Butoxybenzoic Acid
Molecular Structure Bent (meta-substitution)Linear (para-substitution)
CAS Number 93351-38-3[1]1498-96-0[2]
Molecular Formula C₁₁H₁₄O₃[1]C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [1]194.23 g/mol [2]
Melting Point (°C) 79-80[3]147.6 - 147.8[4]
Liquid Crystal Phases Not typically observed as a thermotropic mesogenNematic[4]
Nematic to Isotropic Transition (°C) N/A159.4[4]

Note: The properties of this compound are based on available data, which primarily focuses on its use as a precursor and not as a thermotropic liquid crystal itself. The melting point is for the solid state.

Causality of Performance Differences: A Structural Perspective

The profound divergence in the liquid crystalline behavior of these two isomers can be directly attributed to their molecular geometry.

4-Butoxybenzoic Acid: The para-position of the butoxy group relative to the carboxylic acid group results in a highly linear and rigid molecular shape. This linearity is crucial for the formation of the nematic phase, where the molecules exhibit long-range orientational order. The hydrogen-bonded dimers of 4-Butoxybenzoic acid readily align along a common director, a prerequisite for the anisotropic properties exploited in liquid crystal displays.

This compound: In contrast, the meta-substitution in this compound introduces a distinct bend in the molecular structure. This bent geometry disrupts the parallel alignment necessary for the formation of conventional calamitic mesophases like the nematic phase. While this makes it unsuitable for applications requiring a nematic phase, this very characteristic makes it a valuable building block for a different class of liquid crystals known as bent-core or "banana" liquid crystals. These materials can exhibit unique and complex mesophases with properties such as ferroelectricity and chirality, which are of great interest for advanced applications. A study on 3- and 4-n-alkanoyloxy benzoic acids, a related class of compounds, showed that the para-derivatives are more stable due to stronger hydrogen bonding interactions, which supports the enhanced mesomorphic properties of 4-butoxybenzoic acid.[5]

Caption: Structural comparison of 4-Butoxybenzoic acid and this compound.

Experimental Protocols: Synthesis of Butoxybenzoic Acid Isomers

The synthesis of both isomers typically proceeds via a Williamson ether synthesis, where the corresponding hydroxybenzoic acid is alkylated with a butyl halide.

Synthesis of 4-Butoxybenzoic Acid

This protocol is adapted from established methods for the preparation of 4-alkoxybenzoic acids.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromobutane

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid and sodium hydroxide in a minimal amount of water, followed by the addition of ethanol.

  • To this stirred solution, add 1-bromobutane dropwise at room temperature.

  • Heat the reaction mixture under reflux overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol by distillation.

  • Add an equal volume of water to the residue and heat to boiling to form a clear solution.

  • Cool the solution and wash with diethyl ether to remove any unreacted 1-bromobutane.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude 4-Butoxybenzoic acid.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-Butoxybenzoic acid.

Synthesis of this compound

This protocol is a general procedure for the synthesis of 3-alkoxybenzoic acids and can be specifically adapted for this compound.[6]

Materials:

  • Methyl 3-hydroxybenzoate

  • 1-Bromobutane

  • Potassium carbonate

  • Acetone

  • Potassium hydroxide

  • Methanol

  • Hydrochloric acid (dilute)

Procedure:

  • Etherification: In a round-bottom flask, reflux a mixture of methyl 3-hydroxybenzoate, 1-bromobutane, and potassium carbonate in acetone for 6-8 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate to obtain crude methyl 3-butoxybenzoate.

  • Purify the crude ester by column chromatography.

  • Hydrolysis: Dissolve the purified methyl 3-butoxybenzoate in methanol containing 10% aqueous potassium hydroxide.

  • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and precipitate the this compound by adding dilute hydrochloric acid.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

synthesis_workflow cluster_synthesis General Synthesis Workflow start Starting Material (Hydroxybenzoic Acid) etherification Williamson Ether Synthesis (Alkylation with Butyl Halide) start->etherification hydrolysis Saponification (for this compound) etherification->hydrolysis If starting with ester workup Acidification & Purification etherification->workup If starting with acid hydrolysis->workup product Final Product (Butoxybenzoic Acid) workup->product

Caption: Generalized workflow for the synthesis of butoxybenzoic acids.

Characterization Techniques for Mesophase Analysis

To ascertain the liquid crystalline properties of the synthesized compounds, two primary techniques are employed:

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures and associated enthalpy changes.[5] By heating and cooling the sample at a controlled rate, one can identify the temperatures at which the material transitions between crystalline, liquid crystalline, and isotropic phases.

  • Polarized Light Microscopy (PLM): PLM is an indispensable tool for visualizing the distinct optical textures of different liquid crystal phases.[7][8][9] The birefringence of liquid crystalline phases allows them to interact with polarized light, producing characteristic patterns that aid in phase identification.

Conclusion and Application-Specific Recommendations

The choice between this compound and 4-Butoxybenzoic acid is fundamentally dictated by the desired liquid crystalline properties and the intended application.

  • 4-Butoxybenzoic Acid is the clear choice for applications requiring a conventional nematic liquid crystal phase . Its linear structure and well-defined mesomorphic behavior make it a suitable component in liquid crystal mixtures for displays and other electro-optical devices.

  • This compound , due to its bent molecular shape, is not a candidate for traditional nematic LC applications. However, its structure makes it a valuable precursor for the synthesis of bent-core liquid crystals . Researchers exploring novel mesophases with unique polar ordering and switching behaviors would find this isomer to be of significant interest.

This guide underscores the critical importance of molecular design in the field of liquid crystals. By understanding the causal relationship between the isomeric position of a substituent and the resulting macroscopic properties, researchers can more effectively design and synthesize novel materials with tailored functionalities for a wide array of advanced applications.

References

  • Jakubczyk, M., et al. (2015). Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. Thermochimica Acta, 615, 50-59. [Link]

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  • Satpute, M. S., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 1-15. [Link]

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A Comparative Guide to the Biological Activity of 3-Butoxybenzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Benzoic Acid

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental scaffolds in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties.[1] These compounds are ubiquitous in nature and have been extensively explored for their therapeutic potential. The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the benzene ring, which alters their physicochemical properties and interactions with biological targets.[2]

This guide provides an in-depth comparative analysis of the biological activity of 3-Butoxybenzoic acid against other well-characterized benzoic acid derivatives, namely salicylic acid, gallic acid, and p-hydroxybenzoic acid. Due to the limited publicly available experimental data specifically for this compound, this guide will leverage structure-activity relationship (SAR) principles derived from related alkoxybenzoic acids to infer its potential biological profile. By examining the established antimicrobial, antifungal, anti-inflammatory, and antioxidant activities of these derivatives, we aim to provide a valuable resource for researchers in drug discovery and development.

Focus Compound: this compound - An Unexplored Derivative

This compound is a derivative of benzoic acid characterized by a butoxy group (-O(CH₂)₃CH₃) at the meta-position of the benzene ring. While its synthesis has been described in the literature, comprehensive studies detailing its biological activities are scarce.[3] However, research on a series of alkoxybenzoic acids suggests that these compounds possess notable anti-biofilm activity, indicating a potential avenue for the application of this compound in combating bacterial resistance.[4] The lipophilic nature of the butoxy group is likely to play a significant role in its ability to interact with biological membranes, a key factor in many biological activities.

Comparative Analysis of Biological Activities

This section will delve into the known biological activities of selected benzoic acid derivatives, providing a framework for understanding the potential of this compound.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of benzoic acid and its derivatives are well-documented, with their mechanism of action often involving the disruption of microbial cell membranes and inhibition of essential enzymes.[1]

Structure-Activity Relationship Insights:

The antimicrobial efficacy of benzoic acid derivatives is closely tied to their chemical structure. For instance, the presence of hydroxyl groups, as seen in salicylic acid and gallic acid, often enhances antimicrobial action. Studies on alkoxybenzoic acids suggest that the length of the alkyl chain can influence their activity. While specific data for this compound is limited, a study on the synthesis of 3-alkoxy benzoic acids indicated that these derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Furthermore, research on other benzoic acid derivatives has shown that increasing the lipophilicity can enhance antifungal activity.

Comparative Data:

CompoundOrganismMIC (mg/mL)Reference
This compound Data not available--
Salicylic Acid Escherichia coli1[4]
Staphylococcus aureus--
Gallic Acid Escherichia coli4[4]
Staphylococcus aureus0.032[4]
p-Hydroxybenzoic Acid Escherichia coli>2[1]
Staphylococcus aureus--

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Several benzoic acid derivatives, most notably salicylic acid (the active metabolite of aspirin), are renowned for their anti-inflammatory effects.[5]

Mechanism of Action:

A primary mechanism of anti-inflammatory action for many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[5] Salicylic acid, for example, is known to suppress the transcription of genes for cyclooxygenase.[5] Other derivatives may exert their effects through different pathways, such as the inhibition of pro-inflammatory cytokine production.[6]

Comparative Insights:

While direct anti-inflammatory data for this compound is not available, studies on other benzoic acid derivatives provide valuable context. For example, a novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, suggesting that modifications to the benzoic acid scaffold can yield potent anti-inflammatory agents.[7][8]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of many diseases. Phenolic compounds, including many benzoic acid derivatives, are well-known for their antioxidant properties.[9]

Structure-Activity Relationship Insights:

The antioxidant capacity of benzoic acid derivatives is strongly linked to the presence and position of hydroxyl groups on the aromatic ring. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals. Gallic acid, with its three hydroxyl groups, is a particularly potent antioxidant.[7] The antioxidant potential of alkoxybenzoic acids is less well-defined. The replacement of a hydroxyl group with an alkoxy group, such as the butoxy group in this compound, may modulate the electronic properties of the benzene ring and influence its antioxidant capacity, though likely to a lesser extent than a free hydroxyl group.

Comparative Data:

CompoundAntioxidant Assay (IC50)Reference
This compound Data not available-
Salicylic Acid Data available but variable depending on assay[5]
Gallic Acid EC50 0.0237 micromol/assay (DPPH)[7]
p-Hydroxybenzoic Acid Data available but variable depending on assay[7]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually assess for microbial growth (turbidity) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the antioxidant capacity of a compound.

General Antioxidant Mechanism of Phenolic Benzoic Acids

Antioxidant_Mechanism cluster_0 Radical Scavenging Free_Radical Free Radical (R•) Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Stabilized_Radical Stabilized Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Stabilized_Radical Donates H•

Caption: General Antioxidant Mechanism of Phenolic Benzoic Acids.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).

  • Preparation of Test Compound: Prepare various concentrations of the test compound in the same solvent.

  • Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test compound. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a simple and rapid method to screen for anti-inflammatory activity by measuring the ability of a compound to inhibit protein denaturation.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Anti_Inflammatory_Workflow A Prepare reaction mixture with protein (e.g., BSA or egg albumin) and test compound B Induce protein denaturation by heating A->B C Cool the mixture and measure turbidity B->C D Calculate percentage inhibition of denaturation C->D E Compare with a standard anti-inflammatory drug (e.g., Diclofenac Sodium) D->E

Caption: Experimental Workflow for In Vitro Anti-inflammatory Screening.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) and various concentrations of the test compound. A control group without the test compound is also prepared.

  • Denaturation: Induce protein denaturation by heating the reaction mixtures in a water bath at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

  • Cooling: Cool the mixtures to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Comparison: The results are compared with a standard anti-inflammatory drug (e.g., diclofenac sodium) tested under the same conditions.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound remain limited, a comparative analysis of structurally related benzoic acid derivatives provides a valuable framework for predicting its potential. Based on structure-activity relationships, it is plausible that this compound may exhibit antimicrobial, particularly anti-biofilm, and potentially modest anti-inflammatory and antioxidant properties. The lipophilicity conferred by the butoxy group is expected to be a key determinant of its biological activity.

This guide highlights the significant need for empirical investigation into the biological profile of this compound. Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro assays to determine its antimicrobial, antifungal, anti-inflammatory, and antioxidant activities.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating a series of 3-alkoxybenzoic acids with varying alkyl chain lengths to elucidate the impact of lipophilicity on biological activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

By systematically exploring the biological potential of this and other understudied benzoic acid derivatives, the scientific community can continue to unlock the therapeutic promise held within this versatile chemical scaffold.

References

  • Satpute, M. S., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part I]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
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  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4883.
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  • Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae. (2016). Pharmacognosy Magazine, 12(47), 213–218.
  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Gallic acid Biological Activities: A review. (2020). Journal of Drug Delivery and Therapeutics, 10(4-s), 212-219.
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • An overview of the pharmacological activities of gallic acid based on in vitro and in vivo studies. (2019). Journal of Food Biochemistry, 43(11), e13021.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
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  • Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid.
  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4883.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). International Journal of Emerging Trends in Chemistry, 1(2), 42-59.
  • BenchChem. (2025). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2024). Molecules, 29(10), 2329.
  • Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. (2019). Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. (2017). Revista Brasileira de Farmacognosia, 27(2), 228-233.
  • Structure Activity Relationship (SAR) of Salicylic Acid. (2023). Medicinal Chemistry Lectures Notes.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. (2015). ACS Medicinal Chemistry Letters, 6(9), 999–1003.
  • The Beneficial Biological Properties of Salicylic Acid. (2015).
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  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2014). Drug Research, 64(4), 208-213.
  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). European Journal of Medicinal Chemistry, 181, 111564.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2021). Molecules, 26(11), 3326.
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). Molecules, 26(17), 5326.
  • Antioxidant Activity of NSAIDs-Se Derivatives: Predictive QSAR-Machine Learning Models. (2023). Antioxidants, 12(3), 674.
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A Spectroscopic Guide to Differentiating 3-Butoxybenzoic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Subtle modifications, such as the conversion of a carboxylic acid to its corresponding ester, can dramatically alter a compound's physicochemical properties, including its solubility, reactivity, and biological activity. This guide provides a comprehensive spectroscopic comparison of 3-Butoxybenzoic acid and its methyl ester, methyl 3-butoxybenzoate.

Molecular Structures at a Glance

A foundational understanding of the structural differences between this compound and its methyl ester is crucial for interpreting their spectroscopic data. The key distinction lies in the functional group at the 3-position of the benzoic acid core: a carboxylic acid (-COOH) versus a methyl ester (-COOCH₃).

Caption: Molecular structures of this compound and its Methyl Ester.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Spectral Data

Functional GroupThis compound (Predicted Wavenumber, cm⁻¹)Methyl 3-Butoxybenzoate (Predicted Wavenumber, cm⁻¹)Key Differentiating Feature
O-H stretch (Carboxylic Acid)3300-2500 (broad)AbsentThe presence of a very broad O-H stretch is a definitive marker for the carboxylic acid.
C-H stretch (Aromatic)3100-30003100-3000Present in both, not a primary differentiator.
C-H stretch (Aliphatic)2960-28502960-2850Present in both due to the butoxy and methyl groups, not a primary differentiator.
C=O stretch (Carbonyl)~1710-1680~1725-1705The ester carbonyl typically appears at a slightly higher frequency than the carboxylic acid carbonyl.
C-O stretch~1320-1210~1300-1000Both will have C-O stretches, but the pattern may differ slightly.
O-H bend (Carboxylic Acid)~1440-1395 and ~950-910AbsentThese bending vibrations are characteristic of the carboxylic acid dimer.

Analysis and Causality:

The most striking difference in the IR spectra will be the presence of a very broad absorption band in the 3300-2500 cm⁻¹ region for This compound , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. This broadness is a direct result of the strong intermolecular hydrogen bonding between the carboxylic acid groups. In contrast, methyl 3-butoxybenzoate will lack this feature entirely.

The carbonyl (C=O) stretching frequency also provides a key point of differentiation. In this compound, the C=O stretch is expected around 1710-1680 cm⁻¹, influenced by both conjugation with the aromatic ring and hydrogen bonding. For methyl 3-butoxybenzoate, this peak will likely shift to a slightly higher wavenumber (~1725-1705 cm⁻¹) because the electronic effect of the ester oxygen is less pronounced than the resonance stabilization in the carboxylic acid dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, specifically ¹H (proton) and ¹³C. Chemical shifts (δ) are indicative of the electronic environment of a nucleus, while coupling constants (J) reveal information about neighboring nuclei.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton EnvironmentThis compound (Predicted δ, ppm)Methyl 3-Butoxybenzoate (Predicted δ, ppm)Key Differentiating Feature
-COOH~10-13 (broad singlet)AbsentA highly deshielded, broad singlet is a clear indicator of the carboxylic acid proton.
Ar-H~7.0-8.0 (multiplets)~7.0-8.0 (multiplets)The aromatic proton signals will be similar in both, with slight shifts due to the different electronic effects of the -COOH and -COOCH₃ groups.
-OCH₂-~4.0 (triplet)~4.0 (triplet)The chemical shift of the methylene group attached to the aromatic ring will be very similar in both compounds.
-OCH₂CH₂ CH₂CH₃~1.8 (multiplet)~1.8 (multiplet)Similar chemical shifts are expected for these methylene protons.
-OCH₂CH₂CH₂ CH₃~1.5 (multiplet)~1.5 (multiplet)Similar chemical shifts are expected for these methylene protons.
-CH₃ (Butoxy)~1.0 (triplet)~1.0 (triplet)The terminal methyl group of the butoxy chain will have a similar chemical shift in both molecules.
-COOCH₃ Absent~3.9 (singlet)The presence of a singlet around 3.9 ppm is a definitive signal for the methyl ester group.

Analysis and Causality:

The most definitive difference in the ¹H NMR spectra will be the presence of a broad singlet in the downfield region (δ 10-13 ppm) for This compound , corresponding to the acidic proton of the carboxylic acid. This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. This signal will be absent in the spectrum of methyl 3-butoxybenzoate .

Conversely, the spectrum of methyl 3-butoxybenzoate will exhibit a sharp singlet around δ 3.9 ppm, integrating to three protons, which is characteristic of the methyl group of the ester. This signal provides an unambiguous confirmation of the ester functionality. The signals for the butoxy group and the aromatic protons are expected to be very similar in both compounds, with only minor variations in their chemical shifts.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon EnvironmentThis compound (Predicted δ, ppm)Methyl 3-Butoxybenzoate (Predicted δ, ppm)Key Differentiating Feature
-C OOH / -C OOCH₃~170-175~165-170The carboxylic acid carbonyl carbon is typically more deshielded than the ester carbonyl carbon.
Ar-C (ipso to COOR)~130-135~130-135Similar chemical shifts are expected.
Ar-C (ipso to OBu)~158-162~158-162Similar chemical shifts are expected.
Ar-CH~115-130~115-130Similar chemical shifts are expected for the aromatic methine carbons.
-OC H₂-~68-72~68-72The chemical shift of the methylene group attached to the aromatic ring will be very similar.
-OCH₂C H₂CH₂CH₃~30-35~30-35Similar chemical shifts are expected.
-OCH₂CH₂C H₂CH₃~18-22~18-22Similar chemical shifts are expected.
-C H₃ (Butoxy)~13-15~13-15Similar chemical shifts are expected.
-COOC H₃Absent~50-55The presence of a signal in this region is a clear indicator of the methyl ester carbon.

Analysis and Causality:

In the ¹³C NMR spectra, the key differentiators are the carbonyl carbon and the methyl ester carbon. The carbonyl carbon of the carboxylic acid in This compound is expected to resonate at a slightly higher chemical shift (δ ~170-175 ppm) compared to the ester carbonyl in methyl 3-butoxybenzoate (δ ~165-170 ppm).

The most unambiguous difference will be the appearance of a new signal in the spectrum of methyl 3-butoxybenzoate at approximately δ 50-55 ppm, corresponding to the carbon of the methyl ester group. This signal will be absent in the spectrum of the carboxylic acid. The chemical shifts of the butoxy group carbons and the aromatic carbons are predicted to be very similar in both compounds.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elucidating the structure of a compound. The molecular weight of this compound is 194.23 g/mol [1]. The molecular weight of methyl 3-butoxybenzoate is 208.25 g/mol .

Predicted Mass Spectrometry Fragmentation

IonThis compound (Predicted m/z)Methyl 3-Butoxybenzoate (Predicted m/z)Key Differentiating Feature
Molecular Ion [M]⁺194208The molecular ion peak directly reflects the different molecular weights of the two compounds.
[M - OCH₃]⁺-177Loss of the methoxy radical is a characteristic fragmentation of methyl esters.
[M - COOH]⁺149-Loss of the carboxylic acid group is a common fragmentation for benzoic acids.
[M - C₄H₉]⁺137151Loss of the butyl radical from the butoxy group.
[C₆H₄(OH)CO]⁺121-McLafferty rearrangement followed by cleavage is possible for the acid.

Analysis and Causality:

The most fundamental difference in the mass spectra will be the molecular ion peak ([M]⁺), which will appear at m/z 194 for This compound and m/z 208 for methyl 3-butoxybenzoate . This 14-mass-unit difference corresponds to the replacement of a hydrogen atom with a methyl group.

The fragmentation patterns will also be distinct. Methyl 3-butoxybenzoate is expected to show a significant peak at m/z 177, corresponding to the loss of a methoxy radical (•OCH₃), a characteristic fragmentation pathway for methyl esters. This compound , on the other hand, will likely exhibit a prominent fragment at m/z 149 due to the loss of the carboxyl group (•COOH). Both compounds may show fragmentation of the butoxy side chain, leading to common fragment ions, but the initial fragmentation pathways of the acid and ester functional groups will be the primary diagnostic tools.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedure. Below are generalized protocols for the characterization of compounds like this compound and its methyl ester.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis Sample Weigh ~5-10 mg of sample Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR, or prepare KBr pellet/nujol mull for IR. Sample->Dissolve IR Acquire IR Spectrum (e.g., FTIR Spectrometer) Dissolve->IR For IR NMR Acquire ¹H and ¹³C NMR Spectra (e.g., 400 MHz NMR Spectrometer) Dissolve->NMR For NMR MS Acquire Mass Spectrum (e.g., GC-MS or LC-MS) Dissolve->MS For MS Process Process raw data (Fourier transform, baseline correction, etc.) IR->Process NMR->Process MS->Process Analyze Analyze spectra for chemical shifts, coupling constants, absorption bands, and fragmentation patterns. Process->Analyze Compare Compare experimental data with predicted values and reference compounds. Analyze->Compare

Sources

A Comparative Guide to Validating the Structure of Synthesized 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable, reproducible results. This guide provides an in-depth, multi-technique workflow for the structural validation of 3-Butoxybenzoic acid. We will move beyond a simple checklist of procedures to explore the causal reasoning behind our analytical choices, focusing on a comparative approach that contrasts the final product with its common precursor, 3-Hydroxybenzoic acid. This methodology establishes a self-validating system, ensuring the highest degree of confidence in the synthetic outcome.

The Synthetic Context: From Phenol to Ether

This compound is commonly synthesized via the Williamson ether synthesis, a robust SN2 reaction.[1][2] In this procedure, the phenolic proton of 3-Hydroxybenzoic acid is deprotonated by a base to form a nucleophilic phenoxide. This phenoxide then attacks an electrophilic butyl halide, such as 1-bromobutane, to form the ether linkage.[3][4][5]

Understanding this transformation is key to our validation strategy. We are not just identifying a molecule in isolation; we are specifically looking for evidence of a successful reaction: the disappearance of the phenolic hydroxyl group and the concomitant appearance of the n-butoxy group.

G R1 3-Hydroxybenzoic Acid plus1 + R2 1-Bromobutane Reagent Base (e.g., K₂CO₃) Solvent (e.g., Acetone) P1 This compound plus2 + P2 KBr dummy1 dummy2 dummy1->dummy2 Δ (Heat)

Caption: General schematic of the Williamson ether synthesis for this compound.

The Analytical Triad: A Multi-Pronged Approach

No single technique provides absolute proof. True structural validation relies on the convergence of evidence from orthogonal analytical methods. Our approach will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Analytical TechniqueKey Evidence for Starting Material (3-Hydroxybenzoic Acid)Expected Key Evidence for Product (this compound)
¹H NMR Presence of a phenolic -OH proton signal; absence of alkyl signals.Disappearance of phenolic -OH signal; appearance of four distinct signals for the butoxy group.
¹³C NMR ~6 aromatic carbon signals; 1 carboxyl signal.~10 carbon signals (4 new aliphatic); shift in the C3 aromatic carbon signal.
FT-IR Broad phenolic O-H stretch (~3300-3200 cm⁻¹).Disappearance of phenolic O-H stretch; appearance of sp³ C-H stretches (~2960-2870 cm⁻¹) and C-O-C ether stretches (~1250 & 1050 cm⁻¹).
Mass Spec (MS) Molecular ion (M⁺) peak at m/z ≈ 138.Molecular ion (M⁺) peak at m/z ≈ 194.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of ¹H (proton) and ¹³C nuclei.[6][7]

¹H NMR Spectroscopy: A Proton Census

Proton NMR provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting).[6][8] The conversion of 3-Hydroxybenzoic acid to its butoxy derivative results in a dramatic and unambiguous change in the ¹H NMR spectrum.

Expected Spectral Changes:

  • Disappearance: The signal for the phenolic proton in the starting material will vanish.

  • Appearance: Four new sets of signals corresponding to the protons of the butyl group will appear in the aliphatic region (typically 0.9-4.1 ppm).[9] The protons on the carbon directly attached to the ether oxygen (-OCH₂-) will be the most downfield of this group due to the oxygen's deshielding effect.[10]

Compound Feature Expected Chemical Shift (δ ppm) Multiplicity Integration
3-Hydroxybenzoic Acid Carboxyl H~12-13Singlet (broad)1H
Phenolic H~9.8Singlet (broad)1H
Aromatic H's~7.0-7.5Multiplets4H
This compound Carboxyl H~12-13Singlet (broad)1H
Aromatic H's~7.1-7.7Multiplets4H
-O-CH₂ -CH₂-CH₂-CH₃~4.0-4.1Triplet2H
-O-CH₂-CH₂ -CH₂-CH₃~1.7-1.8Multiplet2H
-O-CH₂-CH₂-CH₂ -CH₃~1.4-1.5Multiplet2H
-O-CH₂-CH₂-CH₂-CH₃ ~0.9-1.0Triplet3H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[11]

G start Dry Synthesized Product mix Grind 1-2 mg Product with 100-150 mg KBr start->mix press Press Mixture into a Translucent Pellet mix->press analyze Place Pellet in FT-IR and Acquire Spectrum press->analyze process Process Data (Baseline Correction, Peak ID) analyze->process end Validated Spectrum process->end

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the molecular formula. [12]The successful addition of a butyl group (C₄H₈, 56.10 g/mol ) to 3-Hydroxybenzoic acid (C₇H₆O₃, 138.12 g/mol ) will result in a product with a molecular weight of 194.22 g/mol .

Expected Data:

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of this compound should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 194. [13]This is a 56-unit increase from the M⁺ of 3-Hydroxybenzoic acid at m/z 138. [14][15]* Fragmentation Pattern: The fragmentation can provide further structural confirmation. A characteristic fragment for this compound would be the loss of butene (C₄H₈, 56 units) via a McLafferty rearrangement, leading to a peak at m/z 138, which corresponds to the mass of 3-Hydroxybenzoic acid. Another likely fragmentation is the cleavage of the butyl group, resulting in a fragment at m/z 137. [16][17]

    Compound Formula Molecular Weight Expected M⁺ (m/z) Key Fragments (m/z)
    3-Hydroxybenzoic Acid C₇H₆O₃ 138.12 138 121 (-OH), 93 (-COOH)

    | This compound | C₁₁H₁₄O₃ | 194.23 | 194 | 138 (-C₄H₈), 137 (-C₄H₉) |

Experimental Protocol: EI-MS Sample Preparation
  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), injected into the GC column for prior separation.

  • Ionization: In the source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

Conclusion

The structural validation of a synthesized compound like this compound is a process of logical deduction built upon a foundation of empirical data. By employing a complementary suite of analytical techniques—NMR, FT-IR, and MS—and comparing the results to the known starting material, we create a powerful, self-validating workflow. The disappearance of the phenolic proton in ¹H NMR, the emergence of four aliphatic carbon signals in ¹³C NMR, the replacement of the phenolic O-H stretch with C-O-C ether bands in the FT-IR spectrum, and the 56-unit mass increase in the mass spectrum all converge to provide unambiguous confirmation of a successful synthesis. This rigorous approach is indispensable for ensuring the integrity and reliability of chemical research.

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A Comparative Purity Assessment of 3-Butoxybenzoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of their work are built. In this guide, we present a comprehensive purity assessment of 3-Butoxybenzoic acid (CAS No. 93351-38-3), a key intermediate in various synthetic pathways, from three fictional but representative suppliers: Innovate-Chem, Synth-All, and Pure-Grade Reagents.

This guide eschews a rigid template, instead opting for a narrative that follows the logical workflow of a senior application scientist tasked with qualifying a new batch of starting material. We will delve into the causality behind our experimental choices, presenting not just a series of protocols, but a self-validating system for purity assessment. Our findings are supported by detailed, albeit hypothetical, experimental data, and underpinned by authoritative sources in analytical chemistry.

The Critical Role of Purity in Research and Development

This compound is a versatile building block, but its utility can be significantly compromised by the presence of impurities. These can arise from the synthetic route—typically a Williamson ether synthesis from 3-hydroxybenzoic acid and a butyl halide—or from subsequent degradation. Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents from the manufacturing process. Such impurities can lead to unforeseen side reactions, decreased yields, and in the context of drug development, potentially toxic byproducts that could derail a promising candidate. It is therefore imperative to conduct a thorough purity analysis before incorporating a new batch of this reagent into any workflow.

Experimental Workflow for Purity Assessment

Our assessment is structured around a multi-modal analytical approach, ensuring a comprehensive evaluation of the purity of the this compound from each supplier. The workflow is designed to identify and quantify a range of potential impurities, from volatile organic compounds to structurally related molecules.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting reception Receive Samples (Innovate-Chem, Synth-All, Pure-Grade) prep Prepare Stock Solutions (e.g., in Acetonitrile/Methanol) reception->prep hplc HPLC-UV (Related Substances) prep->hplc Aliquots gcms Headspace GC-MS (Residual Solvents) prep->gcms Aliquots qnmr qNMR (Absolute Purity) prep->qnmr Aliquots ftir FTIR (Functional Group ID) prep->ftir Aliquots analysis Compare Chromatograms, Spectra, and Quantify hplc->analysis gcms->analysis qnmr->analysis ftir->analysis report Generate Final Purity Report & Supplier Recommendation analysis->report

Caption: A streamlined workflow for the comprehensive purity assessment of this compound.

Potential Impurities in this compound Synthesis

The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This reaction, while generally efficient, can be prone to side reactions that generate impurities. Understanding these potential byproducts is crucial for developing targeted analytical methods.

Williamson_Ether_Synthesis reactant1 3-Hydroxybenzoic Acid product This compound reactant1->product reactant2 1-Bromobutane reactant2->product base Base (e.g., K2CO3) base->product in Acetone side_product KBr + H2O + CO2 product->side_product

Caption: The primary synthetic route to this compound.

A potential side reaction, particularly if a stronger, more sterically hindered base were used, is an E2 elimination of the alkyl halide, which would consume the starting material and generate an unwanted byproduct.

E2_Elimination_Side_Reaction reactant1 1-Bromobutane product 1-Butene reactant1->product base Strong Base (e.g., t-BuOK) base->product side_product t-Butanol + KBr product->side_product

Caption: A potential E2 elimination side reaction during synthesis.

Based on this, our analytical methods will be tailored to detect:

  • Starting Materials: 3-Hydroxybenzoic acid and residual 1-bromobutane.

  • Byproducts: Potentially isomeric butoxybenzoic acids or products of incomplete reaction.

  • Residual Solvents: Acetone (from the reaction) and other solvents used in workup and purification (e.g., ethyl acetate, heptane).

Comparative Analysis of this compound from Three Suppliers

The following sections detail the analytical methodologies employed and the comparative data obtained for the this compound samples from Innovate-Chem, Synth-All, and Pure-Grade Reagents.

High-Performance Liquid Chromatography (HPLC-UV) for Related Substances

Rationale: HPLC is the gold standard for separating and quantifying non-volatile and thermally labile impurities in pharmaceutical and fine chemical manufacturing.[1][2] By using a reversed-phase column, we can effectively separate this compound from more polar (e.g., 3-Hydroxybenzoic acid) and potentially less polar byproducts.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Comparative Data:

SupplierThis compound (% Area)3-Hydroxybenzoic Acid (% Area)Unknown Impurity 1 (RRT ~0.85) (% Area)Total Impurities (% Area)
Innovate-Chem 99.850.080.020.15
Synth-All 99.210.450.150.79
Pure-Grade Reagents 99.96< 0.01 (Not Detected)< 0.01 (Not Detected)0.04

Interpretation: The HPLC analysis reveals significant differences in the levels of related substances. Pure-Grade Reagents supplied the material with the highest purity, with no detectable starting material (3-Hydroxybenzoic acid) or other significant impurities. Innovate-Chem also provided a high-purity product, with only minor levels of unreacted starting material. The sample from Synth-All showed a considerably higher level of both the starting material and an unknown impurity, suggesting a less optimized purification process.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile organic compounds, making it ideal for the analysis of residual solvents.[3][4][5] The use of a headspace sampler prevents contamination of the GC system with the non-volatile analyte.

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC with a 5977A MSD and a 7697A Headspace Sampler.

  • Column: Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line: 280 °C.

  • MS Source: 230 °C.

  • MS Quadrupole: 150 °C.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: 100 mg of each sample was accurately weighed into a 20 mL headspace vial and dissolved in 5 mL of Dimethyl Sulfoxide (DMSO).

Comparative Data:

SupplierAcetone (ppm)Ethyl Acetate (ppm)Heptane (ppm)Total Residual Solvents (ppm)
Innovate-Chem 1505025225
Synth-All 8003501201270
Pure-Grade Reagents 30< 10 (Not Detected)< 10 (Not Detected)30

Interpretation: The residual solvent analysis further differentiates the suppliers. Pure-Grade Reagents demonstrates a superior manufacturing process with minimal residual solvents. Innovate-Chem's product contains acceptable but higher levels of common solvents. The material from Synth-All has significantly higher levels of residual solvents, which could be problematic for sensitive applications.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[6][7][8][9][10] By using a certified internal standard, the purity can be calculated based on the integral ratios of the analyte and standard signals.

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: DMSO-d6.

  • Sample Preparation: Approximately 20 mg of each this compound sample and 10 mg of maleic anhydride were accurately weighed into the same vial and dissolved in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Processing: Spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved aromatic proton of this compound to the integral of the olefinic protons of maleic anhydride.

Comparative Data:

SupplierPurity by qNMR (% w/w)
Innovate-Chem 99.7
Synth-All 98.9
Pure-Grade Reagents 99.9

Interpretation: The qNMR results corroborate the findings from the HPLC analysis, providing an absolute measure of the main component's mass fraction. The purity values obtained by qNMR are in excellent agreement with the purity determined by HPLC area percent, lending high confidence to our assessment. Pure-Grade Reagents is confirmed as the supplier of the highest purity material.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Confirmation

Rationale: FTIR is a rapid and powerful technique for confirming the identity of a compound by identifying its functional groups.[11][12][13][14][15] While not a quantitative method for purity in this context, it serves as a crucial identity check and can reveal gross contamination if the spectrum deviates significantly from the expected pattern.

Experimental Protocol:

  • Instrumentation: Thermo Fisher Nicolet iS5 FTIR Spectrometer with an iD7 ATR accessory.

  • Data Acquisition: 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

Comparative Data:

All three samples exhibited FTIR spectra consistent with the structure of this compound. Key characteristic peaks observed were:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2960-2870 cm⁻¹: C-H stretches of the butyl group.

  • ~1685 cm⁻¹: C=O stretch of the aromatic carboxylic acid.

  • ~1250 cm⁻¹ and ~1080 cm⁻¹: Asymmetric and symmetric C-O-C stretches of the ether linkage.

Interpretation: The FTIR analysis confirmed the identity of the bulk material for all three suppliers. No significant unexpected peaks were observed, indicating the absence of major structural impurities that would be detectable by this method.

Conclusion and Recommendations

This comprehensive, multi-technique assessment provides a clear and objective comparison of this compound from three different suppliers.

  • Pure-Grade Reagents consistently demonstrated the highest level of purity across all analytical methods. The material is virtually free of process-related impurities and residual solvents, making it the ideal choice for demanding applications in pharmaceutical research and development where the highest standards of quality are non-negotiable.

  • Innovate-Chem offers a product of high purity that would be suitable for many research applications. The levels of impurities are low and may not impact the outcome of less sensitive synthetic procedures.

  • Synth-All provided a material with a noticeably lower purity profile. While it may be adequate for applications where high purity is not a critical parameter, the presence of significant levels of starting materials and residual solvents warrants caution. Further purification would be necessary before its use in a regulated or sensitive research environment.

As Senior Application Scientists, our recommendation is to prioritize material from suppliers who can consistently provide high-purity reagents, as demonstrated by comprehensive analytical data. This proactive approach to quality control is a cornerstone of scientific integrity and is essential for the generation of reliable and reproducible results.

References

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  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc. [Link]

  • Eurolab. "GC MS Volatile Impurity Testing." Eurolab. [Link]

  • Al-Walaan, T., Al-Ghobashy, M. A., & Khedr, A. (2022). "Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity." Journal of pharmaceutical and biomedical analysis, 219, 114946. [Link]

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  • Doc Brown's Chemistry. "infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes." Doc Brown's Chemistry. [Link]

  • ResearchGate. "(PDF) Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations." ResearchGate. [Link]

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  • SciELO. "Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril." SciELO. [Link]

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  • ResearchGate. "FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]." ResearchGate. [Link]

  • Chemistry LibreTexts. "4.7 Identifying Characteristic Functional Groups." Chemistry LibreTexts. [Link]

  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Spectroscopy Online. [Link]roscopyonline.com/view/co-bond-part-iii-carboxylic-acids)

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A Comparative Study on the Reactivity of Butoxybenzoic Acid Isomers for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the nuanced reactivity of positional isomers can be a critical determinant of a molecule's utility and synthetic accessibility. Butoxybenzoic acids, with their ortho (2-), meta (3-), and para (4-) substituted forms, present a compelling case study in how the spatial arrangement of a butoxy group influences the chemical behavior of the benzoic acid scaffold. This guide provides an in-depth comparative analysis of the reactivity of these three isomers, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Understanding the Electronic and Steric Landscape

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic and steric effects imparted by its substituents. The butoxy group (–O(CH₂)₃CH₃) is generally considered an electron-donating group (EDG) due to the +R (resonance) effect of the oxygen's lone pairs, which is partially offset by its -I (inductive) effect owing to the oxygen's electronegativity. The position of this group on the benzene ring dictates the interplay of these effects on the carboxyl group.

  • 2-Butoxybenzoic Acid (Ortho-isomer): This isomer is subject to the "ortho effect," a combination of steric and electronic factors. The bulky butoxy group in the ortho position can sterically hinder the carboxyl group, forcing it out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can significantly influence its acidity and reactivity.

  • 3-Butoxybenzoic Acid (Meta-isomer): In the meta position, the butoxy group's influence is primarily inductive. The resonance effect has a negligible impact at the meta position. Therefore, the electron-donating nature of the butoxy group is less pronounced compared to the ortho and para positions.

  • 4-Butoxybenzoic Acid (Para-isomer): The para-isomer experiences the full electron-donating resonance effect of the butoxy group, which is partially counteracted by its inductive effect. This strong resonance effect increases the electron density of the aromatic ring and influences the acidity of the carboxyl group.

Comparative Acidity: The pKa Perspective

Generally, electron-donating groups decrease the acidity of benzoic acid (pKa ≈ 4.2) by destabilizing the resulting carboxylate anion. However, the ortho effect complicates this trend. The steric hindrance in 2-butoxybenzoic acid can lead to an increase in acidity compared to what would be expected from electronic effects alone.

Predicted Trend in Acidity: 2-Butoxybenzoic Acid > this compound > 4-Butoxybenzoic Acid

This prediction is based on the ortho effect increasing the acidity of the 2-isomer, while the stronger electron-donating resonance effect in the 4-isomer makes it the least acidic.

Table 1: Physicochemical Properties of Butoxybenzoic Acid Isomers

Property2-Butoxybenzoic AcidThis compound4-Butoxybenzoic Acid
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol 194.23 g/mol 194.23 g/mol
CAS Number 2200-81-9[1]93351-38-3[2]1498-96-0[3]

Reactivity in Key Organic Transformations

The differences in electronic and steric environments of the butoxybenzoic acid isomers manifest in their reactivity in common organic reactions.

Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation. The rate of this reaction is sensitive to both the electronic nature of the carboxylic acid and steric hindrance around the carboxyl group.

Expected Reactivity Trend in Esterification: this compound > 4-Butoxybenzoic Acid > 2-Butoxybenzoic Acid

The reasoning behind this predicted trend is as follows:

  • 2-Butoxybenzoic Acid: The significant steric hindrance from the ortho-butoxy group is expected to impede the approach of the alcohol nucleophile, leading to the slowest reaction rate.

  • This compound: With minimal steric hindrance and a less pronounced electron-donating effect compared to the para-isomer, the carboxyl group is more electrophilic, favoring a faster reaction.

  • 4-Butoxybenzoic Acid: The electron-donating butoxy group reduces the electrophilicity of the carbonyl carbon, slowing the reaction compared to the meta-isomer, but the absence of steric hindrance makes it faster than the ortho-isomer.

Experimental Protocol: Comparative Esterification of Butoxybenzoic Acid Isomers

Objective: To compare the relative rates of esterification of 2-, 3-, and 4-butoxybenzoic acid with ethanol.

Materials:

  • 2-Butoxybenzoic Acid

  • This compound

  • 4-Butoxybenzoic Acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Round-bottom flasks, reflux condensers, heating mantles

  • TLC plates and developing chamber

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for quantitative analysis

Procedure:

  • Set up three separate reactions, one for each isomer. In each 50 mL round-bottom flask, place 10 mmol of the respective butoxybenzoic acid.

  • To each flask, add 20 mL of anhydrous ethanol (a large excess to act as both reactant and solvent).

  • Carefully add 0.5 mL of concentrated sulfuric acid to each flask while stirring.

  • Attach a reflux condenser to each flask and heat the mixtures to a gentle reflux using a heating mantle.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot and analyzing it by TLC.

  • For a quantitative comparison, analyze the aliquots by GC or HPLC to determine the percentage conversion of the carboxylic acid to the corresponding ester.

  • Plot the percentage conversion versus time for each isomer to compare their reaction rates.

Electrophilic Aromatic Substitution: Nitration

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the benzene ring. The position of this new substituent is directed by the existing groups on the ring. The carboxyl group is a deactivating, meta-directing group, while the butoxy group is an activating, ortho- and para-directing group. The interplay of these directing effects determines the regioselectivity of the reaction.

  • 2-Butoxybenzoic Acid: The butoxy group directs ortho and para to itself. The para position to the butoxy group is also meta to the carboxyl group. The ortho position to the butoxy group is sterically hindered. Therefore, the major product is expected to be 2-butoxy-5-nitrobenzoic acid .

  • This compound: The butoxy group directs to the ortho (positions 2 and 4) and para (position 6) positions. The carboxyl group directs to the meta (positions 5) position. The positions ortho to the butoxy group are activated. Therefore, a mixture of isomers is likely, with 3-butoxy-2-nitrobenzoic acid , 3-butoxy-4-nitrobenzoic acid , and 3-butoxy-6-nitrobenzoic acid being the probable products.

  • 4-Butoxybenzoic Acid: The butoxy group directs to the ortho positions (3 and 5), which are also meta to the carboxyl group. This reinforcing effect leads to the formation of 4-butoxy-3-nitrobenzoic acid as the major product.

G cluster_0 2-Butoxybenzoic Acid cluster_1 This compound cluster_2 4-Butoxybenzoic Acid 2-Butoxy Butoxy (Ortho, Para-directing) 2-Product Major Product: 2-Butoxy-5-nitrobenzoic acid 2-Butoxy->2-Product Directs to C5 (para) 2-COOH Carboxyl (Meta-directing) 2-COOH->2-Product Directs to C5 (meta) 3-Butoxy Butoxy (Ortho, Para-directing) 3-Product Mixture of Products: (2-, 4-, and 6-nitro isomers) 3-Butoxy->3-Product Competing directing effects 3-COOH Carboxyl (Meta-directing) 3-COOH->3-Product 4-Butoxy Butoxy (Ortho, Para-directing) 4-Product Major Product: 4-Butoxy-3-nitrobenzoic acid 4-Butoxy->4-Product Directs to C3 (ortho) 4-COOH Carboxyl (Meta-directing) 4-COOH->4-Product Directs to C3 (meta)

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Butoxybenzoic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project execution. 3-Butoxybenzoic acid, a valuable building block in the synthesis of various pharmaceuticals and functional materials, can be prepared through several synthetic pathways. The choice of a particular route can significantly impact yield, purity, scalability, and overall cost-effectiveness.

This in-depth technical guide provides a comparative analysis of the most common methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a quantitative comparison to aid in the selection of the optimal method for your specific research and development needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for this compound is a multifactorial decision. Key considerations include the availability and cost of starting materials, the number of synthetic steps, the achievable yield and purity, and the safety and environmental profile of the reactions involved. The following table summarizes the key metrics for the synthetic routes detailed in this guide.

Synthesis MethodStarting Material(s)Key Reagents & ConditionsNumber of StepsTypical Yield (%)Purity Considerations
Route 1: Williamson Ether Synthesis 3-Hydroxybenzoic acid, Butyl bromideStrong base (e.g., NaOH, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetone), Heat175-90%Potential for O- vs. C-alkylation byproducts, though generally low with phenoxides. Purification by recrystallization is typically effective.
Route 2: Multi-step Synthesis via Esterification-Etherification-Hydrolysis 3-Hydroxybenzoic acid, Methanol, Butyl bromideH₂SO₄ (cat.), K₂CO₃, Acetone, aq. KOH3~70-80% (overall)Multiple steps increase the potential for impurity introduction. Intermediate purification may be necessary.
Route 3: Grignard Reaction 1-Bromo-3-butoxybenzene, Magnesium, CO₂Anhydrous ether (e.g., THF, diethyl ether), Dry ice, Acidic workup2 (including Grignard reagent preparation)50-70%Requires strictly anhydrous conditions. Biphenyl formation is a common byproduct.
Route 4: Oxidation of 3-Butoxybenzyl Alcohol 3-Butoxybenzyl alcoholStrong oxidizing agent (e.g., KMnO₄, PCC)160-85%Over-oxidation or incomplete reaction can occur. Purification to remove oxidant byproducts is necessary.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and often preferred method for the preparation of ethers due to its reliability and generally high yields.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid with a strong base, forming a more nucleophilic phenoxide. This phenoxide then displaces the bromide ion from butyl bromide in a concerted SN2 fashion to form the desired ether linkage. The carboxylate salt is subsequently protonated during the acidic workup to yield this compound.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Protonation 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid Phenoxide Phenoxide Intermediate 3-Hydroxybenzoic_acid->Phenoxide + Base Base Base (e.g., NaOH) 3-Butoxybenzoate_salt 3-Butoxybenzoate Salt Phenoxide->3-Butoxybenzoate_salt + Butyl Bromide (SN2) Butyl_bromide Butyl Bromide 3-Butoxybenzoic_acid This compound 3-Butoxybenzoate_salt->3-Butoxybenzoic_acid + H+ Acid_workup Acidic Workup (H+)

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol
  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. Add a slight excess of a strong base, such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).

  • Alkylation: To the stirred suspension, add butyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid (e.g., 1M HCl) to a pH of 2-3, causing the product to precipitate.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.[4][5][6][7][8]

Route 2: Multi-step Synthesis via Esterification-Etherification-Hydrolysis

This three-step approach involves protecting the carboxylic acid functionality as a methyl ester, performing the Williamson ether synthesis on the phenolic hydroxyl group, and finally deprotecting the ester to yield the desired carboxylic acid.[9]

Mechanistic Rationale

The initial Fischer esterification protects the acidic carboxylic acid proton, preventing it from interfering with the basic conditions of the subsequent etherification step.[10] The etherification proceeds via the same SN2 mechanism as in Route 1. The final step is a base-catalyzed hydrolysis of the methyl ester to the carboxylate salt, followed by acidification to give the final product.[11][12]

Multi_Step_Synthesis 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid Methyl_3-hydroxybenzoate Methyl 3-Hydroxybenzoate 3-Hydroxybenzoic_acid->Methyl_3-hydroxybenzoate Esterification (MeOH, H₂SO₄) Methyl_3-butoxybenzoate Methyl 3-Butoxybenzoate Methyl_3-hydroxybenzoate->Methyl_3-butoxybenzoate Etherification (Butyl Bromide, K₂CO₃) 3-Butoxybenzoic_acid This compound Methyl_3-butoxybenzoate->3-Butoxybenzoic_acid Hydrolysis (KOH, then H⁺)

Caption: Multi-step Synthesis Workflow.

Experimental Protocol
  • Esterification: Reflux a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol with a catalytic amount of concentrated sulfuric acid for 6-8 hours. After cooling, neutralize the excess acid and concentrate the solution. Extract the methyl 3-hydroxybenzoate with a suitable organic solvent.

  • Etherification: Dissolve the isolated methyl 3-hydroxybenzoate (1.0 eq) in acetone and add potassium carbonate (1.5 eq). Add butyl bromide (1.2 eq) and reflux the mixture for 4-6 hours.[9] Filter the cooled mixture and concentrate the filtrate.

  • Hydrolysis: Dissolve the crude methyl 3-butoxybenzoate in a mixture of methanol and aqueous potassium hydroxide (10%) and stir at room temperature for 4-6 hours.[9] Remove the methanol under reduced pressure and acidify the aqueous solution with dilute HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture for higher purity.

Route 3: Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds. In this context, it can be utilized to introduce a carboxylic acid group onto a butoxy-substituted aromatic ring.[13][14]

Mechanistic Rationale

The synthesis begins with the preparation of a Grignard reagent from 1-bromo-3-butoxybenzene and magnesium metal in an anhydrous ether solvent. This organometallic species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a magnesium carboxylate salt. Subsequent acidification of this salt yields this compound.[14]

Grignard_Reaction 1-Bromo-3-butoxybenzene 1-Bromo-3-butoxybenzene Grignard_reagent 3-Butoxyphenylmagnesium Bromide 1-Bromo-3-butoxybenzene->Grignard_reagent + Mg, Anhydrous Ether Magnesium_carboxylate Magnesium Carboxylate Salt Grignard_reagent->Magnesium_carboxylate + CO₂ (Dry Ice) 3-Butoxybenzoic_acid This compound Magnesium_carboxylate->3-Butoxybenzoic_acid Acidic Workup (H⁺)

Caption: Grignard Reaction Workflow.

Experimental Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq). Add a solution of 1-bromo-3-butoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The mixture may require gentle heating or the addition of a small crystal of iodine to start. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution in an ice bath and slowly pour it over an excess of crushed dry ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Add a dilute aqueous solution of a strong acid (e.g., 10% HCl) to dissolve the magnesium salts and protonate the carboxylate.[13]

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Route 4: Oxidation of 3-Butoxybenzyl Alcohol

The oxidation of a primary benzylic alcohol offers a direct route to the corresponding benzoic acid.

Mechanistic Rationale

A strong oxidizing agent, such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC), is used to convert the primary alcohol functionality of 3-butoxybenzyl alcohol to a carboxylic acid. The reaction typically proceeds through an aldehyde intermediate which is further oxidized to the carboxylic acid.

Oxidation_Reaction 3-Butoxybenzyl_alcohol 3-Butoxybenzyl Alcohol 3-Butoxybenzoic_acid This compound 3-Butoxybenzyl_alcohol->3-Butoxybenzoic_acid Oxidation (e.g., KMnO₄)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of compounds like 3-Butoxybenzoic acid is fundamental to data integrity and regulatory success. This guide provides an in-depth comparison of three primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific cross-validation data for this compound is not extensively published, this document synthesizes established analytical methodologies for structurally similar aromatic carboxylic acids to present a robust cross-validation framework. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide is grounded in the principles of international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific integrity[2].

The Imperative of Cross-Validation

Analytical method cross-validation is the process of comparing results from at least two different analytical methods or the same method at different laboratories to ensure the data is comparable and reliable[3]. This is critical when methods are transferred between labs, when a new method is introduced to replace an existing one, or when data from different studies using different methods need to be correlated. Regulatory bodies like the FDA and EMA emphasize that analytical procedures must be continuously monitored throughout their lifecycle to ensure they remain fit-for-purpose[4][5].

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃[6]
Molecular Weight194.23 g/mol [6]
XLogP33.3[6]
pKa (Predicted)~4.2Inferred from Benzoic Acid

The molecule's aromatic ring provides a chromophore suitable for UV detection. Its carboxylic acid group makes it polar, but the butoxy chain adds significant hydrophobicity (as indicated by the XLogP3 value), making it suitable for reversed-phase chromatography. The carboxylic acid moiety also presents a challenge for direct GC analysis due to its low volatility and high polarity, often necessitating a derivatization step[7].

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a balance between the required sensitivity, selectivity, throughput, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse method in quality control laboratories. It is robust, cost-effective, and relatively simple to implement. For this compound, its aromatic structure allows for strong UV absorbance, making this a viable quantitative technique. The primary retention mechanism in the most common setup, reversed-phase LC, is the hydrophobic interaction between the analyte and the stationary phase[8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic efficiency and specificity. However, due to the low volatility of carboxylic acids, a derivatization step to convert the polar -COOH group into a more volatile ester (e.g., a silyl or methyl ester) is typically required[7][9]. This adds a step to sample preparation but can significantly improve peak shape and sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity[8][10]. It couples the separation power of HPLC with the highly specific detection of tandem mass spectrometry. This method is ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or urine, often with minimal sample cleanup.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps and quality checks that ensure the reliability of the generated data.

Protocol 1: HPLC-UV Method

This method is designed for routine quantification in bulk drug substance or simple formulations.

1. Sample Preparation (Drug Substance):

  • Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.
  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention[11].
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 230 nm.

3. System Suitability:

  • Before analysis, inject the mid-level QC sample five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.
Protocol 2: GC-MS Method (with Derivatization)

This method is suitable for purity testing where volatile impurities are also of interest.

1. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards in a non-polar solvent like Ethyl Acetate.
  • Pipette 100 µL of each standard or sample into a GC vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
  • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester[7].
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
  • MS Transfer Line: 280 °C.
  • Ion Source: 230 °C.
  • Mode: Electron Ionization (EI) at 70 eV.
  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-ester of this compound.
Protocol 3: LC-MS/MS Method

This high-sensitivity method is designed for the quantification of this compound in a biological matrix (e.g., human plasma).

1. Sample Preparation (Protein Precipitation):

  • Prepare calibration standards and QCs by spiking known amounts of this compound into blank human plasma.
  • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Ion Source: Electrospray Ionization (ESI) in negative mode.
  • Detection: Multiple Reaction Monitoring (MRM). Monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic product ion.

Cross-Validation Workflow and Acceptance Criteria

The cross-validation process ensures that different analytical methods produce comparable data. This workflow is essential for maintaining data integrity across the lifecycle of a drug development program.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting plan Define Objective (e.g., compare HPLC-UV to LC-MS/MS) protocol Develop Validation Protocol - Define samples (QCs, incurred samples) - Set acceptance criteria plan->protocol method1 Analyze Samples with Reference Method (e.g., Validated LC-MS/MS) protocol->method1 method2 Analyze the SAME Samples with New/Alternate Method (e.g., HPLC-UV) protocol->method2 data_comp Compare Results - Calculate % difference for each sample - Statistical analysis (e.g., Bland-Altman plot) method1->data_comp method2->data_comp accept Evaluate Against Acceptance Criteria (e.g., ≥67% of samples must agree within ±20%) data_comp->accept report Final Validation Report - Summarize findings - Conclude on method comparability accept->report

Caption: A generalized workflow for the cross-validation of two analytical methods.

Acceptance Criteria for Cross-Validation: The acceptance criteria should be predefined in the validation protocol. A common approach, particularly in bioanalysis, is that the mean difference between the methods should not exceed a certain percentage, and a significant portion of the individual sample results should agree within a specified limit[3][12]. For example, at least 67% of the samples tested should have a difference of within ±20% of their mean value.

Comparative Performance Data (Expected)

The following table summarizes the expected performance characteristics for each method based on ICH Q2(R2) guidelines and typical results for similar analytes[2].

Validation ParameterHPLC-UVGC-MSLC-MS/MSICH Q2(R2) Guideline Summary
Specificity/Selectivity Moderate; relies on chromatographic separation.High; mass spectrometric detection provides high specificity.Very High; MRM transition is highly specific to the analyte.The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[2].
Linearity (r²) > 0.999> 0.995> 0.998A linear relationship should be evaluated across the range of the analytical procedure[2].
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.1 - 100 ng/mLThe interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[2].
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110% (in matrix)The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2].
Precision (% RSD) < 2%< 5%< 15% (in matrix)The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[2].
LOD / LOQ ~0.3 / 1 µg/mL~0.03 / 0.1 µg/mL~0.03 / 0.1 ng/mLThe Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[2].
Robustness HighModerate (derivatization can be a source of variability)HighA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[2].

Method Selection Guide

Choosing the right analytical method depends on the specific requirements of the study. The following decision tree illustrates a logical approach to selecting the most appropriate technique for analyzing this compound.

MethodSelection start Start: Define Analytical Need for This compound q1 Is the sample a complex biological matrix (e.g., plasma, tissue)? start->q1 q2 Is the primary goal routine QC/assay of a pure or simple sample? q1->q2 No lcms Use LC-MS/MS (High Sensitivity & Selectivity) q1->lcms Yes q3 Is high sensitivity (ng/mL or lower) the critical requirement? q2->q3 No hplc Use HPLC-UV (Robust, Cost-Effective) q2->hplc Yes q4 Are volatile impurities also of interest? q3->q4 No q3->lcms Yes q4->hplc No gcms Use GC-MS (High Efficiency, Volatiles) q4->gcms Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability of research and development data. While HPLC-UV provides a robust and cost-effective solution for routine quality control, its sensitivity and selectivity are limited compared to mass spectrometric methods. GC-MS offers excellent separation efficiency but requires a derivatization step that can introduce variability. For the quantification of this compound in complex biological matrices, or when high sensitivity is paramount, LC-MS/MS is unequivocally the superior method.

By applying the principles outlined in this guide and adhering to international regulatory standards, scientists can ensure that the analytical data generated, regardless of the method employed, is accurate, reproducible, and fit for its intended purpose. This commitment to scientific integrity is the bedrock of successful drug development.

References

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A Researcher's Guide to 3-Butoxybenzoic Acid: A Comparative Analysis of In-Silico and Experimental Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical research, the preliminary assessment of a molecule's physicochemical and pharmacokinetic properties is a critical step that dictates its trajectory. 3-Butoxybenzoic acid, a derivative of benzoic acid, presents an interesting case study for exploring the synergy and divergence between computational (in-silico) predictions and laboratory-based (experimental) measurements. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of these two approaches, underscoring the necessity of a dual strategy for robust compound characterization.

As a Senior Application Scientist, the rationale behind this comparative approach is clear: in-silico tools offer unparalleled speed and cost-efficiency for initial screening, while experimental validation provides the ground truth necessary for confident decision-making. Understanding the predictive power and limitations of computational models is paramount for designing efficient, resource-conscious research workflows. This guide will dissect the properties of this compound through both lenses, offering field-proven insights into why certain experimental choices are made and how to interpret the resulting data.

Section 1: The In-Silico Profile of this compound

Computational chemistry leverages sophisticated algorithms and vast databases of existing experimental data to predict the properties of novel molecules. For this compound, we can generate a comprehensive profile using established models like XLogP3 for lipophilicity and topological surface area calculations. These predictions are foundational for early-stage assessment against criteria like Lipinski's Rule of Five, which helps gauge the "drug-likeness" of a chemical entity.[1][2]

The computed properties for this compound, sourced from reputable databases, are summarized below.

PropertyIn-Silico Predicted ValueSource/MethodImplication for Drug Development
Molecular Weight194.23 g/mol PubChemComplies with Lipinski's Rule (<500 Da), suggesting good potential for absorption.
XLogP3 (logP)3.3PubChem (XLogP3)Indicates significant lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.[3]
Hydrogen Bond Donors1PubChem (Cactvs)Complies with Lipinski's Rule (<5), favorable for membrane transport.
Hydrogen Bond Acceptors3PubChem (Cactvs)Complies with Lipinski's Rule (<10), favorable for membrane transport.
Rotatable Bond Count5PubChem (Cactvs)Suggests moderate conformational flexibility, which can influence target binding.
Polar Surface Area (PSA)46.5 ŲPubChem (Cactvs)Below the typical 140 Ų threshold, predicting good cell membrane permeability.

Table 1: Summary of In-Silico Predicted Properties for this compound. [4]

This in-silico profile paints a picture of a molecule with promising characteristics for oral bioavailability: it adheres to Lipinski's Rule of Five and has a polar surface area predictive of good cell penetration. However, the predicted logP of 3.3 is a key parameter that warrants rigorous experimental verification, as it sits in a range where solubility and permeability are finely balanced.

Section 2: Experimental Determination of Physicochemical Properties

While in-silico predictions provide a valuable starting point, they are ultimately based on models and existing data. Experimental validation is the cornerstone of scientific integrity, providing definitive, real-world measurements. For a novel or sparsely studied compound like this compound, establishing these properties in the lab is a non-negotiable step.

Direct experimental data for this compound is not widely published. Therefore, we will reference data for structurally similar analogs, such as 4-Butoxybenzoic acid and 3-Methoxybenzoic acid , to provide context for expected values.

Property4-Butoxybenzoic acid (Experimental)3-Methoxybenzoic acid (Experimental)Source
Melting Point147-150 °C110.5 °C[5][6],[7]
pKa~4.48 (Predicted)4.08[5],[8]
logPNot Available2.02[7]
Aqueous SolubilityNot AvailableSoluble in boiling water[7]

Table 2: Experimental Properties of Analogs of this compound.

The discrepancy between the properties of the 4-butoxy and 3-methoxy analogs highlights the sensitivity of these parameters to subtle structural changes—the position and length of the alkoxy chain significantly influence melting point and lipophilicity. This underscores the importance of obtaining specific experimental data for the target compound, this compound.

Authoritative Experimental Protocols

To ensure data is reproducible and trustworthy, standardized protocols must be employed. Below are self-validating workflows for determining key physicochemical properties.

Causality: The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity, directly influencing its ability to cross biological membranes.[9] The shake-flask method remains the gold standard for its direct measurement of partitioning between two immiscible phases.

Methodology:

  • Preparation: Prepare a mutually saturated solution of n-octanol and water by mixing them vigorously and allowing the phases to separate for at least 24 hours.

  • Dissolution: Accurately weigh and dissolve a small amount of this compound in the aqueous phase to create a stock solution of known concentration.

  • Partitioning: Mix a precise volume of the aqueous stock solution with an equal volume of the n-octanol phase in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample the aqueous phase and determine the concentration of the analyte using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the analyte concentration in the octanol phase (calculated by difference) to its concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation p1 Prepare mutually saturated n-octanol and water e1 Dissolve compound in aqueous phase (known conc.) p1->e1 e2 Mix aqueous solution with n-octanol phase (1:1) e1->e2 e3 Agitate at 25°C to reach equilibrium e2->e3 e4 Centrifuge to separate phases e3->e4 e5 Quantify compound conc. in aqueous phase (HPLC/UV) e4->e5 c1 Calculate conc. in octanol (by difference) e5->c1 c2 logP = log([C]octanol / [C]water) c1->c2

Caption: Workflow for logP determination via the shake-flask method.

Causality: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation development.[10] Poor solubility is a major hurdle in drug development. The equilibrium shake-flask method is a reliable way to determine thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. This ensures a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: Analyze the clear filtrate using a validated analytical method (HPLC, LC-MS) to determine the concentration of the dissolved compound.

  • Validation: The presence of remaining solid in the vial confirms that the solution was indeed saturated.

G s1 Add excess solid compound to aqueous buffer (pH 7.4) s2 Agitate at constant temp (24-72h) to reach equilibrium s1->s2 s3 Filter to remove undissolved solid s2->s3 s5 Confirm presence of residual solid in vial s2->s5 s4 Quantify concentration in filtrate via HPLC s3->s4

Caption: Workflow for aqueous solubility determination.

Section 3: Bridging the Gap - A Comparative Analysis

The true value emerges when we compare the in-silico predictions with experimental realities.

  • Lipophilicity (logP): The predicted XLogP3 for this compound is 3.3.[4] The experimental logP for 3-Methoxybenzoic acid is 2.02.[7] The increase in the alkyl chain length from a methyl to a butyl group is expected to significantly increase lipophilicity. Therefore, the predicted value of 3.3 appears plausible and directionally correct, though its precise accuracy must be confirmed experimentally. An experimental logP value greater than 3 would classify the compound as highly lipophilic, reinforcing the need to carefully assess its solubility.

  • Aqueous Solubility: High lipophilicity (logP > 3) often correlates with low aqueous solubility.[11] While 3-Methoxybenzoic acid is soluble in boiling water, the higher predicted logP of this compound suggests its solubility in water at physiological temperature and pH will likely be poor.[7] This is a critical hypothesis generated from in-silico data that must be tested with the experimental protocol described above.

  • pKa: The acidity of the carboxylic acid group is crucial as it determines the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding. The predicted pKa for the analog 4-Butoxybenzoic acid is ~4.48, similar to other benzoic acids.[5][10] We can expect the pKa of this compound to be in a similar range. At intestinal pH (~6.5-7.4), the carboxylic acid will be predominantly deprotonated (ionized), which typically increases aqueous solubility but can decrease passive permeability.

Section 4: ADMET Profile - From Physicochemistry to Pharmacology

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine a drug's fate in the body. The physicochemical properties we've discussed are direct inputs for predicting ADMET outcomes.

In-Silico ADMET Prediction

Numerous platforms like SwissADME and admetSAR use computational models to predict a compound's pharmacokinetic profile.[12][13] For this compound, these tools would likely predict:

  • High Gastrointestinal (GI) Absorption: Based on its compliance with Lipinski's rules.

  • Potential for Plasma Protein Binding: Due to its high lipophilicity.

  • Likely Metabolism: The butoxy group and aromatic ring are potential sites for metabolic modification by cytochrome P450 enzymes.

Experimental ADMET Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: To move beyond predictions, an experimental assessment of permeability is essential. The PAMPA assay is a high-throughput, cell-free method that specifically measures passive transcellular permeability, a key mechanism for the absorption of many orally administered drugs.[14][15] It provides a clean, early assessment of a compound's ability to cross a lipid membrane, isolating passive diffusion from the complexities of active transport.

Methodology:

  • Membrane Preparation: A filter plate with 96 wells is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Plate Preparation: The test compound (this compound) is dissolved in a buffered solution (pH adjusted to mimic the intestine) and added to the wells of a 96-well donor plate.

  • Assay Assembly: The filter plate is placed on top of an acceptor plate, where each well is pre-filled with a buffer solution. The donor plate is then placed on top of the filter plate, creating a "sandwich."

  • Incubation: The sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor, through the artificial membrane, and into the acceptor well.

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined by HPLC or LC-MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound in the acceptor compartment.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat filter plate with artificial lipid membrane a1 Assemble Sandwich: Donor -> Filter -> Acceptor p1->a1 p2 Prepare compound in donor plate buffer (e.g., pH 6.5) p2->a1 p3 Fill acceptor plate with buffer (e.g., pH 7.4) p3->a1 a2 Incubate (4-16h) to allow diffusion a1->a2 a3 Disassemble plates a2->a3 an1 Quantify [C] in donor, acceptor, and reference wells a3->an1 an2 Calculate Permeability Coefficient (Papp) an1->an2

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The analysis of this compound demonstrates the modern paradigm of chemical research, where in-silico and experimental methods are not competitors but essential partners. Computational predictions provide a rapid, cost-effective framework for identifying promising candidates and flagging potential liabilities, such as the potential for poor solubility suggested by the high XLogP3 value of this compound.

However, these predictions are hypotheses that demand experimental verification. The authoritative, self-validating protocols for determining logP, solubility, and permeability provide the necessary ground truth. For a molecule like this compound, where published experimental data is scarce, the path forward is clear: leverage the in-silico profile to design a targeted set of experiments. By first predicting and then precisely measuring its key physicochemical and ADMET properties, researchers can build a comprehensive and reliable data package, enabling informed decisions in the complex journey of drug discovery and development.

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  • National Center for Biotechnology Information. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 3-Butoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the safe handling of 3-Butoxybenzoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to empower you with the knowledge to not only follow safety protocols but to understand the rationale behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to safety data sheets, this compound is classified with the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][4]

  • Harmful if Swallowed: May be harmful if ingested.[1][2][4]

These classifications are the primary drivers for the specific PPE recommendations that follow. The core principle of chemical safety is to establish barriers between the handler and the hazardous material, a role fulfilled by PPE.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following sections detail the minimum required PPE for handling this compound in a laboratory setting and explain the reasoning behind each choice.

Eye and Face Protection: Shielding Against Irritation and Injury

Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Recommendation: At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1] For operations with a higher risk of splashing or dust generation, a face shield used in conjunction with safety goggles is required.[4]

  • Causality: Safety goggles provide a seal around the eyes, offering protection from dust particles and splashes from all directions. Standard safety glasses do not provide this level of protection. A face shield offers a broader barrier, protecting the entire face from splashes.

Hand Protection: Preventing Skin Contact

To mitigate the risk of skin irritation, appropriate chemical-resistant gloves are mandatory.

  • Recommendation: Handle with gloves that have been inspected prior to use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[4] Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is best practice to consult the glove manufacturer's compatibility chart for the specific chemical being handled.

  • Causality: Gloves act as a direct barrier to prevent skin contact. The material and thickness of the glove determine its breakthrough time and permeation rate for a specific chemical. Regular inspection and proper removal techniques are critical to prevent accidental exposure from a compromised or contaminated glove.[4][5]

Body Protection: A Barrier for Your Skin

Protecting exposed skin on the arms and body is also a critical component of safe handling.

  • Recommendation: A standard laboratory coat is required. For tasks with a higher potential for dust generation or splashing, a complete suit protecting against chemicals should be considered.[4]

  • Causality: A lab coat protects your personal clothing and underlying skin from minor spills and dust. In situations with a higher risk of exposure, more comprehensive protective clothing is necessary to ensure no part of the skin is vulnerable.

Respiratory Protection: Guarding Against Inhalation Hazards

Given that this compound can cause respiratory irritation, controlling airborne exposure is essential.

  • Recommendation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or generating dust.[1][4] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. A NIOSH (US) or CEN (EU) approved respirator with an appropriate particle filter should be used.[4]

  • Causality: Engineering controls like fume hoods are the primary method for controlling inhalation exposure by capturing contaminants at the source. When these are not available or sufficient, a respirator provides a personal barrier to prevent the inhalation of harmful dust particles. The type of filter cartridge is crucial and must be selected based on the specific hazard.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to proper operational and disposal procedures is as crucial as wearing the correct PPE.

Safe Handling and Storage Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid breathing dust.[1][6]

    • Handle in a well-ventilated area or under a chemical fume hood to minimize dust generation.[1][4]

    • Wash hands thoroughly after handling.[1][4]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Spill Management
  • Minor Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid generating dust.[1]

    • Place the collected material into a suitable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area.

    • Follow your institution's emergency response procedures.

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains.[4][7]

Visualizing the PPE Selection Workflow

To aid in the rapid assessment of necessary PPE, the following workflow diagram illustrates the decision-making process.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Safe Work Practices Start Handling this compound CheckHazards Identify Hazards: - Skin Irritation - Eye Damage - Respiratory Irritation Start->CheckHazards EyeProtection Eye Protection: Safety Goggles (Minimum) Face Shield (Splash/Dust Risk) CheckHazards->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) CheckHazards->HandProtection BodyProtection Body Protection: Laboratory Coat CheckHazards->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood. Respirator if needed. CheckHazards->RespiratoryProtection Handling Follow Safe Handling & Disposal Procedures EyeProtection->Handling HandProtection->Handling BodyProtection->Handling RespiratoryProtection->Handling

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.